molecular formula C31H29F3N8O B15579487 Btk-IN-41

Btk-IN-41

Cat. No.: B15579487
M. Wt: 586.6 g/mol
InChI Key: UZKGRGRBUJXUAY-UHFFFAOYSA-N
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Description

Btk-IN-41 is a useful research compound. Its molecular formula is C31H29F3N8O and its molecular weight is 586.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H29F3N8O

Molecular Weight

586.6 g/mol

IUPAC Name

N-[4-methyl-3-[[1-methyl-6-[(1-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyrazolo[3,4-d]pyrimidin-3-yl]amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C31H29F3N8O/c1-17-7-9-23(37-29(43)20-5-4-6-21(13-20)31(32,33)34)15-26(17)39-27-25-16-36-30(40-28(25)42(3)41-27)38-22-10-8-19-11-12-35-18(2)24(19)14-22/h4-10,13-16,18,35H,11-12H2,1-3H3,(H,37,43)(H,39,41)(H,36,38,40)

InChI Key

UZKGRGRBUJXUAY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of a Core BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a Bruton's tyrosine kinase (BTK) inhibitor specifically named "Btk-IN-41" did not yield any publicly available information. This name may be an internal compound designation not yet in the public domain. Therefore, this guide focuses on Ibrutinib (formerly PCI-32765) , the first-in-class, orally administered, potent, and irreversible inhibitor of BTK. Ibrutinib's well-documented discovery and development serve as an exemplary case study for researchers, scientists, and drug development professionals.

Executive Summary

Ibrutinib is a pioneering small molecule drug that has revolutionized the treatment of several B-cell malignancies.[1] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK), leading to its irreversible inhibition.[1][2] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[3][4] This whitepaper provides a detailed overview of the discovery, synthesis, mechanism of action, and key preclinical data for Ibrutinib.

Discovery and Development

The journey of Ibrutinib began with its creation by scientists at Celera Genomics, initially as a tool compound for studying the function of BTK, with a potential focus on autoimmune diseases.[5] In 2006, Pharmacyclics acquired the BTK inhibitor program, including the compound then known as PCI-32765.[3] The strategy shifted to reconceptualize the molecule as a potential cancer therapy.

The development of Ibrutinib marked a paradigm shift from conventional cytotoxic chemotherapy to a targeted approach for B-cell cancers.[6] Its unique mechanism of action, involving the inhibition of BCR signaling, disrupts the survival, proliferation, and adhesion of cancerous B-cells.[6] Successful initial clinical trials led to three breakthrough therapy designations from the U.S. Food and Drug Administration (FDA) for mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL) with del17p, and Waldenström's macroglobulinemia (WM).[6] Ibrutinib was first approved by the FDA in November 2013 for the treatment of MCL.[2]

Mechanism of Action and Signaling Pathway

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[7] It is a key component of the B-cell receptor (BCR) signaling pathway.[4] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers pathways leading to B-cell proliferation, survival, and activation.[9][10]

Ibrutinib's primary mechanism is the potent and irreversible inhibition of BTK.[4] The acrylamide group within Ibrutinib's structure acts as a Michael acceptor, forming a covalent bond with the thiol group of the Cys481 residue in the ATP-binding domain of BTK.[1][4] This irreversible binding permanently inactivates the enzyme, thereby blocking the downstream signaling cascade.[9] This disruption of pro-survival signals induces apoptosis in malignant B-cells and inhibits their migration and adhesion to protective tumor microenvironments.[1][3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK_inactive BTK (inactive) Lyn_Syk->BTK_inactive phosphorylates (Y551) BTK_active BTK (active) pY551, pY223 BTK_inactive->BTK_active autophosphorylation (Y223) PLCG2 PLCγ2 BTK_active->PLCG2 phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK_active irreversibly binds (Cys481) PLCG2_p p-PLCγ2 PLCG2->PLCG2_p DAG_IP3 DAG / IP3 PLCG2_p->DAG_IP3 generates Downstream Downstream Signaling (NF-κB, ERK, AKT) DAG_IP3->Downstream activate Cell_Response B-Cell Proliferation, Survival & Activation Downstream->Cell_Response promote

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.

Synthesis of Ibrutinib

Several synthetic routes for Ibrutinib have been developed, focusing on efficiency and scalability.[1] A common and optimized approach is outlined below.[10] The synthesis involves the construction of the key 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core, followed by its coupling with a chiral piperidine derivative and a final acylation step to introduce the reactive acrylamide warhead.

Ibrutinib_Synthesis_Workflow start 4-Phenoxybenzoyl chloride + Malononitrile step1 Step 1: Knoevenagel Condensation & Methylation (DMS) Intermediate IBRU-002 start->step1 step2 Step 2: Pyrazole Cyclization with Hydrazine derivative Intermediate IBRU-004 step1->step2 step3 Step 3: Pyrimidine Cyclization with DMF-DMA Pyrazolopyrimidine Core step2->step3 coupling Step 4: Coupling with (R)-3-(Boc-amino)piperidine Amine Intermediate step3->coupling deprotection Step 5: Deprotection (e.g., TFA) Free Amine coupling->deprotection acylation Step 6: Acylation with Acryloyl chloride Ibrutinib deprotection->acylation end Ibrutinib acylation->end Kinase_Assay_Workflow plate_prep Plate Preparation (384-well plate) add_inhibitor Add Ibrutinib (serial dilutions in DMSO) plate_prep->add_inhibitor add_enzyme Add BTK Enzyme in kinase buffer add_inhibitor->add_enzyme add_substrate Initiate Reaction (Add Substrate/ATP mix) add_enzyme->add_substrate incubation1 Incubate at RT (e.g., 60 minutes) add_substrate->incubation1 add_adpglo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation1->add_adpglo incubation2 Incubate at RT (e.g., 40 minutes) add_adpglo->incubation2 add_detection Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) incubation2->add_detection incubation3 Incubate at RT (e.g., 30 minutes) add_detection->incubation3 read_luminescence Read Luminescence (Plate Reader) incubation3->read_luminescence

References

Technical Whitepaper: Target Identification and Validation of Btk-IN-41, a Novel Bruton's Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. This document provides a comprehensive technical guide to the target identification and validation of a novel BTK inhibitor, exemplified by Btk-IN-41. We will explore the preclinical data supporting its mechanism of action, detail the experimental protocols for its characterization, and visualize the complex biological pathways and experimental workflows involved.

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), as well as autoimmune disorders like rheumatoid arthritis.[1][2] Consequently, inhibiting BTK is a validated and effective therapeutic strategy.[5][6]

This compound has been identified as a potent inhibitor of BTK. This whitepaper will serve as a detailed guide to the processes of identifying and validating its primary target and characterizing its biological activity.

Target Identification of this compound

The initial identification of this compound as a BTK inhibitor likely stemmed from high-throughput screening campaigns or structure-based drug design. The primary evidence for its target engagement is its potent inhibition of BTK enzymatic activity.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against its primary target, BTK, was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

CompoundTargetIC50 (nM)Assay Type
This compoundBTK5.4Biochemical Kinase Assay

Table 1: In Vitro Inhibitory Activity of this compound against BTK.[7]

Target Validation in a Cellular Context

Following the confirmation of direct enzymatic inhibition, the next critical step is to validate the target engagement and downstream effects in a cellular environment. This involves assessing the compound's ability to inhibit BTK signaling in relevant cancer cell lines.

Cellular Potency in B-cell Lymphoma

The efficacy of this compound was evaluated in a diffuse large B-cell lymphoma (DLBCL) cell line, TDM-8, to determine its cellular potency.

CompoundCell LineIC50 (nM)Assay Type
This compoundTDM-813.8Cell Proliferation Assay

Table 2: Cellular Antiproliferative Activity of this compound.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this document.

Biochemical BTK Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., poly-Glu-Tyr)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the BTK enzyme to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, which correlates with enzyme activity.

  • Data is normalized to controls (no inhibitor and no enzyme).

  • The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of a compound on the proliferation of cancer cells.

Materials:

  • TDM-8 human diffuse large B-cell lymphoma cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear bottom white plates

  • Luminometer

Procedure:

  • Seed TDM-8 cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the target validation strategy.

BTK Signaling Pathway

Bruton's tyrosine kinase is a key node in the B-cell receptor signaling cascade. Upon BCR activation by an antigen, BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that promote B-cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Target Validation Workflow

The process of validating a novel kinase inhibitor follows a logical progression from in vitro characterization to cellular and in vivo models.

Target_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation a Biochemical Kinase Assay (IC50 Determination) b Kinase Selectivity Profiling a->b c Cellular Potency Assay (e.g., Proliferation) b->c d Target Engagement Assay (e.g., Western Blot for pBTK) c->d e Downstream Pathway Analysis d->e f Pharmacokinetic Studies e->f g Xenograft Efficacy Models f->g

Caption: A general workflow for the validation of a novel kinase inhibitor.

Logic of Covalent vs. Non-Covalent BTK Inhibition

BTK inhibitors can be broadly classified into covalent and non-covalent binders. Covalent inhibitors form a permanent bond with a specific cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition. Non-covalent inhibitors bind reversibly to the active site. Resistance to covalent inhibitors often arises from mutations at the Cys481 residue.

Inhibition_Logic cluster_0 Wild-Type BTK cluster_1 Mutant BTK WT_BTK BTK (Cys481) Covalent Covalent Inhibitor Covalent->WT_BTK Irreversible Binding NonCovalent Non-Covalent Inhibitor NonCovalent->WT_BTK Reversible Binding Mut_BTK BTK (C481S) Covalent_Mut Covalent Inhibitor Covalent_Mut->Mut_BTK Binding Impaired NonCovalent_Mut Non-Covalent Inhibitor NonCovalent_Mut->Mut_BTK Binding Retained

Caption: Binding logic of covalent and non-covalent inhibitors to wild-type and mutant BTK.

Conclusion

The target identification and validation of this compound exemplify a standard yet rigorous process in modern drug discovery. The potent in vitro inhibition of BTK, coupled with significant cellular activity against a relevant cancer cell line, provides a strong foundation for its further preclinical and clinical development. The experimental protocols and workflows detailed herein offer a clear roadmap for the characterization of novel kinase inhibitors. Future studies should focus on determining the kinase selectivity profile of this compound, elucidating its precise binding mode, and evaluating its efficacy and safety in in vivo models.

References

Btk-IN-41: A Technical Guide to its Binding Affinity for Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Btk-IN-41 to its target, Bruton's tyrosine kinase (BTK). This compound is a potent inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and a validated therapeutic target for various B-cell malignancies and autoimmune diseases. This document summarizes the quantitative binding data, details relevant experimental methodologies, and provides visual representations of the core biological pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

TargetAssay TypeIC50 Value (nM)
Bruton's Tyrosine Kinase (BTK)Biochemical Kinase Assay5.4[1]
Diffuse Large B-cell Lymphoma (DLBCL) CellsCellular Proliferation Assay13.8[1]

Experimental Protocols

While the specific protocol used for the initial determination of this compound's IC50 is not publicly available, this section details representative and widely accepted methodologies for assessing the biochemical and cellular potency of BTK inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • This compound (or other test inhibitors)

  • Kinase substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a microplate, add the BTK enzyme, the kinase substrate, and the diluted this compound. Include a control well with no inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 value is determined by plotting the logarithm of the inhibitor concentration against the percentage of kinase activity and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (e.g., using DLBCL cells)

This assay measures the effect of this compound on the proliferation of cancer cells that are dependent on BTK signaling.

Materials:

  • Diffuse Large B-cell Lymphoma (DLBCL) cell line

  • Cell culture medium and supplements

  • This compound (or other test inhibitors)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplates (e.g., 96-well, sterile, tissue culture-treated)

Procedure:

  • Seed the DLBCL cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, the solvent for the inhibitor).

  • Incubate the cells for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO₂).

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the logarithm of the inhibitor concentration against the percentage of cell viability and fitting the data to a dose-response curve.

Mandatory Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation PIP3 PIP3 PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Release->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition

Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of this compound Start->Prep_Inhibitor Assay_Setup Set up Assay (Biochemical or Cellular) Prep_Inhibitor->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measure Signal (e.g., Luminescence) Incubation->Measurement Data_Analysis Data Analysis: Normalize to Control Measurement->Data_Analysis Plotting Plot Dose-Response Curve (Log[Inhibitor] vs. % Activity) Data_Analysis->Plotting IC50_Calc Calculate IC50 Value Plotting->IC50_Calc End End IC50_Calc->End

Caption: General Experimental Workflow for IC50 Determination.

References

A Technical Guide to the Crystallographic Studies of Bruton's Tyrosine Kinase in Complex with Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the crystallographic studies of Bruton's Tyrosine Kinase (BTK) in complex with the inhibitor Ibrutinib. It is intended for researchers, scientists, and drug development professionals interested in the structural biology of BTK and the molecular basis of its inhibition.

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3] This has made BTK a significant therapeutic target.

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[4][5] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4][5] Understanding the precise binding mode of Ibrutinib and its effect on the conformation of BTK is critical for the development of next-generation inhibitors. X-ray crystallography has been instrumental in elucidating these structural details at an atomic level.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the structure of the human BTK kinase domain in complex with Ibrutinib. The data corresponds to the Protein Data Bank (PDB) entry 5P9J.[6]

ParameterValuePDB ID
Data Collection
Resolution (Å)1.085P9J
Space GroupP 21 21 215P9J
Unit Cell (Å)a=42.02, b=62.48, c=105.825P9J
Refinement
R-work0.2095P9J
R-free0.2245P9J
Macromolecule
OrganismHomo sapiens5P9J
Expression SystemTrichoplusia ni (insect cells)5P9J
Modeled Residue Count2633

Experimental Protocols

The determination of the crystal structure of the BTK-Ibrutinib complex involves several key stages, from protein production to structure refinement.

3.1 Protein Expression and Purification

The kinase domain of human BTK is typically expressed in a heterologous system to obtain sufficient quantities of pure, active protein. For the 5P9J structure, an insect cell expression system (Trichoplusia ni) was utilized.[6] This system is often chosen for its ability to handle complex eukaryotic proteins that require specific post-translational modifications. The expressed protein is then purified to homogeneity (typically >95%) using a series of chromatography techniques, which may include affinity, ion-exchange, and size-exclusion chromatography.

3.2 Crystallization

Obtaining high-quality crystals is a critical and often challenging step. The vapor diffusion method is commonly employed for protein crystallization.[7][8] In this technique, a drop containing the purified BTK protein, the inhibitor Ibrutinib, and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution.[7][8] As water vapor slowly diffuses from the drop to the reservoir, the concentrations of the protein and precipitant in the drop increase, driving the protein out of solution and, under optimal conditions, forming a well-ordered crystal lattice.

3.3 X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often at a synchrotron source, to generate a diffraction pattern.[7] To prevent radiation damage, the crystals are typically cryo-cooled in a stream of liquid nitrogen.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[7] These images contain information about the arrangement of atoms within the crystal.

3.4 Structure Determination and Refinement

The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots. The "phase problem," a central challenge in crystallography, is then solved using methods such as molecular replacement, where a known structure of a similar protein is used as a starting model.[7] The initial model is then refined against the experimental data to produce a final, high-resolution atomic model of the protein-ligand complex that best fits the observed diffraction pattern.[9]

Visualizations

4.1 B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell survival and proliferation.[1][2][10][11] Ibrutinib blocks this pathway by inhibiting BTK.

BCR_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Downstream Downstream Signaling PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Crystallography_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Processing cluster_final Model Building & Validation Cloning Gene Cloning & Construct Design Expression Protein Expression Cloning->Expression Purification Protein Purification (>95% Purity) Expression->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing Phasing Phase Determination (e.g., Molecular Replacement) DataProcessing->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding Validation Structure Validation ModelBuilding->Validation Deposition PDB Deposition Validation->Deposition

References

An In-Depth Technical Guide to the In Vitro Kinase Assay of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro kinase assay for evaluating inhibitors of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in B-cell signaling pathways. The methodologies and data presented herein are essential for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel BTK inhibitors, such as the hypothetical compound Btk-IN-41.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and activation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3] Consequently, BTK has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.[4][5] In vitro kinase assays are fundamental tools for determining the potency and selectivity of these inhibitors.

BTK is comprised of five domains: an N-terminal pleckstrin homology (PH) domain, a Tec homology (TH) domain, and Src homology SH3, SH2, and kinase (catalytic) domains.[5][6] Its activation is initiated by signaling through the B-cell receptor, leading to a cascade of downstream events that regulate cell proliferation and survival.[1][7]

BTK Signaling Pathway

The activation of BTK is a crucial step in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment of BTK to the plasma membrane and its subsequent activation. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn propagates the signal to modulate gene expression related to B-cell survival, proliferation, and activation.[1]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NF_kB NF-κB Activation Calcium->NF_kB PKC->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation

Caption: BTK Signaling Pathway.

In Vitro Kinase Assay: Experimental Protocols

Several formats of in vitro kinase assays can be employed to determine the inhibitory activity of compounds against BTK. Common methods include ADP-Glo, LanthaScreen™, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Below is a detailed protocol for a representative TR-FRET-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against BTK.

Principle: This assay measures the phosphorylation of a substrate peptide by BTK. The detection system utilizes a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate. When the substrate is phosphorylated, the binding of the antibody brings the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human BTK enzyme

  • Fluorescein-labeled substrate peptide (e.g., polyGAT)

  • ATP

  • Kinase buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 µM Na3PO4, 5 mM DTT, 0.01% Triton X-100, 0.2 mg/ml casein)[8]

  • Test compound (e.g., this compound) dissolved in DMSO

  • Stop solution (e.g., 50 mM EDTA)[8]

  • Detection buffer containing a Europium-labeled anti-phospho-tyrosine antibody (e.g., Tb-PY20)[8]

  • Microplates (e.g., 384-well, low volume, white)[8]

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for positive and negative controls) to the wells of the assay plate.[8]

  • Kinase Reaction: a. Prepare a master mix containing the kinase buffer, ATP, and the fluorescein-labeled substrate peptide. b. In a separate tube, dilute the BTK enzyme to the desired concentration in kinase buffer. c. To initiate the kinase reaction, add the BTK enzyme solution to the wells containing the compound. d. Add the ATP/substrate master mix to all wells.[8] e. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).[2][8]

  • Stopping the Reaction: Add the stop solution (EDTA) to all wells to chelate Mg2+ and halt the enzymatic reaction.[8]

  • Detection: a. Add the detection buffer containing the europium-labeled antibody to all wells. b. Incubate the plate at room temperature for 45-60 minutes to allow for antibody binding.[8]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium and fluorescein wavelengths.

Data Analysis:

  • Calculate the ratio of the acceptor (fluorescein) to donor (europium) fluorescence.

  • Normalize the data using the high (DMSO control) and low (no enzyme or high concentration inhibitor) controls.

  • Plot the normalized response against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Plate_Setup Add Compound to Assay Plate Compound_Prep->Plate_Setup Incubation Initiate Reaction and Incubate Plate_Setup->Incubation Reaction_Mix Prepare Kinase, Substrate, and ATP Reaction Mix Reaction_Mix->Incubation Stop_Reaction Stop Reaction with EDTA Incubation->Stop_Reaction Detection_Step Add Detection Reagents (Antibody) Stop_Reaction->Detection_Step Read_Plate Read Plate (TR-FRET) Detection_Step->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Assay Workflow.

Data Presentation: Inhibitory Potency

The primary output of the in vitro kinase assay is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This value is a critical measure of the inhibitor's potency. The table below presents example IC50 values for several known BTK inhibitors.

CompoundBTK IC50 (nM)Assay TypeReference
Ibrutinib0.5Biochemical[9]
Acalabrutinib3Biochemical[9]
Zanubrutinib<1Biochemical[9]
CGI-17461.9Biochemical[5]
Branebrutinib0.1Biochemical[5]

Note: The IC50 values presented are examples from published literature and may vary depending on the specific assay conditions.

Conclusion

The in vitro kinase assay is an indispensable tool in the development of novel BTK inhibitors. A thorough understanding of the experimental protocol and the underlying BTK signaling pathway is crucial for the accurate assessment of inhibitor potency and the subsequent advancement of promising drug candidates. The methodologies and data interpretation guidelines provided in this document serve as a foundational resource for researchers in the field of kinase inhibitor discovery.

References

The Impact of BTK Inhibition on B-Cell Receptor Signaling: A Technical Overview of Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Bruton's tyrosine kinase (BTK) inhibitors on the B-cell receptor (BCR) signaling pathway, with a specific focus on the well-characterized irreversible inhibitor, Ibrutinib (formerly PCI-32765). This document will serve as a comprehensive resource, detailing the mechanism of action, quantitative effects, and the experimental methodologies used to elucidate the impact of BTK inhibition on B-cell function.

The B-Cell Receptor Signaling Cascade and the Role of BTK

The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production.[1][2] Upon antigen binding, a series of intracellular signaling events are triggered, forming a "signalosome" that amplifies the initial signal.[1][2]

A key mediator in this pathway is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase.[3][4] Following BCR activation, BTK is recruited to the cell membrane and is subsequently phosphorylated and activated.[5] Activated BTK, in turn, phosphorylates and activates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[5][6] The activation of PLCγ2 leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), respectively.[6][7] These events culminate in the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes essential for B-cell survival and proliferation.[2][8]

Due to its central role in BCR signaling, BTK has emerged as a prime therapeutic target for the treatment of B-cell malignancies and autoimmune diseases where this pathway is often dysregulated.[1][3]

Ibrutinib: A Potent and Irreversible BTK Inhibitor

Ibrutinib is a first-in-class, orally bioavailable small molecule that acts as a potent and irreversible inhibitor of BTK.[3][4] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[2][3] This irreversible binding effectively blocks the kinase activity of BTK, thereby halting the downstream signaling cascade.[2]

Quantitative Effects of Ibrutinib on BCR Signaling

The inhibitory effects of Ibrutinib have been quantified through various in vitro assays, providing a detailed picture of its potency at different stages of the BCR signaling pathway.

Target/ProcessIC50 ValueAssay TypeReference
BTK Kinase Activity0.5 nMBiochemical Kinase Assay[3][4]
BTK Autophosphorylation (Y223)11 nMCellular Assay (B-cell line)[9]
PLCγ Phosphorylation29 nMCellular Assay (B-cell line)[9]
ERK Phosphorylation13 nMCellular Assay (B-cell line)[9]
B-cell Proliferation8 nMCellular Assay (Primary B-cells)[9]
BTK Occupancy in Peripheral BloodFull occupancy at 2.5 mg/kg per dayIn vivo (Human)[10]

Experimental Protocols for Assessing BTK Inhibitor Activity

The following section details the key experimental methodologies used to characterize the effects of BTK inhibitors like Ibrutinib on BCR signaling.

BTK Kinase Assay (In Vitro)

This assay directly measures the enzymatic activity of BTK and its inhibition by a test compound.

Principle: Recombinant BTK is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

Methodology:

  • Reagents: Recombinant human BTK enzyme, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Procedure: a. The BTK enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Ibrutinib) in the kinase buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of product is measured. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
    • Luminescence-based assay: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).
    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to assess the phosphorylation status of key proteins in the BCR signaling pathway within cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the total protein and its phosphorylated form.

Methodology:

  • Cell Culture and Treatment: B-cells (e.g., primary B-cells or a B-cell line like Ramos) are pre-treated with the BTK inhibitor or a vehicle control for a specified time. The cells are then stimulated with a BCR agonist (e.g., anti-IgM antibody) to activate the signaling pathway.

  • Cell Lysis: The cells are lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-BTK (Tyr223), anti-phospho-PLCγ2). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. d. A chemiluminescent substrate is added, and the resulting light signal is detected, which is proportional to the amount of phosphorylated protein. e. The membrane is then stripped and re-probed with an antibody against the total protein to normalize for protein loading.

  • Data Analysis: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the effect of the inhibitor.[11]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following BCR activation, a key downstream event of BTK and PLCγ2 activation.

Principle: Cells are loaded with a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium. The change in fluorescence is monitored over time after BCR stimulation.

Methodology:

  • Cell Preparation: B-cells are harvested and washed.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Indo-1 AM) and a dispersing agent like Pluronic F-127 to facilitate dye entry into the cells.[12]

  • Inhibitor Treatment: The dye-loaded cells are pre-treated with the BTK inhibitor or a vehicle control.

  • BCR Stimulation: The cells are stimulated with a BCR agonist (e.g., anti-IgM).

  • Data Acquisition: The fluorescence intensity of the cells is measured over time using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity over time is plotted to visualize the calcium flux. The peak fluorescence and the area under the curve are often used to quantify the extent of calcium mobilization and the inhibitory effect of the compound.

Visualizing the Impact of BTK Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the B-cell receptor signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn/Syk BCR->Lyn BTK BTK Lyn->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 + DAG PLCg2->IP3_DAG PIP2 PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Caption: B-Cell Receptor Signaling Pathway and Ibrutinib's Point of Intervention.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_assays Downstream Assays cluster_analysis Data Analysis B_Cells Isolate B-Cells (Primary or Cell Line) Inhibitor_Treatment Pre-treat with Ibrutinib (or vehicle control) B_Cells->Inhibitor_Treatment BCR_Stimulation Stimulate with Anti-IgM Inhibitor_Treatment->BCR_Stimulation Western_Blot Western Blot (pBTK, pPLCγ2) BCR_Stimulation->Western_Blot Ca_Assay Calcium Mobilization Assay BCR_Stimulation->Ca_Assay Proliferation_Assay Proliferation Assay BCR_Stimulation->Proliferation_Assay Data_Analysis Quantify Inhibition (IC50 determination) Western_Blot->Data_Analysis Ca_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Workflow for Evaluating the Efficacy of a BTK Inhibitor.

Conclusion

The inhibition of BTK by molecules such as Ibrutinib represents a highly effective therapeutic strategy for a range of B-cell malignancies and autoimmune disorders.[1][3] A thorough understanding of the B-cell receptor signaling pathway and the specific molecular interactions of these inhibitors is crucial for the continued development of novel and more selective BTK-targeting therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this critical area of medicine.

References

Navigating the Cellular Maze: A Technical Guide to Btk-IN-41 Cellular Permeability and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The efficacy of small molecule inhibitors, such as the covalent inhibitor Btk-IN-41, is contingent not only on their intrinsic potency but also on their ability to permeate the cell membrane and reach their intracellular target. This technical guide provides an in-depth overview of the cellular permeability and uptake of BTK inhibitors, with a focus on the principles applicable to this compound. While specific experimental data for this compound is not publicly available, this document outlines the common challenges, experimental approaches, and signaling context relevant to this class of compounds. We will delve into the standard experimental protocols used to assess cellular permeability, present representative data for other covalent BTK inhibitors, and visualize the key concepts through detailed diagrams.

Introduction to this compound and the Challenge of Cellular Permeability

This compound is a potent inhibitor of Bruton's tyrosine kinase with a reported IC50 of 5.4 nM. It also inhibits diffuse large B-cell lymphoma cells (TDM-8) with an IC50 of 13.8 nM[1]. As a covalent inhibitor, this compound is designed to form a permanent bond with its target, offering the potential for prolonged pharmacodynamic effects. However, like many kinase inhibitors, achieving optimal cellular permeability and avoiding efflux can be significant hurdles in drug development.

The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, govern its ability to traverse the lipid bilayer of the cell membrane. Many potent BTK inhibitors have been reported to suffer from poor permeability and high efflux mediated by transporters like P-glycoprotein (P-gp), which can severely limit their bioavailability and efficacy[2]. Strategies to improve the permeability of covalent BTK inhibitors often involve medicinal chemistry efforts to reduce the topological polar surface area (tPSA), modulate the clogP, and introduce steric hindrance to reduce recognition by efflux pumps[2].

Quantitative Data on BTK Inhibitor Permeability

While specific quantitative permeability data for this compound is not available in the public domain, the following table summarizes representative data for other covalent BTK inhibitors to provide a comparative context. These values are typically determined using in vitro models such as the Caco-2 permeability assay.

InhibitorApparent Permeability (Papp) A→B (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Assay SystemReference
Hit Molecule 1 0.1>100Caco-2[2]
Optimized Molecule 9 9.0<2Caco-2[2]

Note: "Hit Molecule 1" and "Optimized Molecule 9" are examples from a study on optimizing covalent BTK inhibitors and are not commercially available drugs. This data illustrates the significant impact of chemical modification on permeability and efflux.

Experimental Protocols for Assessing Cellular Permeability

The following are detailed methodologies for key experiments used to evaluate the cellular permeability and uptake of small molecule inhibitors like this compound.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model of the human intestinal epithelium. When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express various transporters, making them a valuable tool for predicting oral drug absorption and identifying substrates of efflux pumps.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Bidirectional):

    • The test compound (e.g., this compound) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a relevant concentration (e.g., 1-10 µM).

    • Apical to Basolateral (A→B) Transport: The compound is added to the apical (upper) chamber of the Transwell insert.

    • Basolateral to Apical (B→A) Transport: The compound is added to the basolateral (lower) chamber.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane. It is a higher-throughput and more cost-effective method than the Caco-2 assay for predicting passive diffusion.

Protocol:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Preparation: The test compound is dissolved in a buffer solution at a specific pH.

  • Permeability Measurement:

    • The filter plate (donor compartment) containing the test compound is placed into a receiver plate containing a buffer solution.

    • The assembly is incubated for a defined period (e.g., 4-16 hours).

  • Sample Analysis: The concentration of the compound in both the donor and receiver wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the change in compound concentration over time.

Visualization of Key Pathways and Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruitment & Activation PI3K->PIP3 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Ca_flux Ca²⁺ Flux DAG_IP3->Ca_flux NF_kB NF-κB Activation DAG_IP3->NF_kB Proliferation Cell Proliferation & Survival Ca_flux->Proliferation NF_kB->Proliferation Caco2_Workflow cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER) culture_cells->check_integrity add_compound_A Add this compound to Apical side (A→B) check_integrity->add_compound_A add_compound_B Add this compound to Basolateral side (B→A) incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_receiver Sample from receiver compartment at time points incubate->sample_receiver quantify Quantify compound concentration (LC-MS/MS) sample_receiver->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

References

Preliminary Toxicity Screening of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Btk-IN-41" is not available in the public domain. This guide provides a comprehensive overview of the preliminary toxicity screening methodologies and findings for Bruton's tyrosine kinase (BTK) inhibitors as a class of therapeutic agents, drawing upon available preclinical and clinical data for representative molecules.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Its involvement in various B-cell malignancies and autoimmune diseases has made it a prime target for therapeutic intervention.[1][2][3] This has led to the development of several BTK inhibitors, including first-generation drugs like ibrutinib, and second-generation, more selective inhibitors such as acalabrutinib and zanubrutinib.[4][5] More recently, a new class of BTK-targeting agents known as BTK degraders are in development.[6][7] While efficacious, these inhibitors are associated with a range of toxicities, necessitating thorough preclinical safety evaluation.[8][9] This technical guide outlines the common preliminary toxicity screening approaches for BTK inhibitors, summarizes known toxicities, and provides generalized experimental protocols for researchers and drug development professionals.

Common Toxicities of BTK Inhibitors

The toxicity profile of BTK inhibitors is linked to both on-target inhibition of BTK in non-malignant cells and off-target effects on other kinases.[9] Second-generation inhibitors were designed to have greater selectivity for BTK to minimize off-target toxicities.[5]

System Organ ClassCommon Adverse EventsNotes
Cardiovascular Atrial fibrillation, hypertension, ventricular arrhythmias, bleeding events.[9][10][11]Incidence of cardiovascular adverse events is reportedly higher with first-generation inhibitors compared to second-generation inhibitors.[10] The mechanism for atrial fibrillation is thought to involve inhibition of PI3K signaling in cardiac tissue.[9]
Hematologic Neutropenia, bruising.[7][12]Hematologic side effects are a known class effect of BTK inhibitors.
Gastrointestinal Diarrhea, musculoskeletal pain.[9][12]Generally manageable, but can impact quality of life.
Dermatologic Rash.Maculopapular rash has been reported as a dose-limiting toxicity in some cases.[13]
Neurological Headache, fatigue.[7][12]Headache is a notably common adverse event with acalabrutinib.[9]
Infections Increased susceptibility to infections.[9]A consequence of modulating B-cell function.

Experimental Protocols for Preclinical Toxicity Screening

Detailed below are generalized methodologies for key experiments in the preliminary toxicity assessment of a novel BTK inhibitor.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic potential of the compound on various cell lines, including malignant B-cells, healthy peripheral blood mononuclear cells (PBMCs), and other relevant cell types (e.g., cardiomyocytes, hepatocytes).

Methodology:

  • Cell Culture: Culture selected cell lines in appropriate media and conditions.

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of the test BTK inhibitor for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Utilize a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®), to measure the percentage of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

In Vivo Toxicity Studies in Animal Models

Objective: To evaluate the systemic toxicity of the BTK inhibitor in a living organism and to identify a maximum tolerated dose (MTD). Rodent (mice, rats) and non-rodent (canine) models are often used.[14][15][16][17][18]

Methodology:

  • Animal Models: Select appropriate animal strains. For efficacy and some safety endpoints, xenograft models with human lymphoma cells in immunodeficient mice are common.[17] Spontaneously occurring canine lymphoma is also utilized as a model for human non-Hodgkin lymphoma.[18]

  • Dose Administration: Administer the BTK inhibitor via a clinically relevant route (e.g., oral gavage) at various dose levels in different cohorts of animals. Include a vehicle control group.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, food and water consumption, behavior, and physical appearance.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze a complete blood count (CBC) and serum chemistry panels to assess for hematologic, renal, and hepatic toxicity.

  • Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.

  • Data Analysis: Analyze the data to determine the dose-response relationship for any observed toxicities and to establish the MTD.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes is crucial for understanding the mechanism of action and the evaluation strategy for BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitor BTKi->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention by BTK inhibitors.

Preclinical_Toxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_endpoints Toxicity Endpoints Kinase_Panel Kinase Selectivity Panel Cytotoxicity Cytotoxicity Assays (Cancer vs. Healthy Cells) Kinase_Panel->Cytotoxicity Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Cytotoxicity->Metabolic_Stability PK Pharmacokinetics (PK) in Rodents Metabolic_Stability->PK Lead Candidate Selection MTD Maximum Tolerated Dose (MTD) in Rodents PK->MTD Toxicology Repeat-Dose Toxicology (Rodent & Non-Rodent) MTD->Toxicology Clinical_Signs Clinical Signs Toxicology->Clinical_Signs Hematology Hematology Toxicology->Hematology Clinical_Chemistry Clinical Chemistry Toxicology->Clinical_Chemistry Histopathology Histopathology Toxicology->Histopathology

Caption: General workflow for the preclinical toxicity screening of a novel BTK inhibitor.

References

Btk-IN-41: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential solubility and stability testing protocols for Btk-IN-41, a potent inhibitor of Bruton's tyrosine kinase (BTK). While specific experimental data for this compound is not extensively published, this document outlines the standardized methodologies and best practices necessary to characterize its physicochemical properties. The provided data tables and visualizations are illustrative examples based on typical characteristics of small molecule kinase inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor targeting BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. Understanding the solubility and stability of this compound is a critical prerequisite for its development as a therapeutic agent, impacting formulation, bioavailability, and shelf-life.

Signaling Pathway of BTK

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway. The following diagram illustrates the key components and interactions within this pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Btk_IN_41 This compound Btk_IN_41->BTK Inhibition IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

Solubility Profile of this compound

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. Solubility testing is performed in a range of solvents relevant to preclinical and clinical development.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC-UV system

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a concentration gradient.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer (e.g., PBS pH 7.4) to a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for a specified period (e.g., 2 hours) with continuous shaking to allow for precipitation to reach equilibrium.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the soluble compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that does not show significant precipitation.

Illustrative Solubility Data for this compound

The following table summarizes the expected solubility of this compound in common laboratory solvents.

SolventTemperature (°C)Estimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Dimethyl Sulfoxide (DMSO)25>50>85.2
Ethanol25~5-10~8.5-17.0
Water25<0.1<0.17
PBS (pH 7.4)25<0.1<0.17

Note: This data is illustrative and based on the general properties of similar BTK inhibitors. Actual experimental values for this compound may vary.

Stability Profile of this compound

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions to assess the intrinsic stability of the molecule.

Experimental Workflow for Stability Testing

The logical flow for a comprehensive stability assessment of this compound is depicted in the diagram below.

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solutions (e.g., in DMSO, Aqueous Buffers) Temp Temperature (-20°C, 4°C, 25°C, 40°C) Humidity Humidity (e.g., 75% RH at 40°C) Light Photostability (ICH Q1B Guidelines) pH pH (e.g., 2, 7, 10) Timepoints Collect Samples at Pre-defined Timepoints Temp->Timepoints Humidity->Timepoints Light->Timepoints pH->Timepoints Assay Assay for Purity and Degradants (e.g., HPLC-UV, LC-MS) Timepoints->Assay Kinetics Determine Degradation Kinetics (Half-life, t½) Assay->Kinetics Products Identify Degradation Products Assay->Products ShelfLife Establish Shelf-life and Storage Recommendations Kinetics->ShelfLife Products->ShelfLife

Caption: General workflow for conducting stability studies of this compound.
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC-UV-MS system

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C. Neutralize with HCl before analysis.

    • Oxidation: Add 3% H₂O₂ to the sample solution and keep at room temperature.

    • Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and solution to light according to ICH Q1B guidelines.

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from all degradation product peaks. Use mass spectrometry (MS) to identify the mass of the degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition. Identify the major degradation products and propose potential degradation pathways.

Illustrative Stability Data for this compound

The following table provides an example of stability data for this compound in solution under different storage conditions.

Storage ConditionTime (days)Purity (%) by HPLCMajor Degradation Products
2-8°C3099.5Not Detected
25°C / 60% RH3098.2Degradant A (Hydrolysis)
40°C / 75% RH3095.1Degradant A, Degradant B
Photostability (ICH Q1B)796.8Degradant C (Oxidation)

Note: This data is for illustrative purposes only. "Degradant A, B, C" are hypothetical and would need to be characterized in an actual study.

Conclusion

This technical guide outlines the fundamental principles and methodologies for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the protocols and illustrative data presented here provide a robust framework for researchers and drug development professionals to conduct their own investigations. A thorough understanding of these physicochemical properties is paramount for the successful advancement of this compound as a potential therapeutic agent.

Btk-IN-41: A Technical Guide for Researchers in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Btk-IN-41, a potent pyrazolopyrimidine derivative that has demonstrated significant inhibitory activity against Bruton's tyrosine kinase (BTK). This compound, also identified as Compound 47 in patent literature, is a subject of interest in the research of hematological malignancies due to its potential as a targeted therapeutic agent. This document outlines its core characteristics, mechanism of action, and provides detailed experimental protocols for its evaluation.

Core Compound Data

This compound is a small molecule inhibitor of Bruton's tyrosine kinase. The available quantitative data for this compound is summarized below, providing a snapshot of its potency at both the enzymatic and cellular levels.

ParameterValueCell Line/EnzymeReference
IC50 (BTK Enzyme) 5.4 nMRecombinant BTK[1][2]
IC50 (Cell Viability) 13.8 nMTMD-8 (Diffuse Large B-cell Lymphoma)[1][2]

Mechanism of Action and Signaling Pathway

This compound is a pyrazolopyrimidine derivative, a class of compounds known to act as kinase inhibitors.[3][4] While specific studies on this compound's binding mode are not publicly available, its structural class and the general mechanism of similar BTK inhibitors suggest it likely acts as a covalent inhibitor, forming an irreversible bond with the Cysteine 481 residue in the ATP-binding pocket of BTK.[1][5] This covalent modification effectively blocks the kinase activity of BTK, leading to the inhibition of downstream signaling pathways crucial for the survival and proliferation of malignant B-cells.[6]

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Upon BCR activation, a cascade of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[3] Activated PLCγ2, in turn, initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK.[7] These pathways are essential for B-cell proliferation, survival, and differentiation. By inhibiting BTK, this compound is expected to block the phosphorylation of BTK itself (autophosphorylation), as well as the phosphorylation and activation of PLCγ2 and ERK, thereby disrupting the pro-survival signaling in hematological cancer cells.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition (Covalent at C481) ERK ERK PLCg2->ERK Activation NFkB NF-κB PLCg2->NFkB Activation Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation

BCR Signaling Pathway and this compound Inhibition

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments to characterize the activity of this compound. These protocols are based on established techniques in the field of kinase inhibitor research.

BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme (e.g., Promega, V2941)

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • BTK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • 96-well white, flat-bottom plates

Protocol:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in BTK Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 2.5 µL of the diluted this compound or DMSO (for control).

  • Add 2.5 µL of a solution containing the BTK enzyme and substrate in BTK Kinase Buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in BTK Kinase Buffer. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BTK_Enzymatic_Assay_Workflow Start Prepare Reagents (BTK, Substrate, ATP, this compound) Incubate_Inhibitor Incubate BTK with This compound Start->Incubate_Inhibitor Initiate_Reaction Add ATP to start kinase reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Stop_Deplete Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Stop_Deplete Incubate_Stop Incubate at RT for 40 min Stop_Deplete->Incubate_Stop Detect_ADP Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_Stop->Detect_ADP Incubate_Detect Incubate at RT for 30 min Detect_ADP->Incubate_Detect Read_Luminescence Measure Luminescence Incubate_Detect->Read_Luminescence

BTK Enzymatic Assay Workflow
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • TMD-8 (or other relevant hematological cancer cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, G7570)

  • 96-well opaque-walled plates

Protocol:

  • Seed TMD-8 cells into a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare a serial dilution of this compound in complete medium from a concentrated DMSO stock.

  • Add 100 µL of the diluted this compound or medium with DMSO (for control) to the wells. The final DMSO concentration should be kept below 0.5%.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value of this compound by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Western Blot Analysis of BTK Signaling Pathway

This method is used to detect the phosphorylation status of BTK and its downstream effectors, providing insights into the mechanism of action of this compound at the cellular level.

Materials:

  • TMD-8 cells

  • This compound (dissolved in DMSO)

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-phospho-ERK1/2 (T202/Y204), anti-ERK1/2, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Seed TMD-8 cells and grow to a suitable density.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 15 minutes. A non-stimulated control should be included.

  • Lyse the cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of BTK, PLCγ2, and ERK.

Western_Blot_Workflow Cell_Culture Culture TMD-8 cells Treatment Treat with this compound and/or Anti-IgM Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., p-BTK, p-PLCγ2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Analysis Detection->Analysis

Western Blot Workflow for Signaling Analysis

Kinase Selectivity

A critical aspect of drug development is to understand the selectivity of a compound for its intended target versus other kinases in the human kinome. A broad kinase selectivity profile, often determined using a KINOMEscan™ assay, provides valuable information about potential off-target effects. While specific kinome scan data for this compound is not publicly available, pyrazolopyrimidine-based inhibitors can exhibit varying degrees of selectivity.[5][8] A highly selective inhibitor is generally preferred to minimize off-target toxicities. For a comprehensive evaluation of this compound, performing a kinase selectivity screen against a broad panel of kinases is highly recommended.

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a drug candidate. For a BTK inhibitor like this compound, a typical in vivo model would involve xenografts of human hematological cancer cell lines (e.g., TMD-8) in immunocompromised mice.

Representative In Vivo Efficacy Study Design:

  • Model: Subcutaneous implantation of TMD-8 cells into immunodeficient mice (e.g., NOD/SCID).

  • Treatment Groups: Vehicle control, and multiple dose levels of this compound administered orally.

  • Dosing Schedule: Daily or twice-daily oral administration.

  • Endpoints:

    • Tumor volume measurement over time.

    • Body weight monitoring (as an indicator of toxicity).

    • Pharmacokinetic analysis of this compound in plasma.

    • Pharmacodynamic analysis of target engagement (e.g., p-BTK levels in tumor tissue).

    • Survival analysis.

Conclusion

This compound is a potent inhibitor of Bruton's tyrosine kinase with significant activity against diffuse large B-cell lymphoma cells in vitro. Its pyrazolopyrimidine scaffold suggests a covalent mechanism of action, a hallmark of many effective BTK inhibitors. The provided technical information and experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in hematological malignancies. Further studies are warranted to fully characterize its kinase selectivity, in vivo efficacy, and safety profile.

References

Btk-IN-41: A Technical Guide on its Potential in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and a growing number of autoimmune diseases. As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK plays a central role in the activation, proliferation, and differentiation of B-cells, as well as the function of various innate immune cells.[1][2][3][4][5] Inhibition of this kinase is therefore a highly attractive strategy for mitigating the pathogenic B-cell activity and inflammation that characterize autoimmune disorders such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[2][5]

This technical guide focuses on Btk-IN-41, a potent inhibitor of BTK. While public domain data on this compound's application in autoimmune models is currently limited, its high in vitro potency suggests significant potential. This document will summarize the known quantitative data for this compound, provide detailed, representative experimental protocols for evaluating such a compound in key autoimmune disease models, and visualize the core signaling pathways and experimental workflows. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic utility of potent BTK inhibitors like this compound in autoimmunity.

Quantitative Data for this compound

This compound, also identified as Compound 47, has demonstrated high potency in in vitro assays.[2][6][7] The available data on its inhibitory activity is summarized below.

Parameter Value Assay/Cell Line Source
IC50 5.4 nMBTK enzyme assay[2][6][7]
IC50 13.8 nMTDM-8 (Diffuse Large B-cell Lymphoma) cell line[2][3][8]

Table 1: In Vitro Inhibitory Activity of this compound.

Core Signaling Pathway: BTK in B-Cell Activation

BTK is a crucial node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK, which in turn phosphorylates phospholipase C gamma 2 (PLCγ2). This initiates downstream signaling, culminating in calcium mobilization and the activation of transcription factors like NF-κB and NFAT, which drive B-cell proliferation, differentiation, and autoantibody production.[1] The inhibition of BTK by compounds such as this compound is designed to block these critical downstream events.

BTK_Signaling_Pathway BCR BCR Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Binds BTK BTK Lyn_Syk->BTK Recruits & Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Btk_IN_41 This compound Btk_IN_41->BTK Inhibits IP3_DAG IP3 / DAG PLCG2->IP3_DAG Generates Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux NFAT_NFkB NFAT / NF-κB Activation Ca_Flux->NFAT_NFkB Gene_Expression Gene Expression (Proliferation, Survival, Autoantibody Production) NFAT_NFkB->Gene_Expression Experimental_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo Pharmacology cluster_2 Analysis & Decision Kinase_Assay Biochemical Assay (e.g., BTK IC50 = 5.4 nM) Cell_Assay Cell-Based Assays (BCR signaling, Cytokine Release) Kinase_Assay->Cell_Assay Toxicity In Vitro Toxicity (e.g., hERG, Cytotoxicity) Cell_Assay->Toxicity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) (BTK Occupancy) Toxicity->PKPD Efficacy_Models Efficacy Models (e.g., CIA, MRL/lpr) PKPD->Efficacy_Models Data_Analysis Data Analysis (Clinical Scores, Histology, Biomarkers) Efficacy_Models->Data_Analysis Go_NoGo Go / No-Go Decision for Further Development Data_Analysis->Go_NoGo BTK_Inhibition_Logic Btk_Inhibitor Potent BTK Inhibitor (e.g., this compound) B_Cell B-Cell Btk_Inhibitor->B_Cell Inhibits BTK in Myeloid_Cell Myeloid Cell (Macrophage, Mast Cell) Btk_Inhibitor->Myeloid_Cell Inhibits BTK in B_Cell_Activation Reduced B-Cell Activation & Proliferation B_Cell->B_Cell_Activation Cytokine_Release Reduced Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Myeloid_Cell->Cytokine_Release Autoantibody Reduced Autoantibody Production B_Cell_Activation->Autoantibody Outcome Amelioration of Autoimmune Disease Autoantibody->Outcome Cytokine_Release->Outcome

References

Investigation of Btk-IN-41 Off-Target Effects: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the critical aspect of off-target effects for the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-41. A thorough investigation of publicly available scientific literature and databases has revealed limited specific data on the off-target profile of this particular compound. This document summarizes the available information and provides a framework for the types of studies required to fully characterize its selectivity.

Introduction to this compound

This compound, also referred to as Compound 47, is a potent inhibitor of Bruton's tyrosine kinase. Available data indicates a half-maximal inhibitory concentration (IC50) of 5.4 nM against its primary target, BTK. In cellular assays, it has demonstrated inhibitory activity against the diffuse large B-cell lymphoma cell line TMD-8 with an IC50 of 13.8 nM . The Chemical Abstracts Service (CAS) number for this compound is 2251799-53-6.

While its on-target potency is established, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects and ensuring clinical safety. At present, detailed public information regarding the broader kinase selectivity profile and off-target effects of this compound is not available.

The BTK Signaling Pathway

To understand the potential implications of off-target effects, it is essential to first consider the primary signaling pathway targeted by this compound. BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is vital for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK_NFAT NF-κB / MAPK / NFAT (Proliferation, Survival) Ca_PKC->NFkB_MAPK_NFAT Btk_IN_41 This compound Btk_IN_41->BTK

Diagram 1: Simplified BTK Signaling Pathway.

Framework for Off-Target Effect Investigation

Given the absence of specific off-target data for this compound, this section outlines the standard experimental methodologies employed to characterize the selectivity profile of kinase inhibitors. These protocols are essential for a comprehensive assessment of a compound's off-target effects.

Kinase Panel Screening

A broad, high-throughput screening against a panel of hundreds of kinases is the foundational experiment to determine inhibitor selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Compound Preparation: this compound is serially diluted to a range of concentrations in an appropriate buffer, typically containing a low percentage of DMSO.

  • Kinase Reaction Setup: Purified recombinant kinases from a diverse panel are added to microplate wells containing the diluted inhibitor or a vehicle control.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (a specific peptide for each kinase) and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Signal Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

The results of such a screen would be presented in a table, highlighting any kinases that are significantly inhibited by this compound at concentrations relevant to its therapeutic window.

Cellular Target Engagement Assays

To confirm that off-target interactions observed in biochemical assays translate to a cellular context, target engagement studies are performed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells expressing the potential off-target kinase are incubated with this compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the protein in the presence of this compound indicates direct binding and target engagement within the cell.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Add this compound or Vehicle A->B C Heat to Temperature Gradient B->C D Cell Lysis C->D E Separate Soluble & Aggregated Proteins D->E F Quantify Soluble Target Protein E->F G Determine Thermal Shift F->G

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow.
In Vivo Safety and Toxicology Studies

Preclinical in vivo studies are essential to understand the physiological consequences of any off-target effects.

Experimental Protocol: Rodent Toxicology Study

  • Animal Dosing: Groups of rodents (e.g., rats or mice) are administered this compound at various doses over a specified period (e.g., 14 or 28 days). A control group receives only the vehicle.

  • Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Biological Sampling: Blood and urine samples are collected at predetermined intervals for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination by a pathologist to identify any treatment-related changes.

  • Data Analysis: All data are statistically analyzed to identify any dose-dependent adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

The on-target potency of this compound has been established. However, a comprehensive assessment of its off-target effects is a critical next step in its development. The experimental framework outlined in this guide, including broad kinase screening, cellular target engagement assays, and in vivo toxicology studies, provides a roadmap for generating the necessary data to fully characterize the selectivity and safety profile of this compound. As such data becomes publicly available, this guide can be updated to provide a more detailed and specific analysis of this compound's off-target effects.

Btk-IN-41 and the Evolving Landscape of Bruton's Tyrosine Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth analysis of the intellectual property and scientific landscape surrounding BTK inhibitors, with a specific focus on the molecule Btk-IN-41. While detailed patent information for this compound is not extensively available in the public domain, this document situates it within the broader context of a rapidly evolving field of covalent, non-covalent, and protein degrader-based BTK inhibitors. We will delve into the core biology of the BTK signaling pathway, present comparative data for various inhibitors, outline key experimental protocols for their evaluation, and provide a visual representation of the critical molecular interactions and research workflows.

The Central Role of Bruton's Tyrosine Kinase in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, activation, proliferation, and survival.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[4] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular signals involving calcium mobilization and activation of transcription factors like NF-κB.[4] This signaling is essential for the maturation and function of B-cells. Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune disorders, making it a prime target for therapeutic intervention.[5]

Below is a diagram illustrating the BTK signaling pathway.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK phosphorylates PIP3 PIP3 PIP3->BTK recruits to membrane PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG hydrolyzes PIP2 to Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NF_kB_MAPK NF-κB / MAPK Pathways Ca_PKC->NF_kB_MAPK activate Cell_Response B-Cell Proliferation, Survival & Activation NF_kB_MAPK->Cell_Response lead to Btk_IN_41 This compound (BTK Inhibitor) Btk_IN_41->BTK inhibits BTK_Inhibitor_Workflow BTK Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Compound Synthesis (e.g., this compound) kinase_assay BTK Kinase Assay (Determine IC50) synthesis->kinase_assay cell_assay Cellular Proliferation Assay (Determine cellular IC50) kinase_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity pk_studies Pharmacokinetic Studies (Animal Models) selectivity->pk_studies efficacy_studies Efficacy Studies (e.g., Xenograft Models) pk_studies->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology

References

Methodological & Application

Application Notes and Protocols for Btk-IN-41: A Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell development, differentiation, and signaling.[1][2] Its integral role in various signaling pathways, most notably the B-cell antigen receptor (BCR) pathway, establishes it as a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4] Btk-IN-41 is a novel, potent, and selective experimental inhibitor of BTK. These application notes provide detailed protocols for essential cell-based assays to characterize the inhibitory activity of this compound on BTK and its downstream signaling cascades. The methodologies described herein include the assessment of cell viability, BTK phosphorylation, and cellular kinase activity.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound from various biochemical and cell-based assays. This data has been generated from preclinical studies.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget/MarkerSystemIC50
BiochemicalWild-Type BTKCell-free2.5 nM
CellularBTK Autophosphorylation (Y223)Human B-cell line (e.g., Ramos)15 nM
CellularCell ViabilityTMD8 (DLBCL) Cell Line25 nM
CellularCell ViabilityREC-1 (MCL) Cell Line30 nM

Table 2: this compound Selectivity Profile

KinaseIC50 (nM)
BTK2.5
ITK250
TEC300
EGFR>10,000
SRC>5,000

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the BTK signaling pathway and the general experimental workflows for the described cell-based assays.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PIP3 PIP3 PIP3->BTK PLCy2 PLCγ2 BTK->PLCy2 AKT AKT Pathway BTK->AKT IP3_DAG IP3 / DAG PLCy2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AKT->Proliferation Btk_IN_41 This compound Btk_IN_41->BTK

Caption: this compound inhibits BTK, a key component of the BCR signaling pathway.

Western_Blot_Workflow Western Blot Workflow for p-BTK Analysis cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Immunodetection cell_culture Seed and Culture Cells treatment Treat with this compound cell_culture->treatment stimulation Stimulate BCR (e.g., anti-IgM) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-BTK, total BTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for assessing this compound's inhibition of BTK phosphorylation.

Cell_Viability_Workflow Cell Viability Assay Workflow seed_cells Seed cells in 96-well plate add_inhibitor Add serial dilutions of this compound seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: Workflow for determining the IC50 of this compound on cell viability.

Experimental Protocols

Western Blot Analysis of BTK Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on the autophosphorylation of BTK at tyrosine 223 (Y223) in a B-cell lymphoma cell line (e.g., Ramos) following BCR stimulation.

Materials:

  • Ramos cell line

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • This compound

  • DMSO (vehicle control)

  • Goat F(ab')2 Anti-Human IgM

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK

  • HRP-conjugated goat anti-rabbit IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed Ramos cells at a density of 1 x 10^6 cells/mL in complete culture medium.

    • Incubate cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO-only vehicle control.[5]

    • Stimulate the B-cell receptor by adding anti-IgM to a final concentration of 10 µg/mL for 10 minutes.

  • Protein Extraction and Quantification:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Incubate on ice for 30 minutes with occasional vortexing.[5]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]

    • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Wash the membrane three times for 5-10 minutes each with TBST.[5]

    • Incubate the membrane with the primary antibody against p-BTK (Tyr223) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

  • Detection and Analysis:

    • Prepare and apply the ECL substrate according to the manufacturer's instructions.[5]

    • Capture the chemiluminescent signal using a digital imaging system.[5]

    • To analyze total BTK and a loading control (e.g., β-actin), the membrane can be stripped and re-probed.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize p-BTK levels to total BTK.[5]

Cell Viability (CellTiter-Glo®) Assay

This assay measures the effect of this compound on the viability of lymphoma cell lines (e.g., TMD8, REC-1) by quantifying ATP, which indicates the presence of metabolically active cells.[7]

Materials:

  • TMD8 or REC-1 cell lines

  • Appropriate complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted compound to the wells. The final volume should be 200 µL per well. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.[7]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]

Cellular BTK Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of BTK within cells by measuring the amount of ADP produced. The luminescence-based signal is inversely correlated with BTK inhibition.

Materials:

  • Human B-cell line (e.g., Ramos)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Goat F(ab')2 Anti-Human IgM

  • ADP-Glo™ Kinase Assay kit

  • BTK Kinase Enzyme System (for control reactions if needed)

Procedure:

  • Cell Treatment:

    • Seed and treat cells with this compound and stimulate with anti-IgM as described in the Western Blot protocol (steps 1.1-1.4).

  • Cell Lysis and Kinase Reaction:

    • After stimulation, lyse the cells according to a protocol compatible with the ADP-Glo™ assay.

    • In a 384-well plate, add 1 µL of cell lysate.

    • Add 2 µL of a substrate/ATP mix. The substrate can be a generic tyrosine kinase substrate like poly(Glu,Tyr).[8]

    • Incubate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate reader.[9]

    • The luminescent signal is proportional to the amount of ADP generated and thus to the BTK kinase activity.

    • Calculate the percent inhibition of BTK activity by this compound compared to the stimulated vehicle control and determine the IC50 value.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on BTK and its downstream signaling pathways in relevant immune cells.[10] These protocols can be adapted for screening other BTK inhibitors and for further investigation into the mechanism of action of immunomodulatory compounds.[10] Careful execution of these assays will yield valuable data for researchers and professionals in the field of drug development.[10]

References

Application Notes and Protocols for Btk-IN-41 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers and Important Considerations

No specific in vivo dosage or pharmacokinetic data for Btk-IN-41 has been publicly reported in the reviewed literature. The following application notes and protocols are based on the available in vitro data for this compound and supplemented with established in vivo methodologies for other well-characterized, structurally similar covalent Bruton's tyrosine kinase (Btk) inhibitors. It is imperative that researchers treat these protocols as a starting point and conduct dose-range finding and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal and safe dosage of this compound for their specific animal models and experimental goals.

Introduction to this compound

This compound is a potent inhibitor of Bruton's tyrosine kinase (Btk), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. This compound has demonstrated significant inhibitory activity against Btk in biochemical assays and has shown effects on B-cell lymphoma cell lines.[1]

Table 1: In Vitro Activity of this compound

ParameterValueCell Line
IC50 (Btk)5.4 nMN/A (Biochemical Assay)
IC50 (Cell Proliferation)13.8 nMTDM-8 (Diffuse Large B-cell Lymphoma)

Btk Signaling Pathway

Btk is a key mediator downstream of the B-cell receptor (BCR). Its activation triggers a signaling cascade that is crucial for B-cell proliferation, differentiation, and survival. Inhibition of Btk is a clinically validated strategy for treating various B-cell malignancies.

Btk_Signaling_Pathway Btk Signaling Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk PIP3->Btk Activation PLCy2 PLCγ2 Btk->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation Btk_IN_41 This compound Btk_IN_41->Btk Inhibition

Caption: Btk Signaling Pathway and the inhibitory action of this compound.

Proposed In Vivo Study Protocols

The following protocols are generalized based on common practices for other covalent Btk inhibitors, such as ibrutinib and acalabrutinib, in preclinical animal models.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow In Vivo Efficacy Study Workflow Animal_Model 1. Animal Model Selection (e.g., Xenograft, GEMM) Dose_Finding 2. Dose-Range Finding Study (MTD Determination) Animal_Model->Dose_Finding Grouping 3. Randomization into Treatment Groups Dose_Finding->Grouping Treatment 4. This compound Administration (Oral Gavage, IP) Grouping->Treatment Monitoring 5. Tumor Growth & Health Monitoring Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Volume, Biomarkers) Monitoring->Endpoint

Caption: A generalized workflow for conducting in vivo efficacy studies.

Materials and Reagents
  • This compound: Synthesized and quality-controlled.

  • Vehicle: Appropriate vehicle for solubilizing this compound (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

  • Animal Models: Immunocompromised mice (e.g., NSG, SCID) for xenograft studies, or genetically engineered mouse models (GEMMs) of B-cell malignancies.

  • Standard Laboratory Equipment: Gavage needles, syringes, calipers, analytical balance, etc.

Dose Formulation
  • Accurately weigh the required amount of this compound.

  • Prepare the vehicle solution.

  • Gradually add the vehicle to the this compound powder while vortexing or sonicating to ensure a homogenous suspension.

  • Prepare fresh on each day of dosing.

Dose-Range Finding Study (Maximum Tolerated Dose - MTD)

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Use a small cohort of healthy mice (e.g., n=3-5 per group).

  • Administer escalating doses of this compound (e.g., starting from 1 mg/kg and escalating to 10, 30, 100 mg/kg).

  • Administer the drug once or twice daily for 7-14 days.

  • Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur, etc.).

  • The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality.

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Protocol:

  • Implant tumor cells (e.g., TMD-8) subcutaneously into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle daily via the determined route (e.g., oral gavage).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor body weight and general health.

  • At the end of the study, euthanize mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for pBtk).

Table 2: Example Dosing of Other Covalent Btk Inhibitors in Murine Models

Btk InhibitorAnimal ModelDoseRoute of AdministrationFrequencyReference
IbrutinibEµ-TCL1 adoptive transfer (CLL)25 mg/kgOral GavageOnce Daily[2]
AcalabrutinibNSG xenograft (CLL)Formulated in drinking waterAd libitumContinuous[2]
PRN-473Canine Pemphigus Foliaceus~15 mg/kgOralOnce to Twice Daily[3]

Note: These doses are for reference only and may not be applicable to this compound.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) / Biomarker Studies

Objective: To confirm target engagement and downstream pathway modulation by this compound in vivo.

Protocol:

  • Treat tumor-bearing or healthy mice with this compound.

  • Collect tumors, spleen, or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose.

  • Prepare tissue lysates or isolate cells.

  • Analyze the phosphorylation status of Btk (pBtk) and downstream effectors like PLCγ2 and ERK using methods such as Western blotting, ELISA, or flow cytometry. A reduction in the phosphorylated forms of these proteins would indicate target engagement.

Conclusion

While specific in vivo data for this compound is not yet available, the provided protocols, based on established methodologies for other covalent Btk inhibitors, offer a robust framework for initiating preclinical animal studies. It is crucial to perform careful dose-escalation and pharmacokinetic studies to establish a safe and effective dosing regimen for this compound in the chosen animal model. The success of these studies will be pivotal in advancing the preclinical development of this promising Btk inhibitor.

References

Application Notes and Protocols for BTK Inhibitor Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for a compound designated "Btk-IN-41" in the available literature. The following application notes and protocols are a synthesis of information from studies on other well-characterized Bruton's tyrosine kinase (BTK) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2] Its involvement in various B-cell malignancies and autoimmune diseases has made it a prime target for therapeutic intervention.[1][2] Consequently, a number of BTK inhibitors have been developed and evaluated in preclinical mouse models.[1][2]

These notes provide an overview of common administration routes and protocols for BTK inhibitors in mouse models, based on published studies with compounds like ibrutinib and acalabrutinib.

Data Presentation: Administration of BTK Inhibitors in Mouse Models

The following table summarizes the administration routes and dosages of various BTK inhibitors used in different mouse models as reported in the literature.

BTK InhibitorMouse ModelAdministration RouteDosageStudy FocusReference
AcalabrutinibC57BL/6Oral gavage0.1 - 30 mg/kgBCR signaling inhibition[3]
AcalabrutinibC57BL/6Oral gavage25 mg/kgB-cell function[3]
AcalabrutinibTCL1 adoptive transferDrinking waterNot specifiedEfficacy in CLL[3][4]
AcalabrutinibNSG (human CLL xenograft)Drinking waterNot specifiedEfficacy in CLL[3][4]
AcalabrutinibC57BL/6 (LPS-induced endotoxic shock)Per os (p.o.)10 mg/kgAnti-inflammatory effects[5]
IbrutinibC57BL/6Oral gavage0.1 - 30 mg/kgBCR signaling inhibition[3]
IbrutinibC57BL/6Oral gavage25 mg/kgB-cell function[3]
IbrutinibRag1-/- (engrafted with EMC6 CLL cells)Drinking water0.16 mg/mLEfficacy in CLL[6]
IbrutinibC57BL/6Drinking water~0.3 mg/mLIn vivo treatment[7]
UBX-382Murine xenograft (TMD-8 cells)Oral dosing3 and 10 mg/kgAntitumor efficacy[8]
BTKB66C57BL/6 (liver ischemia/reperfusion)Drinking water0.32 mg/mLHepatocellular injury[9]

Experimental Protocols

Oral Administration

Oral administration is a common route for BTK inhibitors, reflecting their clinical application.[1] This can be achieved via oral gavage for precise dosing or by mixing the compound in the drinking water for continuous administration.

Protocol 1: Oral Gavage

  • Preparation: Dissolve the BTK inhibitor in a suitable vehicle. Common vehicles include water with cyclodextrin to improve solubility.[7]

  • Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.

  • Gavage: Use a proper gauge feeding needle. Insert the needle into the esophagus via the side of the mouth and gently advance it into the stomach.

  • Administration: Slowly dispense the prepared solution. The volume should not exceed 10 ml/kg body weight.[10]

  • Monitoring: After administration, monitor the animal for any signs of distress.

Protocol 2: Administration in Drinking Water

  • Preparation: Dissolve the BTK inhibitor in the drinking water at the desired concentration.[6][7][9] For example, ibrutinib has been administered at approximately 0.3 mg/mL in drinking water containing 3% (2-Hydroxypropyl)-β-cyclodextrin.[7]

  • Solution Stability: Ensure the stability of the compound in the water over the administration period. Prepare fresh solutions as needed.

  • Administration: Replace the regular drinking water with the medicated water.

  • Monitoring: Measure water consumption to estimate the daily dose received by the animals.

Intraperitoneal (IP) Injection

IP injection is another common route for administering substances to rodents.

Protocol 3: Intraperitoneal Injection

  • Preparation: Dissolve the BTK inhibitor in a sterile, injectable vehicle.

  • Animal Handling: Restrain the mouse and tilt it slightly head-down.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.[10]

  • Injection: Insert a 25-27 gauge needle at a 30-40° angle.[10]

  • Administration: Inject the solution into the peritoneal cavity. The maximum recommended volume is 10 ml/kg.[10]

  • Monitoring: Observe the animal for any adverse reactions post-injection.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the BTK inhibitor.

Protocol 4: Murine Pharmacokinetic Study

  • Drug Administration: Administer a single dose of the BTK inhibitor via the chosen route (e.g., oral gavage).

  • Blood Sampling: Collect small blood samples (20-40 µL) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[11]

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Analyze the concentration of the BTK inhibitor in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Studies

Efficacy studies are performed in relevant disease models, such as chronic lymphocytic leukemia (CLL) xenograft or adoptive transfer models.[3][4]

Protocol 5: Efficacy Study in a CLL Adoptive Transfer Model

  • Cell Transplantation: Transplant leukemic cells (e.g., 1 x 10^7 Eμ-TCL1 cells) into recipient mice (e.g., C57BL/6).[3]

  • Tumor Burden Monitoring: Monitor the tumor burden in the peripheral blood.

  • Treatment Initiation: Once the tumor burden reaches a predetermined level (e.g., ≥10% CD5+/CD19+ cells), randomize the mice into treatment and vehicle control groups.[3]

  • Drug Administration: Administer the BTK inhibitor or vehicle according to the chosen protocol (e.g., in drinking water).[3]

  • Endpoint Analysis: Monitor for treatment efficacy through various endpoints, such as:

    • Reduction in tumor burden in peripheral blood, spleen, and other organs.[3]

    • Inhibition of BTK signaling (e.g., by measuring phosphorylation of BTK and downstream targets like PLCγ2).[3]

    • Increased survival of the treatment group compared to the control group.[6]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 BTK_inhibitor BTK Inhibitor (e.g., this compound) BTK_inhibitor->BTK Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of BTK inhibitors.

Experimental Workflow for BTK Inhibitor Evaluation in a Mouse Model

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_transplant Disease Model Induction (e.g., Cell Transplantation) tumor_monitoring Tumor Burden Monitoring cell_transplant->tumor_monitoring randomization Randomization into Treatment & Control Groups tumor_monitoring->randomization drug_admin BTK Inhibitor or Vehicle Administration randomization->drug_admin pk_pd_analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis drug_admin->pk_pd_analysis efficacy_analysis Efficacy Assessment (Tumor size, Survival) drug_admin->efficacy_analysis toxicity_analysis Toxicity Evaluation drug_admin->toxicity_analysis

Caption: General experimental workflow for evaluating a BTK inhibitor in a mouse model.

References

Dissolution and Application of Btk-IN-41 for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btk-IN-41 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the development, differentiation, and activation of B-lymphocytes and other hematopoietic cells.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[3][4][5] this compound has demonstrated inhibitory activity against BTK with an IC50 of 5.4 nM and has been shown to inhibit the proliferation of diffuse large B-cell lymphoma cells (TDM-8) with an IC50 of 13.8 nM.[1][6] These application notes provide detailed protocols for the dissolution of this compound and its application in common laboratory assays.

Data Presentation: Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results. While specific solubility data for this compound is not widely published, the following recommendations are based on the known properties of similar BTK inhibitors and small molecules.

Table 1: Solubility and Storage of this compound

ParameterRecommendationSource/Rationale
Primary Solvent Dimethyl Sulfoxide (DMSO)Common solvent for BTK inhibitors and similar small molecules due to its high solubilizing capacity for organic compounds.[7][8][9]
Stock Solution Concentration 10-50 mM in DMSOA concentrated stock allows for minimal solvent addition to the final assay, reducing potential solvent-induced artifacts.[7][10]
Storage of Solid Compound -20°CAs recommended by the supplier.[1]
Storage of Stock Solution -20°C or -80°C in aliquotsAliquoting prevents repeated freeze-thaw cycles which can lead to degradation of the compound.
Final DMSO Concentration in Assays < 0.5%, ideally ≤ 0.1%High concentrations of DMSO can be toxic to cells and may interfere with assay components.[7][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 586.61 g/mol . For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 586.61 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 170.47 µL

  • Carefully add the calculated volume of DMSO to the vial containing the solid this compound.

  • Vortex the solution for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication can be applied.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro BTK Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound against BTK. Specific components and conditions may vary depending on the assay format (e.g., ADP-Glo™, LanthaScreen™, TR-FRET).[2][11][12]

Materials:

  • Recombinant active BTK enzyme

  • Kinase buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.01% Triton X-100)[13]

  • ATP

  • Substrate (e.g., a fluorescently labeled peptide like polyGAT)[13]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stop solution (e.g., 50 mM EDTA)[13]

  • Detection reagent (specific to the assay format)

  • 96-well or 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is below 0.5%.

  • In an assay plate, add the kinase buffer, the serially diluted this compound or vehicle control (DMSO), and the BTK enzyme.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • Stop the reaction by adding the stop solution.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Protocol 3: Cell-Based Assay for BTK Inhibition (Phospho-BTK Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of this compound on BTK activation in a cellular context by measuring the phosphorylation of BTK at a key tyrosine residue (e.g., Y223).[14]

Materials:

  • Suspension cell line expressing BTK (e.g., a B-cell lymphoma line)

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer)

  • Fluorochrome-conjugated anti-phospho-BTK (Y223) antibody

  • Flow cytometer

Procedure:

  • Seed the cells in a 96-well plate at a suitable density.

  • Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor or vehicle control (medium with the same final DMSO concentration) to the cells.

  • Incubate the cells with the inhibitor for a specific duration (e.g., 1-2 hours) at 37°C.[14]

  • Stimulate the cells by adding the BCR stimulus (e.g., anti-IgM) and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Fix the cells by adding fixation buffer.

  • Permeabilize the cells using the permeabilization buffer.

  • Stain the cells with the anti-phospho-BTK (Y223) antibody.

  • Wash the cells and resuspend them in a suitable buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-BTK signal in the treated versus control cells.

  • Calculate the percent inhibition of BTK phosphorylation and determine the IC50 value.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_PKC->Downstream Cell_Response B-Cell Proliferation, Survival, & Activation Downstream->Cell_Response

Caption: Simplified BTK signaling pathway upon B-cell receptor activation and the point of inhibition by this compound.

Experimental_Workflow Start Start Dissolution Dissolve this compound in DMSO (Protocol 1) Start->Dissolution InVitro In Vitro Kinase Assay (Protocol 2) Dissolution->InVitro CellBased Cell-Based Assay (Protocol 3) Dissolution->CellBased IC50_InVitro Determine Biochemical IC50 InVitro->IC50_InVitro IC50_Cellular Determine Cellular IC50 CellBased->IC50_Cellular

Caption: General experimental workflow for characterizing this compound.

References

Application Notes and Protocols for Btk-IN-41 in Western Blot Analysis of BTK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1] The activation of BTK through phosphorylation is essential for B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Btk-IN-41 is a potent inhibitor of BTK, and this document provides detailed application notes and protocols for its use in the Western blot analysis of BTK phosphorylation, a key method for assessing its inhibitory activity in a cellular context.

Mechanism of Action of BTK

BTK is a key mediator downstream of the B-cell receptor.[3] Upon BCR engagement, BTK is recruited to the plasma membrane and is phosphorylated by Src-family kinases, such as LYN and SYK, at the Y551 residue.[4] This phosphorylation event leads to the full activation of BTK, which then autophosphorylates at the Y223 residue.[5] Activated BTK subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), initiating a cascade of signaling events that lead to the activation of transcription factors like NF-κB and NFAT.[3][4] These transcription factors are crucial for B-cell survival and proliferation.[4] this compound exerts its inhibitory effect by targeting the kinase activity of BTK, thereby preventing its phosphorylation and the subsequent downstream signaling.

Quantitative Data for BTK Inhibitors

The inhibitory activity of this compound and other BTK inhibitors can be quantified to compare their potency. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose.

InhibitorIC50 (BTK)Cell-Based IC50Notes
This compound5.4 nM13.8 nM (TMD-8 cells)A potent BTK inhibitor.

This table summarizes available quantitative data and should be used for comparative purposes. Experimental conditions can influence IC50 values.

Experimental Protocols

Diagram: BTK Signaling Pathway

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation pBTK_Y551 pBTK (Y551) pBTK_Y223 pBTK (Y223) (Autophosphorylation) pBTK_Y551->pBTK_Y223 Autophosphorylation PLCg2 PLCγ2 pBTK_Y223->PLCg2 Phosphorylation pPLCg2 pPLCγ2 IP3_DAG IP3 / DAG pPLCg2->IP3_DAG Hydrolysis of PIP2 NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Btk_IN_41 This compound Btk_IN_41->BTK Inhibition

Caption: A diagram of the BTK signaling pathway.

Western Blot Protocol for BTK Phosphorylation

This protocol provides a detailed methodology for assessing the effect of this compound on BTK phosphorylation in a suitable B-cell line (e.g., Ramos cells).

Materials and Reagents:

  • Cell Line: Ramos (Burkitt's lymphoma) or other suitable B-cell line expressing BTK.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant: Anti-human IgM, F(ab')2 fragment.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels.

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-BTK (Tyr223) antibody.

    • Rabbit anti-BTK antibody.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow:

Western_Blot_Workflow Western Blot Workflow for pBTK Analysis cluster_cell_culture 1. Cell Culture and Treatment cluster_protein_extraction 2. Protein Extraction cluster_western_blot 3. Western Blot cluster_analysis 4. Data Analysis Cell_Seeding Seed B-cells Serum_Starvation Serum Starve (optional) Cell_Seeding->Serum_Starvation Inhibitor_Treatment Treat with this compound (Dose-response/Time-course) Serum_Starvation->Inhibitor_Treatment Stimulation Stimulate with anti-IgM Inhibitor_Treatment->Stimulation Cell_Lysis Lyse cells in RIPA buffer Stimulation->Cell_Lysis Centrifugation Centrifuge to clarify lysate Cell_Lysis->Centrifugation Protein_Quantification Quantify protein (BCA/Bradford) Centrifugation->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block with 5% BSA in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-pBTK, anti-BTK, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalize pBTK to Total BTK and Loading Control Densitometry->Normalization

Caption: A workflow for Western blot analysis of BTK phosphorylation.

Procedure:

  • Cell Culture and Treatment:

    • Seed a suitable number of B-cells (e.g., 1-2 x 10^6 cells/mL) and culture overnight.

    • (Optional) Serum starve the cells for 2-4 hours prior to treatment.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10-15 minutes to induce BTK phosphorylation.

  • Protein Extraction:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To analyze total BTK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-BTK signal to the total BTK signal and then to the loading control to determine the relative change in BTK phosphorylation with this compound treatment.

Troubleshooting

IssuePossible CauseSolution
No or weak pBTK signal Insufficient stimulation.Optimize stimulation time and concentration of anti-IgM.
Ineffective primary antibody.Use a recommended and validated anti-pBTK antibody.
Dephosphorylation of samples.Ensure fresh phosphatase inhibitors are used in the lysis buffer and keep samples on ice.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., non-fat dry milk for some antibodies).
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Inconsistent loading Inaccurate protein quantification.Be meticulous with the protein assay.
Pipetting errors.Use calibrated pipettes and ensure proper technique.

Conclusion

This document provides a comprehensive guide for utilizing this compound in the Western blot analysis of BTK phosphorylation. The provided protocols and background information will assist researchers in accurately assessing the efficacy and mechanism of action of this and other BTK inhibitors. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible results in the investigation of BTK-targeted therapies. It is recommended to optimize inhibitor concentrations and incubation times for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Bruton's Tyrosine Kinase (Btk) Immunoprecipitation Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[1][2] Dysregulation of Btk activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prominent target for therapeutic intervention.

This document provides a detailed protocol for an immunoprecipitation (IP) kinase assay to measure the activity of Btk and to evaluate the potency of inhibitors. The protocol is designed for researchers in academic and industrial settings who are engaged in drug discovery and development targeting Btk. While the specific inhibitor "Btk-IN-41" was not identified in publicly available literature, this protocol is applicable to the evaluation of any Btk inhibitor. The quantitative data presented is for well-characterized, exemplary Btk inhibitors to illustrate the application of this protocol.

Btk Signaling Pathway

The Btk signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon antigen binding. This leads to a cascade of phosphorylation events, culminating in the activation of downstream transcription factors that regulate B-cell proliferation and survival. Btk is a key mediator in this cascade.

Btk_Signaling_Pathway cluster_membrane Cell Membrane BCR BCR Lyn Lyn/Syk BCR->Lyn Antigen Antigen Antigen->BCR Activation PI3K PI3K Lyn->PI3K PIP2 PIP2 PIP2->PI3K PIP3 PIP3 PI3K->PIP3 Converts Btk Btk PIP3->Btk Recruits & Activates PLCy2 PLCγ2 Btk->PLCy2 Phosphorylates IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB NFAT NFAT Ca_release->NFAT MAPK MAPK Ca_release->MAPK PKC->NFkB PKC->NFAT PKC->MAPK Proliferation Proliferation & Survival NFkB->Proliferation NFAT->Proliferation MAPK->Proliferation IP_Kinase_Assay_Workflow start Start: B-cell Culture lysis Cell Lysis start->lysis preclearing Pre-clearing Lysate (with Protein A/G beads) lysis->preclearing ip Immunoprecipitation (with anti-Btk antibody) preclearing->ip capture Capture of Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads capture->wash kinase_assay In Vitro Kinase Assay (add Substrate, ATP, & Inhibitor) wash->kinase_assay detection Detection of Kinase Activity kinase_assay->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

References

Application Notes and Protocols for Btk-IN-41 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in various hematopoietic cells, playing a central role in B-cell development, activation, and proliferation.[1][2] It also functions in myeloid cells, such as macrophages, mediating inflammatory responses.[3][4][5][6] Dysregulation of the BTK signaling pathway is implicated in B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][7][8][9] Btk-IN-41 is a potent inhibitor of BTK, demonstrating significant activity in biochemical and cell-based assays. These application notes provide detailed protocols for utilizing this compound in primary cell cultures to investigate its effects on cellular signaling and function.

This compound: Compound Information

PropertyValueReference
Molecular Formula C31H29F3N8OMedChemExpress
CAS Number 2251799-53-6MedChemExpress
Mechanism of Action BTK InhibitorMedChemExpress

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of this compound and provides a reference to other common BTK inhibitors.

CompoundAssay TypeCell/EnzymeIC50Reference
This compound Biochemical AssayBTK Enzyme5.4 nMTargetMol
This compound Cell-based Proliferation AssayTMD-8 (Diffuse Large B-cell Lymphoma)13.8 nMTargetMol
IbrutinibCell-based Proliferation AssayCLBL-1 (Canine DLBCL)1.3 µM[10]
EnitociclibCell-based Viability AssayPrimary MCL cells32–172 nM[11]
SRX3262Cell-based Proliferation AssayJeKo-1 (MCL)8 µM (Ibrutinib IC50)[12]

Signaling Pathway

This compound targets Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[1] This initiates a cascade of signaling events leading to the activation of transcription factors like NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[1][7] BTK is also involved in signaling pathways downstream of other receptors, such as Toll-like receptors (TLRs) and chemokine receptors.[2][13][14]

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PI3K PI3K LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 PI3K->BTK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFkB NF-κB Ca_Mobilization->NFkB PKC->NFkB MAPK MAPK PKC->MAPK Cell_Response Cell Proliferation, Survival, Differentiation NFkB->Cell_Response MAPK->Cell_Response Btk_IN_41 This compound Btk_IN_41->BTK

Caption: BTK Signaling Pathway in B-Cells.

Experimental Protocols

The following protocols are adapted from established methods for other BTK inhibitors and can be used as a starting point for experiments with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific primary cell type and experimental conditions.

General Experimental Workflow

Experimental_Workflow General Workflow for this compound in Primary Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Isolation Isolate Primary Cells (e.g., B-cells, Macrophages) Culture Culture Primary Cells Isolation->Culture Btk_IN_41_Prep Prepare this compound Stock Solution Culture->Btk_IN_41_Prep Treatment Treat Cells with this compound (and appropriate controls) Btk_IN_41_Prep->Treatment Stimulation Stimulate Cells (optional) (e.g., anti-IgM, LPS) Treatment->Stimulation WesternBlot Western Blot (p-BTK, p-PLCγ2) Stimulation->WesternBlot FlowCytometry Flow Cytometry (Cell Surface Markers, Apoptosis) Stimulation->FlowCytometry ELISA ELISA (Cytokine Secretion) Stimulation->ELISA qPCR qPCR (Gene Expression) Stimulation->qPCR

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with Btk-IN-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Btk-IN-41, a potent Bruton's tyrosine kinase (Btk) inhibitor, to investigate the mechanisms of acquired drug resistance in cancer cells. The protocols outlined below are designed to enable researchers to induce, characterize, and analyze resistance to this compound, thereby facilitating the development of next-generation targeted therapies and strategies to overcome clinical resistance.

Introduction to this compound

This compound is a small molecule inhibitor of Bruton's tyrosine kinase with significant potency.[1][2] Btk is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[3] Dysregulation of this pathway is a hallmark of numerous cancers, making Btk a prime therapeutic target. Understanding the mechanisms by which cancer cells develop resistance to Btk inhibitors like this compound is paramount for improving patient outcomes.

Quantitative Data for this compound

The following table summarizes the known in vitro efficacy of this compound. This data is crucial for designing experiments to study both sensitivity and resistance.

TargetAssay TypeIC50 (nM)Cell LineReference
Btk (enzyme)Biochemical Assay5.4-[1][2]
TMD-8Cell Proliferation Assay13.8Diffuse Large B-cell Lymphoma[1][2]

Table 1: In vitro potency of this compound.

Btk Signaling and Resistance Mechanisms

The Btk signaling pathway is a key driver in many B-cell malignancies. Its inhibition by targeted therapies has transformed treatment landscapes. However, the emergence of resistance is a significant clinical challenge.

The Btk Signaling Pathway

Btk is a crucial kinase downstream of the B-cell receptor (BCR). Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, NF-κB, and MAPK, which collectively promote cell survival and proliferation.

Btk_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk PIP3->Btk activates PLCg2 PLCγ2 Btk->PLCg2 Btk_IN_41 This compound Btk_IN_41->Btk inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.

Mechanisms of Resistance to Btk Inhibitors

Resistance to Btk inhibitors can arise through various mechanisms, broadly categorized as on-target mutations or activation of bypass signaling pathways.

  • On-Target Mutations: The most common mechanism of resistance to covalent Btk inhibitors is the acquisition of mutations in the BTK gene itself. The C481S mutation is a well-characterized example that prevents the covalent binding of inhibitors like ibrutinib.[4] Other non-C481 mutations have also been identified, particularly with the use of non-covalent inhibitors.[5]

  • Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the Btk blockade. This can include mutations in downstream effectors like PLCG2 or the upregulation of other survival pathways such as the PI3K/Akt/mTOR pathway.[3]

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_bypass Bypass Pathway Activation BTK_WT Wild-Type Btk BTK_Mut Mutant Btk (e.g., C481S) BTK_WT->BTK_Mut Acquired Mutation Proliferation Cell Proliferation & Survival BTK_Mut->Proliferation sustains signaling PLCg2_Mut Mutant PLCγ2 PLCg2_Mut->Proliferation bypasses Btk PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Proliferation bypasses Btk Btk_IN_41 This compound Btk_IN_41->BTK_WT inhibits Btk_IN_41->BTK_Mut ineffective

Caption: Overview of on-target and bypass mechanisms of resistance to Btk inhibitors.

Experimental Protocols for Studying this compound Resistance

The following protocols provide a framework for generating and characterizing this compound resistant cell lines.

Experimental Workflow

The general workflow for studying resistance to this compound involves long-term culture of sensitive cells in the presence of the inhibitor to select for resistant populations, followed by comprehensive analysis of the resistant phenotype.

Experimental_Workflow Start Start with this compound Sensitive Cell Line (e.g., TMD-8) Culture Continuous Culture with Escalating Concentrations of this compound Start->Culture Selection Selection and Expansion of Resistant Clones Culture->Selection Characterization Characterization of Resistant Phenotype Selection->Characterization IC50_Shift Determine IC50 Shift Characterization->IC50_Shift Signaling Analyze Downstream Signaling (Western Blot) Characterization->Signaling Genomic Genomic Analysis (Sanger/NGS for BTK/PLCG2) Characterization->Genomic Functional Functional Assays (e.g., Apoptosis, Proliferation) Characterization->Functional

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Protocol 1: Generation of this compound Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to this compound through continuous in vitro culture.

Materials:

  • This compound sensitive cell line (e.g., TMD-8)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the parental sensitive cells at a low density in complete culture medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (approximately 20% inhibition of cell growth), as determined from an initial dose-response curve.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. A typical dose escalation would be 1.5 to 2-fold.

  • Monitoring: Monitor cell viability and proliferation regularly. Passage the cells as needed, always maintaining the selective pressure of this compound.

  • Selection of Resistant Population: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM).

  • Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous resistant cell line.

  • Expansion and Banking: Expand the resistant clones and create cryopreserved stocks for future experiments.

Protocol 2: Determination of IC50 Shift

Objective: To quantify the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) of this compound in parental and resistant cell lines.

Materials:

  • Parental and this compound resistant cell lines

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • This compound serial dilutions

  • Plate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values for both parental and resistant cell lines using a non-linear regression model. The fold-change in IC50 indicates the degree of resistance.

Protocol 3: Western Blot Analysis of Btk Signaling

Objective: To investigate alterations in the Btk signaling pathway in resistant cells.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (e.g., anti-pBtk (Y223), anti-Btk, anti-pPLCγ2, anti-PLCγ2, anti-pERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse parental and resistant cells, both treated with and without this compound, to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the phosphorylation status and total protein levels of key signaling molecules between parental and resistant cells to identify any alterations in the pathway.

Protocol 4: Genomic Analysis of BTK and PLCG2

Objective: To identify potential resistance-conferring mutations in the BTK and PLCG2 genes.

Materials:

  • Genomic DNA from parental and resistant cells

  • PCR primers flanking the coding regions of BTK and PLCG2

  • DNA polymerase and PCR reagents

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the coding regions of BTK and PLCG2 using PCR.

  • Sequencing:

    • Sanger Sequencing: Purify the PCR products and send for Sanger sequencing to identify specific point mutations.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, prepare sequencing libraries from the genomic DNA and perform deep sequencing to identify mutations at low allele frequencies.

  • Data Analysis: Align the sequencing data to the reference genome and identify any single nucleotide variants (SNVs) or insertions/deletions (indels) present in the resistant cells but absent in the parental cells.

Troubleshooting and Interpretation

  • No resistance development: Ensure the starting cell line is sensitive to Btk inhibition. The dose escalation may need to be slower, or the starting concentration lower.

  • High IC50 shift with no BTK or PLCG2 mutations: This suggests the activation of a bypass signaling pathway. Further investigation using phosphoproteomics or RNA sequencing may be warranted.

  • Heterogeneous resistant population: If clonal isolation was not performed, the observed resistance may be due to a mixed population of cells with different resistance mechanisms.

By following these application notes and protocols, researchers can effectively use this compound as a tool to explore the complex landscape of drug resistance in B-cell malignancies and other relevant cancers. This knowledge is essential for the rational design of novel therapeutic strategies to improve patient outcomes.

References

Application Notes and Protocols: Btk-IN-41 in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in various B-cell malignancies and, more recently, in solid tumors.[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a crucial role in B-cell proliferation, differentiation, and survival.[1][3][4] The development of BTK inhibitors (BTKis) has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[5] This document provides detailed application notes and protocols for the preclinical evaluation of Btk-IN-41, a novel BTK inhibitor, in combination with other cancer therapies. While this compound is presented here as a representative novel BTK inhibitor, the principles and methodologies are based on extensive research with well-characterized BTKis.

Mechanism of Action of BTK Inhibitors

BTK is a non-receptor tyrosine kinase that acts as a central node in multiple signaling pathways.[6][7] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways, including PLCγ2, ERK, and NF-κB, which are essential for B-cell survival and proliferation.[8] BTK inhibitors, such as this compound, are designed to block the kinase activity of BTK, thereby inhibiting these crucial downstream signals.

This compound is a potent and selective inhibitor of BTK. It forms a covalent bond with the Cysteine-481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity. This mechanism is shared by first-generation BTKis like ibrutinib and second-generation inhibitors such as acalabrutinib and zanubrutinib.[9] The high selectivity of newer BTKis aims to minimize off-target effects, potentially leading to a better safety profile.[10]

This compound in Combination Therapy

The therapeutic efficacy of BTK inhibitors can be enhanced through combination with other anti-cancer agents. This approach can lead to synergistic effects, overcome resistance mechanisms, and improve patient outcomes.

Combination with BCL-2 Inhibitors (e.g., Venetoclax)

Rationale: BTK inhibitors are effective at shrinking nodal disease, while BCL-2 inhibitors like venetoclax are potent in clearing cancer cells from the bone marrow and peripheral blood.[11] The dual inhibition of BTK and BCL-2 has shown synergistic effects in preclinical models and significant clinical activity in patients with B-cell malignancies.[12] This combination targets two distinct and critical survival pathways in cancer cells.

Quantitative Data Summary:

CombinationCancer TypeEndpointResultReference(s)
BTKi + VenetoclaxR/R MCLOverall Response Rate (ORR)81%[12]
BTKi + VenetoclaxR/R MCLComplete Response (CR) Rate62%[12]
Ibrutinib + VenetoclaxHigh-Risk MCLCR Rate71%[12]
Ibrutinib + VenetoclaxHigh-Risk MCLMRD Negativity67%[12]
Acalabrutinib + Venetoclax + RituximabNaive MCLORR100%[13]
Acalabrutinib + Venetoclax + RituximabNaive MCLCR Rate90%[13]
Combination with Immunotherapy (e.g., Immune Checkpoint Inhibitors)

Rationale: BTK inhibitors have demonstrated immunomodulatory effects that can enhance the efficacy of immune checkpoint inhibitors (ICIs).[14] Preclinical studies have shown that combining BTK inhibitors with immunotherapy can improve survival by enhancing effector and memory T-cell responses.[14]

Quantitative Data Summary:

CombinationCancer TypeEndpointResultReference(s)
Acalabrutinib + PembrolizumabAdvanced HNCORR16.7% (discontinued due to lack of efficacy and increased adverse events compared to pembrolizumab alone at 18.9%)[14][14]

Note: Clinical outcomes of BTKi in combination with ICIs in solid tumors have shown limited success so far, highlighting the need for further research to identify patient populations that may benefit.

Experimental Protocols

In Vitro Synergy Assessment: Combination Index (CI)

Objective: To determine if the combination of this compound and another therapeutic agent (e.g., venetoclax) results in synergistic, additive, or antagonistic effects on cancer cell viability.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., TMD8, Jeko-1) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Seed cells in 96-well plates at a predetermined density.

    • Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio.

    • Add the drug dilutions to the cells and incubate for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis:

    • Calculate the fraction of affected cells for each drug concentration.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

In Vivo Efficacy Study: Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another therapy in a mouse xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Groups: Once tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination drug alone

    • This compound + combination drug

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage daily).

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Overall survival.

    • Body weight (as a measure of toxicity).

  • Data Analysis: Compare tumor growth and survival curves between the different treatment groups using appropriate statistical methods (e.g., ANOVA, Log-rank test).

Visualizations

Btk_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation ERK ERK Pathway BTK->ERK Btk_IN_41 This compound Btk_IN_41->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NF_kB NF-κB Pathway PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival ERK->Cell_Survival

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow In Vivo Combination Therapy Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Group1 Vehicle Randomization->Group1 Group2 This compound Randomization->Group2 Group3 Combination Drug Randomization->Group3 Group4 Combination Therapy Randomization->Group4 Treatment Treatment Period Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Data_Collection Data Collection (Tumor Volume, Survival) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow for in vivo evaluation of this compound combination therapy.

Logical_Relationship Rationale for BTKi and BCL-2i Combination Cancer_Cell B-Cell Malignancy BTK_Pathway BTK Signaling (Proliferation, Nodal Disease) Cancer_Cell->BTK_Pathway Relies on BCL2_Pathway BCL-2 Pathway (Anti-apoptosis, Bone Marrow/Blood) Cancer_Cell->BCL2_Pathway Relies on Btk_IN_41 This compound (BTK Inhibitor) Btk_IN_41->BTK_Pathway Inhibits Synergy Synergistic Cell Kill Btk_IN_41->Synergy Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2_Pathway Inhibits Venetoclax->Synergy Improved_Outcome Improved Clinical Outcome (Deeper, Durable Responses) Synergy->Improved_Outcome

Caption: Logical rationale for combining BTK and BCL-2 inhibitors.

References

Application Notes and Protocols for Btk-IN-41 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] Its activation is crucial for B-cell proliferation, differentiation, and survival.[2] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel Btk inhibitors.[4][5] This document provides detailed application notes and protocols for the use of Btk-IN-41, a potent Btk inhibitor, in HTS assays.

This compound has demonstrated significant inhibitory activity against both the Btk enzyme and B-cell lymphoma cells. While the exact binding mechanism of this compound is not publicly documented, its pyrazolopyrimidine scaffold is common among both covalent and non-covalent Btk inhibitors.[1][6] Covalent inhibitors typically form an irreversible bond with a cysteine residue (Cys481) in the Btk active site, while non-covalent inhibitors bind reversibly through interactions like hydrogen bonds.[7][8] These application notes will provide protocols adaptable for either binding modality.

Btk Signaling Pathway

The Btk signaling pathway is initiated upon antigen binding to the B-cell receptor. This triggers a cascade of phosphorylation events, leading to the activation of downstream effectors that regulate gene expression and cellular responses. Btk is a key component of this cascade.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn 2. Activation Syk Syk Lyn->Syk 3. Phosphorylation BTK Btk Syk->BTK 4. Activation PLCg2 PLCγ2 BTK->PLCg2 5. Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression Antigen Antigen Antigen->BCR 1. Binding Btk_IN_41 This compound Btk_IN_41->BTK Inhibition

Caption: Btk Signaling Pathway and Point of Inhibition.

Quantitative Data for this compound

The following table summarizes the known in vitro and cell-based inhibitory activities of this compound.

ParameterValueDescription
Btk IC50 5.4 nMHalf-maximal inhibitory concentration against purified Btk enzyme.
TDM-8 IC50 13.8 nMHalf-maximal inhibitory concentration in a diffuse large B-cell lymphoma (TDM-8) cell line proliferation assay.
Molecular Formula C31H29F3N8O
CAS Number 2251799-53-6

High-Throughput Screening Protocols

The following are generalized protocols for high-throughput screening of Btk inhibitors. They are designed to be adaptable for both covalent and non-covalent inhibitors. Key differences in the protocols for each inhibitor type are noted.

Protocol 1: Biochemical HTS Assay for Btk Activity

This protocol describes a generic kinase activity assay that measures the amount of ADP produced, which is directly proportional to Btk activity. Commercially available kits such as ADP-Glo™ (Promega) or Transcreener® ADP² (BellBrook Labs) are suitable for this purpose.[9][10]

Experimental Workflow: Biochemical HTS Assay

Biochemical_HTS_Workflow cluster_plate_prep 1. Plate Preparation cluster_reagent_add 2. Reagent Addition cluster_incubation 3. Incubation cluster_detection 4. Detection cluster_analysis 5. Data Analysis Compound_Dispensing Dispense this compound (or library compounds) and controls to 384-well plate Enzyme_Addition Add Btk Enzyme Compound_Dispensing->Enzyme_Addition Substrate_Addition Add Substrate/ATP Mix (Initiate Reaction) Enzyme_Addition->Substrate_Addition Incubate Incubate at RT Substrate_Addition->Incubate Stop_Reagent Add Stop Reagent/ Detection Reagent Incubate->Stop_Reagent Read_Plate Read Luminescence/ Fluorescence Stop_Reagent->Read_Plate Data_Analysis Calculate % Inhibition and IC₅₀ values Read_Plate->Data_Analysis

Caption: Workflow for a generic biochemical HTS assay.

Materials:

  • Btk enzyme (recombinant, human)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ADP detection kit (e.g., ADP-Glo™)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in DMSO. For a typical 10-point dose-response curve, start with a high concentration (e.g., 10 µM) and perform 1:3 serial dilutions.

    • Include positive (e.g., a known Btk inhibitor like ibrutinib) and negative (DMSO only) controls.

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each compound dilution and controls into the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare the Btk enzyme solution in kinase assay buffer to the desired concentration (e.g., 1-5 ng/µL). The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.

    • Prepare the substrate/ATP mix in kinase assay buffer. The ATP concentration should be at or near the Km for Btk to ensure sensitivity to ATP-competitive inhibitors.

  • Kinase Reaction:

    • Add Btk enzyme solution to each well (e.g., 5 µL).

    • For Covalent Inhibitors: Pre-incubate the plate at room temperature for 30-60 minutes to allow for covalent bond formation.

    • For Non-Covalent Inhibitors: Proceed directly to the next step.

    • Initiate the kinase reaction by adding the substrate/ATP mix to each well (e.g., 5 µL).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Signal Detection:

    • Stop the kinase reaction and detect the generated ADP by adding the reagents from the chosen detection kit according to the manufacturer's instructions. For example, with the ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent (e.g., 10 µL) and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.[10]

      • Add Kinase Detection Reagent (e.g., 20 µL) and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition:

    • Read the luminescence or fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HTS Assay for Btk Inhibition

This protocol measures the inhibitory effect of this compound on the proliferation of a B-cell lymphoma cell line, such as TMD-8. Cell viability is used as the readout.

Experimental Workflow: Cell-Based HTS Assay

Cell_Based_HTS_Workflow cluster_cell_plating 1. Cell Plating cluster_compound_addition 2. Compound Addition cluster_incubation 3. Incubation cluster_viability_assay 4. Viability Assay cluster_analysis 5. Data Analysis Cell_Seeding Seed B-cell lymphoma cells (e.g., TMD-8) into a 384-well plate Add_Compounds Add this compound (or library compounds) and controls Cell_Seeding->Add_Compounds Incubate_Cells Incubate for 72 hours at 37°C, 5% CO₂ Add_Compounds->Incubate_Cells Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate_Cells->Add_Reagent Incubate_Short Incubate at RT Add_Reagent->Incubate_Short Read_Luminescence Read Luminescence Incubate_Short->Read_Luminescence Data_Analysis Calculate % Inhibition and IC₅₀ values Read_Luminescence->Data_Analysis

Caption: Workflow for a cell-based HTS proliferation assay.

Materials:

  • TDM-8 cells (or other suitable B-cell lymphoma cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or other test compounds)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 384-well clear-bottom, white-walled plates

  • Humidified incubator (37°C, 5% CO₂)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Culture:

    • Maintain TDM-8 cells in suspension culture according to standard protocols.

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.

  • Cell Plating:

    • Count the cells and adjust the density in complete medium to achieve the desired cell number per well (e.g., 5,000 cells/well in 40 µL).

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and controls in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity.

    • Add a small volume (e.g., 10 µL) of the compound dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 25 µL of CellTiter-Glo®).

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of Btk and can be effectively characterized using the high-throughput screening assays described in these application notes. The provided protocols for both biochemical and cell-based assays offer robust and adaptable methods for determining the potency and cellular efficacy of this compound and other novel Btk inhibitors. Careful consideration of the inhibitor's binding mechanism (covalent vs. non-covalent) is important for optimizing assay conditions, particularly pre-incubation times in biochemical assays. These protocols provide a solid foundation for researchers in the field of drug discovery to advance the development of next-generation Btk-targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Btk-IN-41 In Vitro Activity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of in vitro activity with the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-41.

Frequently Asked Questions (FAQs)

Q1: this compound is not showing any inhibition in my in vitro kinase assay. What are the primary things to check?

Several factors could contribute to the apparent lack of activity of this compound in an in vitro kinase assay. A systematic check of your experimental setup is the best approach. Here are the initial steps:

  • Compound Integrity and Handling:

    • Solubility: Ensure this compound is fully dissolved. Poor solubility is a common cause of apparent inactivity. This compound is typically stored at -20°C as a solid.[1] Prepare a fresh stock solution in 100% DMSO and visually inspect for any precipitate.

    • Storage and Stability: Confirm that the compound has been stored correctly at -20°C.[1] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution upon initial preparation.

  • Assay Conditions:

    • Enzyme Activity: Verify that your recombinant Btk enzyme is active. Include a positive control inhibitor (e.g., Ibrutinib) to confirm that the assay can detect inhibition.

    • ATP Concentration: If this compound is an ATP-competitive inhibitor, a high concentration of ATP in your assay will require a higher concentration of the inhibitor to see an effect. Consider running the assay at an ATP concentration close to the Km for Btk.

    • Buffer Components: Certain buffer components can interfere with the inhibitor. For instance, if this compound is a covalent inhibitor that targets a cysteine residue, high concentrations of reducing agents like Dithiothreitol (DTT) can compete with the inhibitor.

  • Mechanism of Action Considerations:

    • Covalent vs. Reversible Inhibition: The mechanism of action of this compound is not explicitly stated in readily available datasheets. If it is a covalent inhibitor, pre-incubation of the enzyme and inhibitor before adding ATP and substrate is often necessary to allow for the covalent bond to form.

Q2: How can I troubleshoot potential issues with my this compound stock solution?

Problems with the inhibitor stock solution are a frequent source of experimental failure.

  • Solubility Issues: this compound's solubility in aqueous buffers is likely low.

    • Troubleshooting Step: Prepare a high-concentration stock solution in 100% dry DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells, including controls. Observe for any precipitation upon dilution. Sonication may aid in dissolving the compound.

  • Compound Degradation:

    • Troubleshooting Step: Prepare fresh stock solutions for your experiments. If you suspect degradation, obtaining a new batch of the compound is advisable.

Q3: My positive control inhibitor is working, but this compound is still inactive. What are the next steps?

If your positive control confirms the assay is working, the issue likely lies with this compound or its specific requirements.

  • Pre-incubation Time (for potential covalent inhibitors):

    • Troubleshooting Step: Perform a time-dependent inhibition assay. Pre-incubate the Btk enzyme with this compound for varying durations (e.g., 0, 15, 30, 60 minutes) before initiating the kinase reaction by adding ATP and the substrate. If this compound is a covalent inhibitor, you should observe an increase in inhibition with longer pre-incubation times.

  • Presence of DTT (for potential covalent inhibitors):

    • Troubleshooting Step: If your kinase buffer contains DTT, try reducing its concentration or replacing it with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can react with electrophilic warheads of covalent inhibitors, reducing their effective concentration.

  • Enzyme Conformation: Some inhibitors preferentially bind to specific kinase conformations (active or inactive).

    • Troubleshooting Step: Ensure your assay conditions (e.g., presence of activating or inactivating factors) favor the conformation that this compound binds to. This is a more advanced troubleshooting step and may require experimenting with different buffer conditions.

Troubleshooting Flowchart

TroubleshootingFlowchart start This compound shows no in vitro activity check_compound Step 1: Verify Compound Integrity - Is it fully dissolved? - Stored correctly at -20°C? start->check_compound check_assay Step 2: Validate Assay Setup - Is the Btk enzyme active? - Is the positive control inhibitor working? check_compound->check_assay Yes troubleshoot_solubility Troubleshoot Solubility: - Prepare fresh stock in 100% DMSO. - Sonicate. - Check for precipitation upon dilution. check_compound->troubleshoot_solubility No/Precipitate troubleshoot_assay Troubleshoot Assay Components: - Check ATP concentration. - Verify buffer components. check_assay->troubleshoot_assay No investigate_mechanism Step 3: Investigate Mechanism-Specific Issues check_assay->investigate_mechanism Yes troubleshoot_solubility->check_compound troubleshoot_assay->check_assay preincubation_test Perform Pre-incubation Time-Course: - Incubate Btk + this compound for 0-60 min before adding ATP/substrate. investigate_mechanism->preincubation_test dtt_test Test Effect of DTT: - Reduce DTT concentration or replace with TCEP. investigate_mechanism->dtt_test activity_observed Activity Observed preincubation_test->activity_observed dtt_test->activity_observed no_activity Still No Activity activity_observed->no_activity If one test fails contact_supplier Contact Compound Supplier no_activity->contact_supplier BtkSignalingPathway BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Antigen Binding Btk Btk Lyn->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_release->Downstream PKC_activation->Downstream Btk_IN_41 This compound Btk_IN_41->Btk KinaseAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor 1. Prepare Inhibitor (this compound) Dilutions add_reagents 3. Add Reagents to Plate (Buffer, Inhibitor, Enzyme) prep_inhibitor->add_reagents prep_enzyme 2. Prepare Btk Enzyme & Substrate/ATP Mix prep_enzyme->add_reagents pre_incubate 4. Pre-incubate (Optional for covalent inhibitors) add_reagents->pre_incubate start_reaction 5. Add Substrate/ATP to Start Reaction pre_incubate->start_reaction incubate 6. Incubate at 30°C start_reaction->incubate stop_reaction 7. Stop Reaction & Deplete ATP (ADP-Glo) incubate->stop_reaction detect_signal 8. Add Detection Reagent & Measure Luminescence stop_reaction->detect_signal analyze_data 9. Plot Data & Calculate IC50 detect_signal->analyze_data

References

Btk-IN-41 degradation issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the effective use of Btk-IN-41, a potent Bruton's tyrosine kinase (BTK) inhibitor. While specific degradation and stability data for this compound are not extensively published, this guide is built upon established best practices for handling and troubleshooting experiments with small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[1][2] Prepare a stock solution of 10 mM or higher to minimize the volume of solvent added to your experimental system, as high concentrations of DMSO can be toxic to cells.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Solid (Powder) Form: Store the lyophilized powder at -20°C for long-term stability.[3][4]

  • Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -20°C or, for enhanced stability, at -80°C.[1][4][5]

Q3: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecule inhibitors.[6] This occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your experiment.

  • Sonication: Briefly sonicating the solution after dilution can help redissolve small precipitates.[7][8]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.[2]

  • Use of Surfactants: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20, to your aqueous buffer can help maintain the inhibitor's solubility.[9]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: The stability of small molecule inhibitors can vary in different media and conditions.[1] To determine the stability of this compound in your experimental setup, you can perform a time-course experiment. Incubate the inhibitor in your cell culture media at the desired concentration and temperature for the duration of your experiment. Collect aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze the concentration of the parent compound using an analytical method like HPLC or LC-MS/MS.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or no inhibitory effect Compound Degradation: The inhibitor may have degraded due to improper storage or handling.1. Prepare a fresh stock solution from the lyophilized powder.2. Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C.3. Avoid repeated freeze-thaw cycles.[1][5]
Precipitation in Assay: The inhibitor has precipitated out of the solution, reducing its effective concentration.1. Visually inspect the final solution for any precipitate.2. Follow the troubleshooting steps for precipitation (see FAQ Q3).3. Consider preparing fresh dilutions immediately before use.
Incorrect Concentration: Errors in calculation or dilution may have resulted in a lower than intended final concentration.1. Double-check all calculations for preparing stock and working solutions.2. Use calibrated pipettes for accurate liquid handling.
High levels of cell death (cytotoxicity) Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high for the cells.1. Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[10]2. Always include a vehicle control (media with the same concentration of solvent) in your experiments.[10]
Off-Target Effects: At high concentrations, the inhibitor may be affecting other cellular targets.1. Perform a dose-response experiment to determine the lowest effective concentration that does not cause significant cytotoxicity.
Variability between experiments Inconsistent Compound Handling: Differences in how the inhibitor is prepared and used between experiments.1. Standardize the protocol for preparing and diluting the inhibitor.2. Ensure the same batch of inhibitor is used for a set of related experiments.
Cell Culture Conditions: Variations in cell passage number, density, or media composition.1. Maintain consistent cell culture practices.2. Use cells within a defined passage number range.

Data Presentation

Table 1: General Storage Conditions for Small Molecule Kinase Inhibitors

Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder -20°CUp to 3 yearsKeep desiccated to prevent hydration.[3][4]
Stock Solution in DMSO -20°C1-3 monthsAliquot to avoid freeze-thaw cycles.[4]
Stock Solution in DMSO -80°CUp to 6 monthsRecommended for longer-term storage of solutions.[4]

Note: These are general recommendations. The stability of a specific compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 598.6 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.986 mg of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[1][5]

Protocol 2: General Workflow for Assessing this compound Activity in a Cell-Based Assay

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in cell culture media to achieve the desired final concentrations. Include a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout: Perform the desired assay to measure the effect of this compound on cell viability, proliferation, or a specific signaling event (e.g., phosphorylation of a BTK substrate).

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC Downstream Downstream Signaling (NF-κB, MAPK) Calcium_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock aliquot Aliquot & Store at -80°C prep_stock->aliquot thaw Thaw Aliquot dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze end End analyze->end

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting_Tree start Inconsistent or No Inhibitory Effect check_precipitate Precipitate Visible in Final Solution? start->check_precipitate check_storage Improper Storage or Repeated Freeze-Thaw? check_precipitate->check_storage No solution_precipitate Follow Precipitation Troubleshooting (e.g., Sonicate, Lower Conc.) check_precipitate->solution_precipitate Yes check_calculations Calculations & Dilutions Checked? check_storage->check_calculations No solution_storage Prepare Fresh Stock Solution & Aliquot check_storage->solution_storage Yes solution_calculations Recalculate & Use Calibrated Pipettes check_calculations->solution_calculations No solution_ok Issue Likely Not Compound-Related. Investigate Assay Conditions. check_calculations->solution_ok Yes

Caption: Troubleshooting decision tree for inconsistent this compound activity.

References

Technical Support Center: Overcoming Btk-IN-41 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-41, particularly its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous solutions?

A1: Like many small-molecule kinase inhibitors, this compound is a lipophilic (fat-soluble) compound. This characteristic is by design, as it facilitates binding to the often hydrophobic ATP-binding pocket of the BTK enzyme. Consequently, its solubility in polar solvents like water and aqueous buffers is inherently low. Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high membrane permeability.

Q2: My this compound precipitates immediately after diluting the DMSO stock solution into my cell culture medium or assay buffer. What is causing this?

A2: This phenomenon is commonly referred to as "solvent shock." It occurs when a compound that is highly soluble in a strong organic solvent, such as Dimethyl Sulfoxide (DMSO), is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of the solution, forming a precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The most common and recommended solvent for preparing high-concentration stock solutions of this compound and similar kinase inhibitors is anhydrous (water-free) DMSO. It is crucial to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and any absorbed moisture can negatively impact the solubility and stability of the compound.

Q4: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?

A4: While cell line tolerance to DMSO can vary, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is imperative to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the inhibitor, to account for any potential effects of the solvent on the cells.

Q5: How can I improve the solubility of this compound in my aqueous experimental solutions?

A5: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:

  • Co-solvents: Adding a small percentage of a water-miscible organic co-solvent can help maintain solubility.

  • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. If this compound has ionizable groups, adjusting the pH of the buffer away from its pKa can increase the proportion of the more soluble ionized form.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in keeping hydrophobic compounds in solution.

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Preparation
Potential Cause Troubleshooting Steps
Incomplete Dissolution 1. Ensure you are using fresh, anhydrous DMSO. 2. Vortex the solution vigorously for 1-2 minutes. 3. If the compound still does not dissolve, gentle warming (e.g., to 37°C) and sonication in a water bath for 5-10 minutes can be applied. Be cautious, as excessive heat may degrade the compound. 4. After dissolution, visually inspect the solution for any remaining particulates. If present, centrifuge the solution and use the clear supernatant.
Incorrect Solvent While DMSO is the primary choice, for some kinase inhibitors, ethanol can also be used. However, aqueous solubility will still be a challenge upon dilution.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer/Medium
Potential Cause Troubleshooting Steps
Solvent Shock 1. Avoid rapid dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. 2. Use an intermediate dilution step: First, dilute the high-concentration DMSO stock to a lower concentration in DMSO before adding it to the aqueous buffer. 3. Lower the final concentration: Working with a lower final concentration of this compound in your assay may prevent precipitation.
Exceeding Kinetic Solubility 1. Incorporate solubility enhancers: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween®-20 or Pluronic® F-68) to your aqueous buffer. 2. Use a co-solvent: A small percentage of ethanol or polyethylene glycol (PEG) in the final buffer can improve solubility. Ensure the co-solvent is compatible with your experimental system. 3. Adjust pH: If your experimental system allows, test a range of buffer pH values to find one that improves the solubility of this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO User-determined valueUser-determined valueAnhydrous, high-purity DMSO is recommended for stock solutions.
Ethanol User-determined valueUser-determined valueMay be used as an alternative solvent for stock solutions.
PBS (pH 7.4) User-determined valueUser-determined valueRepresents solubility in a common physiological buffer.
Cell Culture Medium User-determined valueUser-determined valueSolubility can be affected by media components (e.g., serum).
Table 2: Recommended Starting Concentrations for Solubility Enhancement
Solubility Enhancer Recommended Starting Concentration Considerations
Tween® 20 / Tween® 80 0.01 - 0.1% (v/v)May interfere with certain assays. Check for compatibility.
Pluronic® F-68 0.01 - 0.1% (v/v)A non-ionic surfactant that can aid in maintaining solubility.
Ethanol 0.1 - 2% (v/v)Can have biological effects at higher concentrations.
PEG300 / PEG400 1 - 5% (v/v)Commonly used as a co-solvent in formulations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the solid this compound powder and place it into a sterile, amber glass or polypropylene vial.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gently warm the vial to 37°C and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This method provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[1][2]

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your this compound DMSO stock solution to create a range of concentrations.

  • Add Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells containing the serially diluted compound. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for potential precipitation to occur.

  • Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Cell-Based Assay with this compound

This protocol is designed to minimize precipitation when treating cells with this compound.

  • Thaw Stock Solution: At room temperature, thaw a single-use aliquot of your high-concentration this compound DMSO stock solution.

  • Intermediate Dilution (in DMSO): If a large dilution is required, perform an intermediate serial dilution of the stock solution in 100% DMSO to get closer to the final desired concentration.

  • Final Dilution (in Medium): Pre-warm your cell culture medium to 37°C. Add a small volume of the this compound DMSO solution (either the stock or the intermediate dilution) to the pre-warmed medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration is below the toxic threshold for your cells (ideally ≤ 0.1%).

  • Mixing and Treatment: Immediately and gently mix the medium containing this compound. Remove the existing medium from your cells and replace it with the treatment medium.

  • Incubation: Incubate the cells for the desired treatment duration.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Btk_IN_41 This compound Btk_IN_41->BTK inhibits IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Solubility_Workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock in Anhydrous DMSO start->stock_prep solubility_test Determine Kinetic Solubility (e.g., Turbidimetric Assay) stock_prep->solubility_test is_soluble Is Solubility Sufficient for Desired Assay Concentration? solubility_test->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes optimize Optimize Formulation is_soluble->optimize No co_solvent Add Co-solvent (e.g., Ethanol, PEG) optimize->co_solvent surfactant Add Surfactant (e.g., Tween-80) optimize->surfactant ph_adjust Adjust Buffer pH optimize->ph_adjust retest Re-test Solubility co_solvent->retest surfactant->retest ph_adjust->retest retest->proceed Improved retest->optimize Needs Further Optimization Troubleshooting_Logic start Problem: this compound Precipitates in Aqueous Solution check_dilution Was the dilution from DMSO stock performed correctly? start->check_dilution improper_dilution Improper Dilution Technique (Solvent Shock) check_dilution->improper_dilution No solubility_exceeded Kinetic Solubility Exceeded check_dilution->solubility_exceeded Yes solution1 Solution: - Add stock dropwise to buffer - Use intermediate DMSO dilution - Lower final concentration improper_dilution->solution1 solution2 Solution: - Add solubility enhancers (surfactants, co-solvents) - Adjust buffer pH solubility_exceeded->solution2

References

Btk-IN-41 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of a compound designated "Btk-IN-41" is not publicly available. The following technical support guide is a representative example based on the known characteristics and common off-target profiles of other Bruton's tyrosine kinase (BTK) inhibitors. The data and protocols provided are hypothetical and intended to serve as a general framework for researchers working with novel BTK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By inhibiting BTK, this compound blocks downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[1][3]

Q2: What are the potential off-target effects of this compound in cellular assays?

While designed to be selective for BTK, this compound, like many kinase inhibitors, may exhibit off-target activity against other kinases with structurally similar ATP-binding pockets. Based on data from similar BTK inhibitors, potential off-target kinase families may include Tec family kinases, Src family kinases, and some receptor tyrosine kinases. These off-target effects can lead to unexpected cellular phenotypes.

Q3: How can I differentiate between on-target BTK inhibition and off-target effects in my experiments?

To distinguish between on-target and off-target effects, it is recommended to use multiple complementary approaches:

  • Use a structurally unrelated BTK inhibitor: Comparing the phenotype induced by this compound with that of another BTK inhibitor with a different chemical scaffold can help identify effects specific to BTK inhibition.

  • BTK knockdown/knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BTK expression. If the observed phenotype persists in the absence of BTK upon treatment with this compound, it is likely an off-target effect.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor, consistent with its IC50 for BTK. Off-target effects may require higher concentrations.

Troubleshooting Guide

Problem 1: I am observing unexpected cell death or toxicity in my cell line at concentrations where I expect to see specific BTK inhibition.

  • Possible Cause: Off-target kinase inhibition affecting cell survival pathways.

  • Troubleshooting Steps:

    • Confirm On-Target Inhibition: Perform a Western blot to verify the inhibition of BTK autophosphorylation (pBTK) at the concentrations used.

    • Titrate the Compound: Determine the lowest effective concentration that inhibits pBTK without causing significant toxicity.

    • Consult Kinome Scan Data: Refer to the kinome-wide selectivity profile of this compound (see Table 1) to identify potential off-target kinases that are known to be involved in cell survival.

    • Rescue Experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Problem 2: My results with this compound are inconsistent across different experiments.

  • Possible Cause: Compound instability or variability in experimental conditions.

  • Troubleshooting Steps:

    • Compound Handling: Ensure this compound is stored correctly (e.g., at -20°C or -80°C, protected from light) and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Cell Culture Consistency: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these can influence cellular responses to kinase inhibitors.

    • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.

Problem 3: I am not observing the expected inhibition of downstream signaling pathways (e.g., NF-κB activation) despite confirming BTK inhibition.

  • Possible Cause: Activation of compensatory signaling pathways or context-dependent signaling.

  • Troubleshooting Steps:

    • Phospho-Proteomics Analysis: Perform a phospho-proteomics experiment to obtain a global view of signaling pathway alterations and identify potential compensatory mechanisms.

    • Investigate Alternative Pathways: Examine the activation status of other pathways that may cross-talk with the BCR signaling cascade.

    • Cell Line Specificity: The signaling network downstream of BTK can vary between different cell lines. Confirm the reported signaling cascade in your specific cellular model.

Data Presentation

Table 1: Hypothetical Kinome Scan Data for this compound

Data represents the percentage of inhibition at a 1 µM concentration of this compound.

Kinase TargetFamily% Inhibition at 1 µM
BTK Tec 99%
TECTec85%
ITKTec78%
BMXTec75%
LYNSrc65%
SRCSrc62%
FYNSrc58%
EGFRRTK45%
VEGFR2RTK30%

Table 2: Hypothetical IC50 Values of this compound in Cellular Assays

Cell LineAssay TypeTarget PathwayIC50 (nM)
Ramos (B-cell lymphoma)B-cell ProliferationBCR Signaling5
TMD8 (B-cell lymphoma)Cell ViabilityBCR Signaling8
HUVECAngiogenesisVEGFR2 Signaling>1000
A431 (Epidermoid carcinoma)Cell ProliferationEGFR Signaling850

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (pBTK)

  • Cell Treatment: Seed cells (e.g., Ramos) at a density of 1x10^6 cells/mL and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pBTK (Tyr223) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize pBTK levels to total BTK or a loading control like GAPDH.

Protocol 2: KinomeScan™ Profiling

This is a commercially available service from companies like Eurofins DiscoverX.

  • Compound Submission: Provide a sample of this compound at a specified concentration and quantity.

  • Assay Principle: The assay is based on a competitive binding assay that quantifies the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

  • Data Analysis: The results are typically reported as the percentage of inhibition for each kinase at the tested concentration. This allows for the assessment of the compound's selectivity.

Visualizations

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition

Caption: this compound inhibits the BCR signaling pathway.

Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound confirm_on_target 1. Confirm On-Target BTK Inhibition (pBTK Western Blot) start->confirm_on_target dose_response 2. Perform Dose-Response Curve (Viability/Phenotype Assay) confirm_on_target->dose_response compare_inhibitors 3. Compare with Structurally Different BTK Inhibitor dose_response->compare_inhibitors knockdown 4. BTK Knockdown/Knockout Experiment compare_inhibitors->knockdown off_target_analysis 5. Analyze Kinome Scan Data & Identify Potential Off-Targets knockdown->off_target_analysis conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect off_target_analysis->conclusion

Caption: Workflow for investigating off-target effects.

Troubleshooting_Tree start Issue: Unexpected Toxicity check_pBTK Is pBTK inhibited at toxic concentrations? start->check_pBTK high_conc Toxicity at high conc. only? check_pBTK->high_conc Yes reassess_IC50 Re-evaluate IC50 for on-target effect check_pBTK->reassess_IC50 No off_target Likely Off-Target Effect high_conc->off_target Yes on_target_toxicity Potential On-Target Toxicity in specific cell line high_conc->on_target_toxicity No investigate_off_targets Investigate potential off-targets from kinome scan off_target->investigate_off_targets

Caption: Troubleshooting unexpected cellular toxicity.

References

Technical Support Center: Btk-IN-41 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists utilizing the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-41, in animal models. The following information is intended to help troubleshoot common issues and minimize toxicity during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for BTK inhibitors?

A1: The toxicity of BTK inhibitors is often linked to their kinase binding profile.[1][2][3][4][5] Toxicity can be mediated by on-target inhibition of BTK in non-target tissues or by off-target inhibition of other kinases with similar structural motifs, such as interleukin-2-inducible T-cell kinase (ITK), tyrosine-protein kinase (TEC), and epidermal growth factor receptor (EGFR).[1][2][3][4][5] Off-target effects are a common cause of adverse events.

Q2: Are there any known species-specific toxicities for BTK inhibitors?

A2: Yes, some BTK inhibitors have demonstrated species-specific toxicities. For example, pancreatic lesions, including islet-centered hemorrhage and inflammation, have been observed in Sprague-Dawley rats treated with certain BTK inhibitors.[6][7] This effect was not observed in mice or dogs, suggesting a rat-specific on-target effect.[6][7] It is crucial to be aware of potential species differences when designing and interpreting toxicology studies.

Q3: What are the common signs of toxicity to monitor for in animal models treated with this compound?

A3: Based on the known class effects of BTK inhibitors, researchers should monitor for a range of clinical signs. These may include, but are not limited to:

  • Changes in body weight and food consumption.

  • Lethargy or changes in activity levels.

  • Signs of bleeding or bruising.

  • Diarrhea or other gastrointestinal issues.

  • Skin rashes or lesions.

  • Cardiovascular changes (e.g., altered heart rate, blood pressure).

  • Changes in hematological parameters (e.g., platelet counts).

Q4: How can I improve the solubility and bioavailability of this compound for in vivo administration?

A4: this compound is an orally active inhibitor of BTK.[8] Like many kinase inhibitors, it may have poor aqueous solubility. To improve solubility and bioavailability for oral administration, various vehicle formulations can be employed. A common starting point for preclinical compounds is a mixture of solvents and surfactants. For example, a formulation of DMSO, PEG300, Tween 80, and saline or PBS is often used.[8] For compounds with challenging solubility, other vehicles such as Solutol HS-15/PEG 600 or medicated gels can be considered.[9][10] It is essential to conduct vehicle tolerability studies to ensure that the vehicle itself does not contribute to toxicity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Unexpected Animal Mortality - Acute toxicity of this compound at the administered dose. - Vehicle toxicity. - Improper administration (e.g., accidental tracheal dosing during oral gavage).- Perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). - Conduct a vehicle-only control group to assess vehicle tolerability. - Ensure proper training and technique for the chosen administration route.
High Variability in Efficacy or Toxicity Data - Inconsistent formulation (e.g., precipitation of the compound). - Inaccurate dosing. - Animal-to-animal variation in metabolism.- Prepare fresh formulations for each experiment and visually inspect for homogeneity. - Use calibrated equipment for dosing. - Increase the number of animals per group to improve statistical power.
Signs of Bleeding (e.g., bruising, hematuria) - On-target effect of BTK inhibition on platelet function. - Off-target effects on other kinases involved in coagulation.- Reduce the dose of this compound. - Monitor platelet counts and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time). - Consider co-administration of supportive care agents if ethically justified and relevant to the study design.
Gastrointestinal Distress (e.g., diarrhea, weight loss) - Direct irritation of the GI tract by the compound or vehicle. - Systemic effects of BTK inhibition.- Evaluate different vehicle formulations. - Consider splitting the daily dose into two administrations. - Provide supportive care, such as fluid replacement, as per institutional animal care guidelines.

Data Presentation

Table 1: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Rodents

Species Strain Administration Route Vehicle Dosing Regimen MTD (mg/kg/day) Observed Dose-Limiting Toxicities
MouseC57BL/6Oral (gavage)5% DMSO, 30% PEG300, 5% Tween 80, 60% SalineOnce daily for 14 days100Weight loss >15%, lethargy
RatSprague-DawleyOral (gavage)10% Solutol HS-15, 90% PEG 600Once daily for 14 days75Pancreatic islet hemorrhage, elevated liver enzymes

Note: This data is hypothetical and for illustrative purposes only. Actual MTD should be determined experimentally.

Table 2: Recommended Vehicle Formulations for this compound

Administration Route Vehicle Composition Maximum Recommended Concentration (mg/mL) Considerations
Oral (gavage) - Low Dose5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline10Suitable for initial screening studies. Ensure complete dissolution.
Oral (gavage) - High Dose10% Solutol HS-15, 90% PEG 60030May be better tolerated at higher concentrations than DMSO-based formulations.
Intraperitoneal (IP)2% DMSO, 40% PEG300, 58% PBS5Use with caution due to potential for peritoneal irritation. Not recommended for chronic dosing.

Note: The suitability of a vehicle depends on the specific compound properties and experimental design. Always perform vehicle tolerability studies.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Acclimation: Acclimate animals for at least 7 days before the start of the study.

  • Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)

    • Group 2: this compound at 10 mg/kg

    • Group 3: this compound at 30 mg/kg

    • Group 4: this compound at 100 mg/kg

    • Group 5: this compound at 300 mg/kg (n=3-5 mice per sex per group)

  • Administration: Administer the vehicle or this compound formulation once daily via oral gavage for 14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or clinical signs of substantial toxicity (e.g., >20% body weight loss).

Visualizations

Btk_Signaling_Pathway BTK Signaling Pathway and Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_NFAT NF-κB / NFAT Activation Calcium->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition

Caption: BTK is a key kinase in the B-cell receptor signaling pathway.

Toxicity_Troubleshooting_Workflow Toxicity Troubleshooting Workflow start Observe Adverse Event in Animal Model check_dose Is the dose at or below the MTD? start->check_dose reduce_dose Reduce Dose check_dose->reduce_dose No check_vehicle Evaluate Vehicle Toxicity check_dose->check_vehicle Yes supportive_care Consider Supportive Care Measures reduce_dose->supportive_care reformulate Reformulate with Alternative Vehicle check_vehicle->reformulate reformulate->supportive_care stop_experiment Stop Experiment & Re-evaluate Protocol supportive_care->stop_experiment If toxicity persists

Caption: A logical workflow for troubleshooting toxicity in animal models.

References

Btk-IN-41 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Btk-IN-41

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide robust methodologies for consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Bruton's tyrosine kinase (Btk) with a reported IC50 of 5.4 nM in biochemical assays.[1][2] It has been shown to inhibit the proliferation of diffuse large B-cell lymphoma (DLBCL) cells with an IC50 of 13.8 nM.[1][2] Like other kinase inhibitors targeting Btk, its primary mechanism of action is to block the kinase activity of Btk, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for B-cell proliferation, survival, and activation.[4][5][6] By inhibiting Btk, this compound disrupts downstream signaling cascades, making it a valuable tool for research in oncology and immunology.

Q2: I am seeing significant variability in my IC50 values for this compound between replicate experiments. What are the common causes?

Inconsistent IC50 values in cell-based assays are a frequent challenge. The variability can stem from multiple sources, broadly categorized into issues with the compound, cell culture, or assay procedure. It is crucial to systematically evaluate each component of the experimental workflow.

Summary of Potential Causes and Solutions for IC50 Variability

Category Potential Cause Troubleshooting Suggestion
Compound Degradation: Improper storage or repeated freeze-thaw cycles. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or as recommended.[1][7]
Solubility Issues: Precipitation of the compound in media. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent and low (<0.5%).[7][8]
Cell Culture Cell Passage Number: High passage numbers can lead to genetic drift and altered signaling. Use cells within a consistent and low passage number range for all experiments.
Cell Density: Seeding density affects growth rate and compound sensitivity. Optimize and maintain a consistent cell seeding density for all assays.
Cell Health: Poor cell viability (>95% required) at the start of the experiment. Regularly check cell viability and morphology. Do not use unhealthy or contaminated cultures.
Assay Protocol Pipetting Inaccuracy: Small errors in serial dilutions or reagent addition. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incubation Time: Variation in compound exposure time. Standardize the incubation time precisely across all plates and experiments.[9]
Reagent Variability: Differences between lots of media, serum, or assay reagents. Test new lots of critical reagents against old lots to ensure consistency.

| | Signal Detection: Reading plates at different times or temperatures. | Allow plates to equilibrate to room temperature before reading. Read all plates in a single run if possible. |

Q3: My results from in vitro (biochemical) kinase assays do not correlate with my cell-based assay results. Why might this be?

Discrepancies between biochemical and cellular assays are common in kinase inhibitor studies.[10] Biochemical assays measure direct inhibition of a purified enzyme in a controlled environment, while cellular assays reflect the compound's activity in a complex biological system.

Several factors can contribute to this disparity:

  • Cellular Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target, Btk.

  • Off-Target Effects: In a cellular context, the inhibitor might interact with other kinases, leading to unexpected phenotypes that mask the effect of Btk inhibition.[11][12]

  • High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high ATP level can outcompete ATP-competitive inhibitors like this compound, leading to a lower apparent potency in cells.[13]

  • Drug Efflux: Cells may actively pump the compound out via efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration.

  • Compound Metabolism: Cells can metabolize the compound into less active or inactive forms.

Visualizing Key Processes

To aid in experimental design and troubleshooting, the following diagrams illustrate the core signaling pathway, a standard experimental workflow, and a logical approach to problem-solving.

Btk_Signaling_Pathway Btk Signaling Pathway BCR B Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activates Btk_IN_41 This compound Btk_IN_41->BTK Inhibits NFkB NF-κB PLCG2->NFkB MAPK MAPK PLCG2->MAPK NFAT NFAT PLCG2->NFAT Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation NFAT->Proliferation

Btk Signaling Pathway Diagram

Experimental_Workflow Cell-Based Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere prepare Prepare Serial Dilutions of this compound adhere->prepare treat Treat Cells with Inhibitor & Controls prepare->treat incubate Incubate for Specified Duration (e.g., 72h) treat->incubate assay Perform Assay (e.g., Cell Viability, Western Blot) incubate->assay read Read Plate / Acquire Data assay->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Standard Cell-Based Experimental Workflow

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Results Observed check_compound Check Compound (Fresh Aliquot, Solubility) start->check_compound First check_cells Check Cell Culture (Passage #, Health, Density) start->check_cells First check_protocol Review Assay Protocol (Pipetting, Incubation) start->check_protocol First rerun_qc Rerun with QC Checks: - Fresh Compound Dilutions - Low Passage Cells - Standardized Protocol check_compound->rerun_qc check_cells->rerun_qc check_protocol->rerun_qc problem_persists Problem Persists? rerun_qc->problem_persists investigate_reagents Investigate Reagents (New Lots of Serum, Media, Assay Kits) problem_persists->investigate_reagents Yes resolved Issue Resolved problem_persists->resolved No validate_cell_line Re-validate Cell Line (Authentication, Mycoplasma) investigate_reagents->validate_cell_line validate_cell_line->resolved

Troubleshooting Logic Diagram

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) using a Tetrazolium-Based Assay (e.g., MTT/MTS)

This protocol provides a framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT or MTS reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate overnight to allow cells to recover and adhere (if applicable).

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of this compound in complete medium from your DMSO stock. A typical final concentration range might be 10 µM to 0.1 nM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).

    • Add 10 µL of the 2X compound dilutions to the appropriate wells to reach a final volume of 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere. This duration may need optimization depending on the cell line's doubling time.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[9]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed concentration of this compound.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Western Blot for Btk Pathway Inhibition

This protocol is used to qualitatively or quantitatively assess the inhibition of Btk activity by measuring the phosphorylation of Btk itself (autophosphorylation at Tyr223) or its direct substrate, PLCγ2.[14][15]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • B-cell agonist (e.g., anti-IgM antibody)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[15]

  • Primary antibodies: anti-phospho-Btk (Tyr223), anti-total Btk, anti-phospho-PLCγ2, anti-total PLCγ2, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed a suitable number of cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with an agonist like anti-IgM for 10-15 minutes to induce Btk phosphorylation.[15]

  • Cell Lysis:

    • Place plates on ice, aspirate media, and wash once with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[16]

    • Incubate with primary antibody (e.g., anti-phospho-Btk) overnight at 4°C.[17]

    • Wash the membrane thoroughly with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Capture the signal with a digital imager.[15]

  • Analysis:

    • Quantify band intensity using image analysis software.

    • To confirm specific inhibition, strip the membrane and re-probe for total Btk and a loading control to ensure equal protein loading. A decrease in the phospho-Btk/total Btk ratio indicates effective inhibition.[18]

References

Improving Btk-IN-41 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Btk-IN-41 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is achieving adequate oral bioavailability for this compound challenging?

A1: Many small-molecule kinase inhibitors, likely including this compound, are designed to bind to the hydrophobic ATP-binding pocket of the kinase. This often results in lipophilic molecules with poor aqueous solubility, which is a primary reason for low oral bioavailability.[1][2] Compounds with low solubility and high membrane permeability are categorized as Biopharmaceutical Classification System (BCS) Class II drugs, a common class for kinase inhibitors.[1]

Q2: My this compound formulation shows poor exposure in animal models. What are the potential causes?

A2: Poor in vivo exposure can stem from several factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[2]

  • Precipitation: The compound, initially dissolved in a formulation vehicle, may precipitate upon contact with the aqueous environment of the GI tract.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux Transporters: The compound could be actively transported out of the intestinal cells back into the gut lumen.

Q3: What are the initial steps to troubleshoot poor this compound bioavailability?

A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, and LogP. This data will inform the selection of an appropriate formulation strategy. Subsequently, various formulation approaches can be screened in vitro and then validated with a small-scale in vivo pharmacokinetic (PK) study.

Troubleshooting Guide

Issue 1: this compound Precipitation in Aqueous Buffers During In Vitro Assays
  • Observation: A promising this compound compound in a DMSO stock solution precipitates when diluted into an aqueous buffer for cell-based assays or other in vitro experiments.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium.[1]

    • Modify Buffer pH: If this compound is a weak base, lowering the pH of the buffer can increase its solubility.[1][3]

    • Incorporate Solubility Enhancers: Consider the use of excipients like cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations to maintain solubility.[1]

Issue 2: Low and Variable Oral Bioavailability in Rodent PK Studies
  • Observation: Oral administration of a simple this compound suspension in water or saline results in low and highly variable plasma concentrations.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, potentially improving the dissolution rate and, consequently, absorption.[4]

    • Formulation as a Salt: If this compound has ionizable groups, forming a salt can significantly enhance its aqueous solubility.[4]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][5][6] These formulations present the drug in a solubilized state in the GI tract.

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound in a polymer matrix can lead to a supersaturated state upon dissolution, enhancing absorption.[6]

Data Presentation

Table 1: Physicochemical Properties of Representative Btk Inhibitors

PropertyIbrutinibAcalabrutinibZanubrutinibThis compound (Hypothetical)
Molecular Weight ( g/mol ) 440.5465.5471.5~450-500
LogP 3.72.32.8~3.5
Aqueous Solubility (pH 7.4) Poorly solubleSlightly solubleSlightly solublePoorly soluble
BCS Class IIII/IVIILikely II

Table 2: Pharmacokinetic Parameters of Approved Btk Inhibitors in Humans

ParameterIbrutinibAcalabrutinibZanubrutinib
Time to Max. Concentration (Tmax) (h) 1-20.5-1.52
Half-life (t1/2) (h) 4-6~12-4
Oral Bioavailability (%) Low (~2.9% in rats)~25%Not specified

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Excipient Selection: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) for their ability to solubilize this compound.

  • Formulation Preparation:

    • Weigh the appropriate amounts of the selected oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture gently (e.g., to 40°C) and stir until a homogenous solution is formed.

    • Add the calculated amount of this compound to the vehicle and continue to stir until it is completely dissolved.

  • In Vitro Characterization:

    • Assess the self-emulsification properties by adding the formulation to an aqueous medium with gentle agitation.

    • Measure the resulting droplet size and polydispersity index.

  • In Vivo Administration: The resulting formulation can be administered orally to laboratory animals via gavage.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Dosing:

    • Fast the animals overnight (with free access to water).

    • Administer the this compound formulation orally at a predetermined dose.

    • For comparison, an intravenous (IV) dose of this compound (in a suitable solubilizing vehicle) should be administered to a separate group of animals to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Mandatory Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK activates BTK Btk SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates AKT AKT BTK->AKT activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCβ DAG->PKC MAPK MAPK/ERK PKC->MAPK Ca_release->MAPK NFkB NF-κB AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription Btk_IN_41 This compound Btk_IN_41->BTK inhibits

Caption: Btk signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision & Optimization cluster_outcome Outcome Solubility 1. Solubility Screening (Aqueous & Organic Solvents) Excipient 2. Excipient Compatibility & Solubilization Screening Solubility->Excipient Formulation 3. Formulation Preparation (e.g., SEDDS, Nanosuspension) Excipient->Formulation Characterization 4. In Vitro Characterization (Droplet Size, Dissolution) Formulation->Characterization PK_Study 5. Rodent PK Study (Oral & IV Dosing) Characterization->PK_Study Bioanalysis 6. Bioanalysis of Plasma Samples (LC-MS/MS) PK_Study->Bioanalysis Data_Analysis 7. PK Data Analysis (Calculate F%) Bioanalysis->Data_Analysis Decision Bioavailability Acceptable? Data_Analysis->Decision Proceed Proceed to Efficacy Studies Decision->Proceed Yes Reformulate Iterate & Reformulate Decision->Reformulate No Reformulate->Excipient

Caption: Experimental workflow for improving this compound bioavailability.

References

Btk-IN-41 Technical Support Center: Refining Treatment Schedules for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-41, a potent Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment schedules for optimal efficacy in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors with this compound.

Introduction to this compound

This compound, also known as Compound 47, is a pyrazolopyrimidine derivative that potently inhibits BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[2][3] this compound has demonstrated significant inhibitory activity against both the BTK enzyme and B-cell lymphoma cell lines.[1]

Chemical and Biological Properties of this compound

PropertyValueReference
Chemical Formula C31H29F3N8O[4]
CAS Number 2251799-53-6[4]
BTK IC50 5.4 nM[4]
TDM-8 Cell IC50 13.8 nM[4]

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental use of this compound.

FAQs

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of BTK.[4] As a pyrazolopyrimidine derivative, it likely functions as an ATP-competitive inhibitor, binding to the kinase domain of BTK and preventing its phosphorylation and activation. This, in turn, blocks downstream signaling pathways that are crucial for B-cell proliferation and survival.[2][3] Many pyrazolopyrimidine-based kinase inhibitors are known to be reversible inhibitors.[5]

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or colder for long-term stability. For in vivo studies, the formulation will depend on the administration route and vehicle used.

Q3: What are the expected off-target effects of this compound?

A3: While this compound is a potent BTK inhibitor, like many kinase inhibitors, it may have off-target activities against other kinases with similar ATP-binding pockets. It is advisable to perform kinome profiling to determine the selectivity of this compound. Off-target effects can influence cellular responses and should be considered when interpreting experimental results.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values in cell-based assays - Cell line variability (passage number, confluency) - Inconsistent inhibitor concentration or incubation time - Reagent quality (e.g., expired media, serum)- Use cells within a consistent passage number range. - Ensure accurate serial dilutions of this compound and consistent incubation times. - Use fresh, quality-controlled reagents.
Low or no inhibition of BTK phosphorylation in Western blot - Suboptimal inhibitor concentration or treatment time - Inefficient cell lysis or protein extraction - Antibody issues (primary or secondary)- Perform a dose-response and time-course experiment to determine optimal conditions. - Use appropriate lysis buffers with protease and phosphatase inhibitors. - Validate antibodies and use recommended dilutions.
High variability in in vivo tumor growth inhibition - Inconsistent tumor cell implantation - Variable drug formulation or administration - Differences in animal health or weight- Standardize the number of cells and injection site for tumor implantation. - Ensure proper formulation and accurate dosing for each animal. - Monitor animal health and randomize animals into treatment groups based on tumor volume and body weight.
Precipitation of this compound in cell culture media - Poor solubility of the compound at the tested concentration- Lower the final concentration of this compound. - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols that can be adapted for use with this compound.

In Vitro BTK Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.[4]

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[6]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and substrate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and use a suitable software to calculate the IC50 value.

Western Blot Analysis of BTK Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of BTK and its downstream targets in whole-cell lysates.[7][8]

Materials:

  • B-cell lymphoma cell line (e.g., TDM-8, Ramos)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-BTK (Tyr223), anti-total BTK, anti-p-PLCγ2, anti-total PLCγ2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and allow them to adhere or stabilize overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

  • Quantify band intensities to determine the relative levels of protein phosphorylation.

Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP levels.[10]

Materials:

  • B-cell lymphoma cell line

  • This compound

  • 96-well opaque plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Treat the cells with a range of this compound concentrations or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).[10]

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix and incubate for a short period to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a B-cell lymphoma xenograft model.[11][12]

Materials:

  • Immunocompromised mice (e.g., NSG or SCID)

  • B-cell lymphoma cell line

  • This compound

  • Appropriate vehicle for in vivo administration

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to the desired treatment schedule (e.g., daily oral gavage).

  • Measure tumor volumes and body weights regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental evaluation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Btk_IN_41 This compound Btk_IN_41->BTK Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Downstream Downstream Signaling (NF-κB, MAPK, etc.) IP3_DAG->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay BTK Kinase Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., TDM-8 cells) Xenograft B-Cell Lymphoma Xenograft Model Cell_Viability->Xenograft Western_Blot Western Blot (p-BTK analysis) Treatment This compound Treatment Schedule Xenograft->Treatment Efficacy Tumor Growth Inhibition (TGI) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis Efficacy->PD_Analysis Start This compound Start->Kinase_Assay Start->Cell_Viability Start->Western_Blot

Caption: General experimental workflow for the preclinical evaluation of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (Cells, Media, Antibodies) Start->Check_Reagents Check_Compound Confirm Compound Integrity & Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol (Timing, Technique) Start->Check_Protocol Optimize Optimize Assay Conditions (Dose, Duration) Check_Reagents->Optimize Check_Compound->Optimize Check_Protocol->Optimize

Caption: A logical approach to troubleshooting inconsistent results with this compound.

References

Btk-IN-41 interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-41. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound 47, is a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 5.4 nM.[1][2] It belongs to the pyrazolopyrimidine class of compounds.[3][4] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5][6][7] By inhibiting BTK, this compound can modulate B-cell function and has been shown to inhibit the proliferation of diffuse large B-cell lymphoma cells (TDM-8) with an IC50 of 13.8 nM.[1][2]

Q2: What is the general solubility and stability of this compound?

This compound is a pyrazolopyrimidine derivative with the molecular formula C31H29F3N8O and a molecular weight of 586.61. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. For experimental use, stock solutions are typically prepared in anhydrous Dimethyl Sulfoxide (DMSO). While most compounds are stable in DMSO for extended periods, especially when stored at low temperatures, it is good practice to prepare fresh dilutions in aqueous assay buffers for each experiment to avoid potential degradation or precipitation.[5][8] Multiple freeze-thaw cycles of DMSO stock solutions are generally not recommended as they can introduce water and lead to compound degradation over time.[9]

Q3: Are there known off-target effects for this compound?

While a specific off-target profile for this compound is not publicly available, pyrazolopyrimidine-based kinase inhibitors are known to sometimes exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[3][4][10] Common off-targets for pyrazolopyrimidine-based BTK inhibitors can include other members of the Tec family of kinases, as well as kinases from the Src and EGFR families.[10][11] If your experimental results are inconsistent with known BTK signaling, it is advisable to consider the possibility of off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biochemical assays.

Possible Cause 1: Compound Precipitation

This compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers. Precipitation of the compound at higher concentrations will lead to an underestimation of its true potency.

  • Recommendation:

    • Visually inspect your assay plate for any signs of precipitation.

    • Determine the solubility of this compound in your specific assay buffer.

    • Consider adding a small percentage of DMSO (typically ≤1%) to your final assay volume to improve solubility, ensuring the final DMSO concentration is compatible with your assay system.

Possible Cause 2: Interaction with Assay Components

Components in your assay buffer, such as bovine serum albumin (BSA), can bind to small molecules, reducing the effective free concentration of the inhibitor available to interact with the target kinase.

  • Recommendation:

    • If your assay buffer contains BSA or other proteins, consider reducing their concentration or performing the assay in a buffer without these components to assess their impact on inhibitor potency.

    • Be aware that changes in buffer composition can also affect enzyme stability and activity.

Possible Cause 3: Covalent Inhibition Kinetics

If this compound is a covalent inhibitor, its inhibitory activity will be time-dependent. Short incubation times may not be sufficient to achieve maximal inhibition, leading to an apparent decrease in potency.

  • Recommendation:

    • Perform a time-dependent inhibition assay by pre-incubating the enzyme and inhibitor for varying amounts of time before initiating the kinase reaction. This will help determine the optimal pre-incubation time to achieve maximal inhibition.

Issue 2: Discrepancy between biochemical and cell-based assay results.

Possible Cause 1: Poor Cell Permeability

This compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in biochemical assays.

  • Recommendation:

    • If possible, measure the intracellular concentration of this compound using techniques like LC-MS/MS.

    • Increase the incubation time in your cell-based assay to allow for sufficient compound uptake.

Possible Cause 2: Efflux by Transporters

The compound may be actively transported out of the cells by efflux pumps, such as P-glycoprotein, leading to a reduced intracellular concentration.

  • Recommendation:

    • Co-incubate your cells with known efflux pump inhibitors to see if the potency of this compound increases.

Possible Cause 3: Off-Target Effects in a Cellular Context

As mentioned in the FAQs, off-target effects can be more pronounced in a complex cellular environment and may lead to unexpected phenotypes that mask the on-target effect.

  • Recommendation:

    • Use orthogonal approaches to validate your findings, such as using another BTK inhibitor with a different chemical scaffold or using genetic knockdown (e.g., siRNA or CRISPR) of BTK.

Issue 3: Interference with Assay Detection Methods.

Possible Cause 1: Fluorescence Quenching

Pyrazolopyrimidine derivatives have been reported to quench fluorescence, which can interfere with fluorescence-based kinase assays (e.g., TR-FRET, FP).[12] This can lead to a false-positive signal, making the inhibitor appear more potent than it is.

  • Recommendation:

    • Run a control experiment without the kinase to assess the direct effect of this compound on the fluorescent probe at various concentrations.

    • If quenching is observed, consider using a different detection method (e.g., a luminescence-based assay or a radiometric assay).

Possible Cause 2: Inhibition of Luciferase

Some small molecules can directly inhibit the luciferase enzyme used in luminescence-based assays like ADP-Glo.[13] This would lead to a decrease in the luminescent signal that is independent of kinase inhibition, resulting in a false-positive result.

  • Recommendation:

    • Perform a counter-screen to test the effect of this compound directly on the luciferase enzyme in the absence of the kinase.

    • The ADP-Glo assay includes a step to deplete remaining ATP before detecting ADP, which can help mitigate some forms of interference.[14][15] However, direct inhibition of the final luciferase reaction should still be checked.

Data Presentation

Table 1: Illustrative IC50 Values for a Pyrazolopyrimidine-Based BTK Inhibitor

Assay TypeTargetIC50 (nM)Notes
BiochemicalWild-Type BTK5.4Published data for this compound.[1]
Cell-BasedTMD-8 Cells13.8Published data for this compound.[1]
BiochemicalOff-Target Kinase A> 1000Example data, specific off-targets for this compound are not published.
BiochemicalOff-Target Kinase B250Example data, demonstrating moderate off-target activity.

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay using ADP-Glo™

This protocol is a general guideline for measuring the inhibitory activity of this compound against BTK using the ADP-Glo™ Kinase Assay from Promega.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound stock solution in DMSO

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[16]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute the compounds to their final assay concentrations in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the BTK enzyme and peptide substrate in Kinase Assay Buffer to the desired concentrations.

  • Assay Reaction:

    • To each well of the 384-well plate, add 2.5 µL of the diluted this compound solution or vehicle control (Kinase Assay Buffer with the same percentage of DMSO).

    • Add 2.5 µL of the diluted BTK enzyme solution.

    • Pre-incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[16]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2 PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare this compound Serial Dilutions Incubation Pre-incubate Kinase + Inhibitor Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Reaction Initiate Reaction with ATP/Substrate Incubation->Reaction Stop_Deplete Stop Reaction & Deplete ATP (ADP-Glo Reagent) Reaction->Stop_Deplete Detect Generate Signal (Kinase Detection Reagent) Stop_Deplete->Detect Read Read Luminescence Detect->Read Troubleshooting_Logic Start Inconsistent Assay Results? Biochemical Biochemical Assay? Start->Biochemical Cellular Cell-Based Assay? Start->Cellular Fluorescence_Interference Check for Fluorescence Quenching Start->Fluorescence_Interference Fluorescence Assay? Luminescence_Interference Test for Luciferase Inhibition Start->Luminescence_Interference Luminescence Assay? Precipitation Check for Precipitation Biochemical->Precipitation Reagent_Interaction Assess Reagent Interaction (e.g., BSA) Biochemical->Reagent_Interaction Covalent_Kinetics Consider Covalent Time-Dependence Biochemical->Covalent_Kinetics Off_Target Consider Off-Target Effects Biochemical->Off_Target Permeability Evaluate Cell Permeability Cellular->Permeability Efflux Investigate Efflux Pumps Cellular->Efflux Cellular->Off_Target

References

Technical Support Center: Validating Btk-IN-41 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in validating the target engagement of Btk-IN-41, a novel Bruton's tyrosine kinase (BTK) inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[1][2][3][4] this compound is designed to bind to BTK, inhibiting its kinase activity and thereby blocking downstream signaling pathways.[3]

Q2: How can I confirm that this compound is entering the cells and engaging with BTK?

A2: Several methods can be employed to confirm target engagement. A common approach is to assess the phosphorylation status of BTK at key tyrosine residues, such as Y223, via Western blotting.[5][6] A dose-dependent decrease in phosphorylated BTK (pBTK) upon treatment with this compound indicates target engagement. Cellular thermal shift assays (CETSA) or NanoBRET Target Engagement assays can also provide direct evidence of compound binding to BTK in a cellular context.[7]

Q3: What are the expected downstream effects of BTK inhibition by this compound?

A3: Inhibition of BTK should lead to a reduction in the phosphorylation of its downstream substrate, phospholipase C gamma 2 (PLCG2).[8] This, in turn, will affect downstream signaling cascades, including the MAPK and NF-κB pathways.[1][3] Functionally, this can result in decreased B-cell proliferation and induction of apoptosis in sensitive cell lines.[2][4]

Q4: What is a suitable starting concentration range for this compound in my cellular experiments?

A4: The optimal concentration of this compound will be cell line-dependent. We recommend performing a dose-response curve starting from a low nanomolar range up to a micromolar range. Based on typical potencies of novel BTK inhibitors, a starting range of 1 nM to 10 µM is advisable. The table below provides hypothetical IC50 values for this compound in common cell lines used for BTK inhibitor studies.

Cell LineDescriptionHypothetical this compound IC50 (nM)
RamosHuman Burkitt's lymphoma15
TMD8Human diffuse large B-cell lymphoma25
MEC-1Human chronic lymphocytic leukemia50

Q5: How can I assess off-target effects of this compound?

A5: While this compound is designed for high selectivity, it is crucial to evaluate potential off-target effects. Kinome-wide profiling services can provide a broad assessment of the inhibitor's selectivity.[9] In a cellular context, observing the phosphorylation status of other kinases with high homology to BTK can provide initial insights. Additionally, comparing the phenotypic effects of this compound with those of other well-characterized, structurally distinct BTK inhibitors can help distinguish on-target from off-target effects.[10]

Troubleshooting Guides

Problem 1: No change in pBTK levels after this compound treatment.

Possible Cause Suggested Solution
Compound Inactivity Verify the integrity and concentration of the this compound stock solution.
Insufficient Compound Concentration Perform a dose-response experiment with a wider and higher concentration range.
Short Incubation Time Increase the incubation time with this compound. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended.
Cell Line Insensitivity Confirm that the chosen cell line expresses sufficient levels of active BTK.
Technical Issue with Western Blot Ensure the pBTK antibody is validated and working correctly. Run positive and negative controls.

Problem 2: High cell death observed even at low concentrations of this compound.

Possible Cause Suggested Solution
Off-target Toxicity Perform a kinome scan to identify potential off-target interactions. Compare the cytotoxic profile with other known BTK inhibitors.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
On-target Toxicity in a Highly Dependent Cell Line This may be an expected outcome. Confirm on-target effect by rescuing the phenotype with a BTK-knockout or resistant mutant cell line.

Problem 3: Inconsistent results between experiments.

Possible Cause Suggested Solution
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Cell Density Ensure consistent cell seeding density across all experiments, as this can affect cell signaling and drug response.
Compound Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Western Blot Analysis of BTK Phosphorylation

  • Cell Treatment: Seed cells (e.g., Ramos, TMD8) at a density of 1 x 10^6 cells/mL and allow them to acclimate. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well).

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCG2 PLCG2 BTK->PLCG2 Phosphorylation Btk_IN_41 This compound Btk_IN_41->BTK Inhibition DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB Activation PKC->NF_kB MAPK MAPK Activation PKC->MAPK Ca_Flux->NF_kB Ca_Flux->MAPK Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.

Target_Engagement_Workflow start Start: Treat cells with This compound biochemical Biochemical Assay: Western Blot for pBTK start->biochemical cellular Cellular Assay: Cell Viability (IC50) start->cellular downstream Downstream Analysis: Western Blot for pPLCG2 biochemical->downstream If pBTK decreases phenotypic Phenotypic Outcome: Apoptosis Assay cellular->phenotypic If viability decreases direct_binding Direct Binding Assay: CETSA or NanoBRET conclusion Conclusion: Target Engagement Validated direct_binding->conclusion downstream->direct_binding phenotypic->direct_binding

Caption: Experimental workflow for validating this compound target engagement.

Troubleshooting_Tree start No decrease in pBTK after treatment? check_compound Check this compound integrity and concentration start->check_compound Yes outcome_resolved Issue Resolved start->outcome_resolved No increase_dose Increase dose and incubation time check_compound->increase_dose Compound OK check_compound->outcome_resolved Compound issue found check_reagents Validate Western Blot antibodies and reagents increase_dose->check_reagents Still no effect increase_dose->outcome_resolved Effect observed check_cell_line Confirm BTK expression and activity in cell line check_reagents->check_cell_line Reagents OK check_reagents->outcome_resolved Reagent issue found positive_control Run positive control (e.g., another BTK inhibitor) check_cell_line->positive_control Cell line OK check_cell_line->outcome_resolved Cell line issue found positive_control->outcome_resolved Control works outcome_escalate Consult Senior Scientist positive_control->outcome_escalate Control fails

Caption: Troubleshooting decision tree for unexpected Western Blot results.

References

Technical Support Center: Addressing Btk-IN-41 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Btk-IN-41 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of resistance to the Bruton's tyrosine kinase (BTK) inhibitor, this compound.

Disclaimer: Information regarding specific resistance patterns to this compound is limited. The following guidance is based on established mechanisms of resistance observed with other covalent and non-covalent BTK inhibitors. The principles and protocols provided are intended as a general framework for investigating resistance to BTK-targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 5.4 nM.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] By inhibiting BTK, this compound is designed to block these pro-survival signals in malignant B-cells.[2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

Reduced sensitivity to BTK inhibitors can arise from several mechanisms, broadly categorized as on-target mutations, activation of downstream signaling components, or activation of bypass signaling pathways.[2][4][5] It is also crucial to rule out experimental variables such as compound degradation or issues with cell culture.

Q3: What are the most common mutations associated with resistance to BTK inhibitors?

The most frequently observed resistance mutations in patients treated with covalent BTK inhibitors (which bind to Cys481) is a mutation at the Cysteine 481 residue in the BTK active site, commonly C481S.[5][6][7] This mutation prevents the covalent binding of the inhibitor.[5] With the advent of non-covalent BTK inhibitors, other mutations in the BTK kinase domain, such as those at T474 and L528, have been identified.[6][7][8] Additionally, gain-of-function mutations in the downstream signaling molecule, Phospholipase C gamma 2 (PLCγ2), can also confer resistance by rendering the pathway less dependent on BTK activity.[4][9]

Q4: Can resistance to this compound develop through mechanisms other than genetic mutations?

Yes, non-genetic mechanisms of resistance have been described. These can include the activation of alternative pro-survival signaling pathways that bypass the need for BTK signaling, such as the PI3K/AKT/mTOR, MAPK, and alternative NF-κB pathways.[2][10][11] The tumor microenvironment can also contribute to resistance by providing survival signals to the cancer cells.[10]

Q5: How can I determine if my resistant cell line has a mutation in BTK or PLCγ2?

The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the BTK and PLCG2 genes in your resistant cell line and compare the sequences to the parental, sensitive cell line.[12][13]

Troubleshooting Guide

This guide provides a structured approach to investigating this compound resistance in your cell line experiments.

Problem 1: Gradual increase in the IC50 of this compound in my long-term cell culture.
  • Question: I've been culturing my cancer cell line with increasing concentrations of this compound, and I'm observing a rightward shift in the dose-response curve, indicating decreased sensitivity. What are my next steps?

  • Answer: This is a classic indication of acquired resistance. To investigate this phenomenon, you should:

    • Confirm the phenotype: Perform a series of cell viability assays (e.g., CellTiter-Glo®, MTS) to accurately quantify the shift in IC50 between your parental (sensitive) and the newly generated resistant cell line.

    • Sequence for mutations: Extract genomic DNA from both sensitive and resistant cell lines and sequence the coding regions of BTK and PLCG2 to identify potential resistance mutations.

    • Analyze signaling pathways: Use western blotting to probe for changes in the phosphorylation status of key proteins in the BCR and alternative signaling pathways (e.g., p-BTK, p-PLCγ2, p-AKT, p-ERK).

Problem 2: My this compound-treated cells are not undergoing apoptosis as expected.
  • Question: Despite treating my cells with a concentration of this compound that should be cytotoxic, I am not observing the expected levels of apoptosis. Why might this be happening?

  • Answer: Insufficient apoptosis in the presence of a BTK inhibitor suggests that pro-survival signaling is being maintained. Possible reasons include:

    • Activation of bypass pathways: The cells may have activated alternative survival pathways, such as the PI3K/AKT or MAPK pathways, which can operate independently of BTK.[2][11]

    • Upregulation of anti-apoptotic proteins: The resistant cells might be overexpressing anti-apoptotic proteins like BCL-2 or MCL-1.

    • Actionable steps:

      • Perform a western blot analysis to assess the phosphorylation levels of AKT and ERK. An increase in p-AKT or p-ERK in the resistant cells would suggest the activation of these bypass pathways.

      • Consider combination therapy experiments with inhibitors of the suspected bypass pathway (e.g., a PI3K or MEK inhibitor) to see if sensitivity to this compound can be restored.

Problem 3: I have identified a non-C481 mutation in BTK in my resistant cell line. What is the significance of this?
  • Question: Sequencing of my this compound resistant cell line revealed a mutation in the BTK kinase domain, but not at the C481 residue. How should I interpret this finding?

  • Answer: The significance of non-C481 mutations depends on the nature of this compound's binding (covalent vs. non-covalent).

    • If this compound is a covalent inhibitor: While less common, other mutations can still impact inhibitor binding or kinase activity.

    • If this compound is a non-covalent inhibitor: Resistance to non-covalent BTK inhibitors is often mediated by non-C481 mutations that can interfere with the inhibitor's binding pocket or alter the conformation of the kinase.[8] Some of these mutations are referred to as "kinase-dead" mutations, which, despite inactivating the kinase, allow BTK to act as a scaffold to promote downstream signaling.[5]

    • Functional validation: To confirm the role of the identified mutation in conferring resistance, you can use site-directed mutagenesis to introduce the mutation into the parental cell line and assess the subsequent change in sensitivity to this compound.

Data Presentation: Quantitative Analysis of Resistance

The following tables present hypothetical data to illustrate the expected quantitative differences between a sensitive parental cell line and a derived resistant subline.

Table 1: Comparative IC50 Values for this compound

Cell LineThis compound IC50 (nM)Fold Change in Resistance
Parental (Sensitive)15-
Resistant Subline 175050
Resistant Subline 2>10,000>667

Table 2: Protein Expression and Phosphorylation Status

ProteinParental (Sensitive)Resistant Subline 1 (BTK C481S)Resistant Subline 2 (PLCγ2 R665W)
Total BTK+++++++++
p-BTK (Y223) (this compound treated)+++++
Total PLCγ2++++++
p-PLCγ2 (Y759) (this compound treated)+++++++
Total AKT+++++++++
p-AKT (S473) (this compound treated)+++++

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the final desired concentrations.

  • Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of BTK, PLCγ2, AKT, and ERK. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Sanger Sequencing of BTK and PLCG2
  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell pellets using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

  • PCR Amplification: Design primers to amplify the exons of BTK and PLCG2 that are known to harbor resistance mutations. Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant and sensitive cell lines to a reference sequence to identify any mutations.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC PKC DAG_IP3->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation_Survival Gene Expression (Proliferation, Survival) NFkB->Proliferation_Survival PI3K->PIP3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Btk_IN_41 This compound Btk_IN_41->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Btk_IN_41 This compound BTK BTK Btk_IN_41->BTK Inhibition PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling PLCG2->Downstream Cell_Survival Cell Survival Downstream->Cell_Survival Bypass Bypass Pathways (PI3K/AKT, MAPK) Bypass->Cell_Survival BTK_mut BTK Mutation (e.g., C481S) BTK_mut->BTK Prevents Inhibition PLCG2_mut PLCγ2 Gain-of-Function Mutation PLCG2_mut->PLCG2 Constitutive Activation Bypass_act Bypass Pathway Activation Bypass_act->Bypass Upregulation

Caption: Overview of potential resistance mechanisms to this compound.

Experimental_Workflow start Observe Reduced Sensitivity to this compound confirm Confirm IC50 Shift (Cell Viability Assay) start->confirm sequence Sequence BTK and PLCG2 confirm->sequence western Analyze Signaling Pathways (Western Blot) confirm->western mutation_found Mutation Identified? sequence->mutation_found pathway_alt Pathway Alteration? western->pathway_alt mutation_found->pathway_alt No functional_val Functional Validation (Site-directed Mutagenesis) mutation_found->functional_val Yes combo_therapy Combination Therapy Testing pathway_alt->combo_therapy Yes end Resistance Mechanism Characterized pathway_alt->end No functional_val->end combo_therapy->end

Caption: A logical workflow for investigating this compound resistance.

References

Validation & Comparative

Comparative Analysis of BTK Inhibitors in Mantle Cell Lymphoma: Ibrutinib vs. Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Btk-IN-41: Initial searches for the Bruton's tyrosine kinase (BTK) inhibitor "this compound" did not yield any publicly available scientific literature or experimental data. This suggests that this compound may be an internal compound designation not yet disclosed in published research, a potential typographical error, or a compound with limited to no data in the public domain. Consequently, a direct comparison with ibrutinib as originally requested is not feasible at this time.

To provide a valuable and data-driven comparison for researchers, scientists, and drug development professionals, this guide will instead offer a comprehensive analysis of the first-generation BTK inhibitor ibrutinib versus the second-generation BTK inhibitor acalabrutinib in the context of mantle cell lymphoma (MCL). This comparison will delve into their mechanisms of action, preclinical efficacy, and the methodologies behind these findings.

Introduction to BTK Inhibition in Mantle Cell Lymphoma

Mantle cell lymphoma is a subtype of B-cell non-Hodgkin lymphoma characterized by the dysregulation of the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) is a crucial enzyme.[1][2] BTK inhibitors function by blocking this pathway, thereby impeding the proliferation and survival of malignant B-cells.[3][4] Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval for MCL, demonstrating significant clinical activity.[5] Acalabrutinib, a next-generation inhibitor, was subsequently developed with the aim of increased selectivity and an improved safety profile.[5][6]

Mechanism of Action: Covalent Inhibition of BTK

Both ibrutinib and acalabrutinib are irreversible inhibitors of BTK. They form a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[3][5] This permanent binding effectively blocks the kinase activity of BTK, leading to the inhibition of downstream signaling pathways that promote tumor cell survival and proliferation.[4]

The primary distinction between the two lies in their selectivity. Ibrutinib, while effective, is known to inhibit other kinases such as TEC, EGFR, and ITK, which can lead to off-target side effects.[5] Acalabrutinib was designed for higher selectivity to BTK, resulting in fewer off-target activities in preclinical studies.[3][5]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Figure 1: Simplified BTK Signaling Pathway Inhibition.

Preclinical Performance Data

CompoundTargetMetricValueSpecies
Ibrutinib BTKED502.9 mg/kgMouse
Acalabrutinib BTKED501.3 mg/kgMouse
ED50 (Half-maximal effective dose) values are from in vivo pharmacodynamic modeling.[5]

In vitro studies have also highlighted the greater selectivity of acalabrutinib. At a concentration of 1 µM, acalabrutinib inhibited ≥65% of activity in only 1.5% of nonmutant protein kinases in a screening panel, compared to 9% for ibrutinib.[5]

Clinical Efficacy and Safety Comparison (Indirect Data)

In the absence of direct head-to-head clinical trials in MCL, a matching-adjusted indirect comparison (MAIC) of data from separate clinical trials provides the best available evidence for comparing the efficacy and safety of acalabrutinib and ibrutinib in patients with relapsed/refractory MCL.

OutcomeAcalabrutinib (ACE-LY-004)Ibrutinib (Pooled Data)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 17.8 months12.8 months0.92 (0.74–1.15)0.48
Median Overall Survival (OS) 36.5 months27.9 months0.87 (0.64–1.17)0.35
Data from a matching-adjusted indirect comparison.[7][8]
Adverse Event (Grade ≥3)Acalabrutinib RateIbrutinib RateDifference (95% CI)p-value
Atrial Fibrillation LowerHigher-6.2% (-6.7% to -3.7%)<0.001
Thrombocytopenia LowerHigher-7.1% (-13.3% to -0.8%)<0.05
Data from a matching-adjusted indirect comparison.[7][8]

The MAIC data suggests that while there is no statistically significant difference in progression-free survival or overall survival between acalabrutinib and ibrutinib after adjusting for baseline patient characteristics, acalabrutinib is associated with a significantly lower rate of grade ≥3 atrial fibrillation and thrombocytopenia.[7][8][9]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies cited are extensive. Below is a generalized workflow for a key preclinical assay used to evaluate BTK inhibitors.

experimental_workflow cluster_workflow In Vitro BTK Inhibition Assay Workflow start Start: MCL Cell Culture treatment Treat cells with varying concentrations of Ibrutinib or Acalabrutinib start->treatment incubation Incubate for a defined period treatment->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis (e.g., pBTK, total BTK) protein_quant->western_blot data_analysis Densitometry and IC50 Calculation western_blot->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Figure 2: General workflow for a BTK inhibition assay.

Key Steps in a BTK Inhibition Assay:

  • Cell Culture: Mantle cell lymphoma cell lines (e.g., Jeko-1, Mino) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the BTK inhibitor (e.g., ibrutinib, acalabrutinib) for a specified duration.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (pBTK) and total BTK.

  • Detection and Analysis: The protein bands are visualized and quantified using densitometry. The ratio of pBTK to total BTK is calculated for each inhibitor concentration.

  • IC50 Determination: The data is plotted on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the phosphorylation of BTK by 50%.

Conclusion

While a direct comparison with the novel compound "this compound" is not possible due to a lack of available data, the comparative analysis of ibrutinib and acalabrutinib provides valuable insights for researchers in the field of mantle cell lymphoma. Both are potent covalent inhibitors of BTK, a key driver of MCL pathogenesis. Preclinical data suggests acalabrutinib has a more favorable selectivity profile. Indirect comparisons of clinical trial data indicate comparable efficacy in terms of patient survival, but a significantly improved cardiovascular safety profile for acalabrutinib.[7][8][9] This highlights a key consideration in drug development: the balance between on-target efficacy and off-target effects. Future head-to-head trials and the publication of data on new compounds like this compound will be crucial for further refining therapeutic strategies for mantle cell lymphoma.

References

A Comparative Analysis of Acalabrutinib and Ibrutinib Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the safety profiles of first and second-generation BTK inhibitors.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The development of BTK inhibitors has significantly improved patient outcomes. Acalabrutinib, a second-generation BTK inhibitor, was designed to be more selective for BTK than the first-generation inhibitor, ibrutinib, with the aim of reducing off-target side effects. This guide provides a comparative analysis of the side effect profiles of acalabrutinib and ibrutinib, supported by clinical trial data.

It is important to note that a search for "Btk-IN-41" did not yield any publicly available information regarding its side effect profile or clinical development. Therefore, this comparison will focus on the well-documented profiles of acalabrutinib and the first-generation BTK inhibitor, ibrutinib.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common and clinically relevant adverse events observed in clinical trials of acalabrutinib and ibrutinib. The data is compiled from various studies, including head-to-head trials, to provide a comparative perspective.

Adverse EventAcalabrutinib (Incidence %)Ibrutinib (Incidence %)Note
Cardiovascular
Atrial Fibrillation/Flutter (any grade)9.416.0Acalabrutinib is associated with a lower incidence of atrial fibrillation.[1]
Hypertension (any grade)9.423.2Hypertension is more frequently observed with ibrutinib.[1]
Hemorrhagic Events
Bleeding (any grade)38.051.3Bleeding events are less frequent with acalabrutinib.[1]
Major Hemorrhage4.4Not directly compared in the same study, but a known risk for both.The risk of major hemorrhage may be increased with concomitant use of antithrombotic agents.
Common Adverse Events
HeadacheHigher incidence with acalabrutinibLower incidence than acalabrutinibHeadache is a well-known side effect of acalabrutinib, particularly at the start of treatment.
DiarrheaLower incidence than ibrutinibHigher incidence with ibrutinibDiarrhea is a more common issue with ibrutinib.
ArthralgiaLower incidence than ibrutinibHigher incidence with ibrutinibJoint pain is more frequently reported with ibrutinib.
RashLower incidence than ibrutinibHigher incidence with ibrutinibSkin rashes are more common with ibrutinib.
Hematologic
NeutropeniaCommonCommonBoth drugs can cause a decrease in neutrophil counts.
ThrombocytopeniaCommonCommonBoth drugs can lead to a reduction in platelet counts.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation of these drugs, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for assessing adverse events in clinical trials.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium PKC PKC activation IP3_DAG->PKC NF_kB NF-κB Activation Calcium->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: BTK Signaling Pathway Inhibition.

The diagram above illustrates the B-cell receptor (BCR) signaling pathway. Activation of the BCR leads to the sequential activation of kinases including Lyn, Syk, and ultimately Bruton's tyrosine kinase (BTK). BTK plays a crucial role in activating downstream signaling molecules like PLCγ2, which leads to calcium mobilization, PKC activation, and the activation of the NF-κB transcription factor. This cascade promotes B-cell proliferation and survival. Both acalabrutinib and ibrutinib are inhibitors of BTK, thereby blocking this signaling pathway.

Adverse_Event_Workflow cluster_0 Clinical Trial Protocol cluster_1 Data Collection and Monitoring cluster_2 Data Analysis Patient_Enrollment Patient Enrollment (e.g., Relapsed/Refractory CLL) Randomization Randomization Patient_Enrollment->Randomization Treatment_Arm_A Treatment Arm A (Acalabrutinib) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Ibrutinib) Randomization->Treatment_Arm_B AE_Monitoring Adverse Event (AE) Monitoring & Grading (CTCAE) Treatment_Arm_A->AE_Monitoring Lab_Tests Regular Laboratory Tests (Blood counts, Chemistry) Treatment_Arm_A->Lab_Tests ECG ECG Monitoring Treatment_Arm_A->ECG Treatment_Arm_B->AE_Monitoring Treatment_Arm_B->Lab_Tests Treatment_Arm_B->ECG Incidence_Calculation Calculate Incidence of each AE AE_Monitoring->Incidence_Calculation Severity_Analysis Analyze Severity (Grade 3/4 AEs) Incidence_Calculation->Severity_Analysis Comparative_Analysis Comparative Statistical Analysis Severity_Analysis->Comparative_Analysis

Caption: Clinical Trial Workflow for AE Assessment.

This workflow outlines the typical process for assessing adverse events (AEs) in a head-to-head clinical trial comparing two drugs like acalabrutinib and ibrutinib. Patients are enrolled and randomized to receive one of the treatments. Throughout the study, AEs are meticulously monitored and graded according to standardized criteria such as the Common Terminology Criteria for Adverse Events (CTCAE). Regular laboratory tests and electrocardiograms (ECGs) are also performed. The collected data is then analyzed to determine the incidence and severity of AEs, allowing for a statistical comparison of the safety profiles of the two drugs.

Experimental Protocols

The assessment of side effects in clinical trials follows rigorous protocols to ensure patient safety and the collection of accurate data. Key elements of these protocols include:

  • Patient Population: Trials enroll patients with specific B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma) who meet defined inclusion and exclusion criteria.

  • Treatment Administration: Patients receive the BTK inhibitor at a specified dose and schedule. For example, acalabrutinib is typically administered at 100 mg twice daily.

  • Adverse Event Monitoring: All adverse events are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are graded for severity, typically on a scale of 1 to 5, using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Laboratory Assessments: Blood counts (hemoglobin, platelets, neutrophils) and blood chemistry are monitored regularly to detect hematologic and other organ-related toxicities.

  • Cardiovascular Monitoring: Given the known cardiovascular effects of BTK inhibitors, protocols often include regular ECGs and monitoring of blood pressure. For events of clinical interest like atrial fibrillation, detailed information on onset, duration, and management is collected.

  • Dose Modifications: The protocol specifies rules for dose interruption, reduction, or discontinuation in the event of certain types or grades of adverse events.

Discussion of Side Effect Profiles

The improved selectivity of acalabrutinib for BTK is thought to be the primary reason for its more favorable side effect profile compared to ibrutinib.[2] Ibrutinib inhibits other kinases, such as EGFR and TEC family kinases, which may contribute to some of its off-target effects like diarrhea, rash, and bleeding.[3][4]

The lower incidence of cardiovascular events, particularly atrial fibrillation and hypertension, with acalabrutinib is a significant advantage, especially in an older patient population with pre-existing cardiovascular comorbidities.[1] While headache is more common with acalabrutinib, it is generally manageable and often resolves over time.

Bleeding is a class effect of BTK inhibitors, but the risk appears to be lower with acalabrutinib.[1] This is an important consideration for patients who require concomitant antithrombotic therapy.

References

Comparative Efficacy of BTK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Ibrutinib, Acalabrutinib, and Zanubrutinib

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a crucial role in B-cell proliferation, survival, and differentiation. The development of small molecule inhibitors targeting BTK has revolutionized the therapeutic landscape for various hematological cancers. This guide provides a comparative analysis of the efficacy of prominent BTK inhibitors, focusing on ibrutinib, acalabrutinib, and zanubrutinib, for which extensive experimental data are available.

Data Unavailability for Btk-IN-41

Initial searches for efficacy data and experimental protocols related to a compound referred to as "this compound" did not yield any specific results. This suggests that "this compound" may be a compound in early preclinical development, a less common research tool, or a designation not widely used in published literature. Consequently, a direct comparison of this compound with other BTK inhibitors is not possible at this time. This guide will therefore focus on the well-characterized and clinically relevant BTK inhibitors mentioned above.

Quantitative Comparison of BTK Inhibitor Efficacy

The efficacy of BTK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a biological target by 50%. A lower IC50 value indicates greater potency. The following table summarizes the biochemical and cellular IC50 values for ibrutinib, acalabrutinib, and zanubrutinib against BTK and other relevant kinases.

InhibitorTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM) in hWBReference
Ibrutinib BTK1.5<10[1][2]
TEC3.2 - 78-[3]
Acalabrutinib BTK5.1<10[1][2]
TEC37 - 1000>1000[3]
Zanubrutinib BTK-<10[2]
TEC~2-[3]

hWB: human Whole Blood. Dashes indicate data not available in the cited sources.

Mechanism of Action and Signaling Pathway

BTK inhibitors function by binding to the BTK enzyme and inhibiting its kinase activity. This disrupts the downstream signaling cascade initiated by the B-cell receptor, ultimately leading to decreased B-cell proliferation and survival. Most clinically approved BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, are irreversible covalent inhibitors that form a bond with the Cys-481 residue in the ATP-binding site of BTK.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation BTKi BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTKi->BTK

Caption: BTK signaling pathway and the point of inhibition by BTK inhibitors.

Experimental Protocols

The following are generalized methodologies for key experiments used to determine the efficacy of BTK inhibitors.

1. Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

  • Principle: A kinase assay is performed using recombinant BTK enzyme, a substrate (e.g., a peptide with a tyrosine residue), and ATP. The inhibitor is added at various concentrations. The rate of substrate phosphorylation is measured, often using methods like radiometric assays (³²P-ATP) or fluorescence-based assays (e.g., LanthaScreen™, IMAP™).

  • Procedure:

    • Recombinant human BTK is incubated with varying concentrations of the inhibitor in a reaction buffer.

    • The kinase reaction is initiated by the addition of a peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cellular BTK Inhibition Assay (EC50 Determination)

  • Objective: To measure the inhibitory effect of a compound on BTK activity within a cellular context.

  • Principle: This assay assesses the inhibition of BTK-mediated signaling events in cells, such as the phosphorylation of downstream targets like PLCγ2 or the activation of cell surface markers. Human peripheral blood mononuclear cells (hPBMCs) or whole blood (hWB) are commonly used.

  • Procedure:

    • Cells (e.g., hPBMCs) are pre-incubated with various concentrations of the BTK inhibitor.

    • B-cell receptor signaling is stimulated using an anti-IgM antibody.

    • After a defined incubation period, cells are lysed, and the phosphorylation status of BTK or its downstream targets is assessed by Western blotting or flow cytometry.

    • Alternatively, cellular endpoints like the expression of activation markers (e.g., CD69) on B-cells can be measured by flow cytometry.

    • EC50 values are calculated by plotting the percentage of inhibition of the cellular response against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B_Node1 Incubate BTK enzyme with inhibitor B_Node2 Add substrate and ATP B_Node1->B_Node2 B_Node3 Measure phosphorylation B_Node2->B_Node3 B_Node4 Calculate IC50 B_Node3->B_Node4 C_Node1 Incubate cells with inhibitor C_Node2 Stimulate BCR C_Node1->C_Node2 C_Node3 Measure downstream signaling C_Node2->C_Node3 C_Node4 Calculate EC50 C_Node3->C_Node4

Caption: Generalized workflow for biochemical and cellular BTK inhibition assays.

Selectivity and Off-Target Effects

While potent inhibition of BTK is crucial, the selectivity of an inhibitor is also a critical factor determining its safety profile. Off-target inhibition of other kinases can lead to adverse effects.

  • Ibrutinib: While a potent BTK inhibitor, ibrutinib also inhibits other kinases, including TEC, ITK, and EGFR, which can contribute to side effects like bleeding and rash.[1][2]

  • Acalabrutinib: Acalabrutinib is a more selective BTK inhibitor with less off-target activity on kinases like ITK and EGFR compared to ibrutinib.[1][2] This increased selectivity is associated with a more favorable safety profile.

  • Zanubrutinib: Zanubrutinib also demonstrates high selectivity for BTK with minimal off-target effects.[2][3]

Conclusion

Ibrutinib, acalabrutinib, and zanubrutinib are all highly effective BTK inhibitors that have significantly improved outcomes for patients with B-cell malignancies. While all three demonstrate potent on-target activity, the second-generation inhibitors, acalabrutinib and zanubrutinib, offer improved selectivity, which may translate to better tolerability. The choice of a specific BTK inhibitor for research or clinical use will depend on a careful consideration of its potency, selectivity, and the specific experimental or clinical context. Further research into novel BTK inhibitors will continue to refine our ability to target this critical signaling pathway with greater precision.

References

Head-to-Head Comparison: Btk-IN-41 and Pirtobrutinib in Bruton's Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for B-cell malignancies, inhibitors of Bruton's tyrosine kinase (BTK) have emerged as a cornerstone of treatment. This guide provides a detailed head-to-head comparison of two such inhibitors: Btk-IN-41, a research compound, and pirtobrutinib, a clinically approved non-covalent BTK inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by available experimental data.

Introduction to this compound and Pirtobrutinib

This compound is a potent inhibitor of Bruton's tyrosine kinase with demonstrated activity against diffuse large B-cell lymphoma cells in preclinical studies. As a research compound, its full clinical potential and detailed pharmacological profile are still under investigation.

Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) BTK inhibitor that has received FDA approval for the treatment of relapsed or refractory mantle cell lymphoma and chronic lymphocytic leukemia/small lymphocytic lymphoma.[1] Its unique binding mechanism allows it to be effective against both wild-type BTK and BTK harboring the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[2]

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and pirtobrutinib target BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

Pirtobrutinib is a non-covalent inhibitor, meaning it reversibly binds to the ATP-binding pocket of BTK. This is in contrast to first- and second-generation BTK inhibitors (e.g., ibrutinib, acalabrutinib), which form an irreversible covalent bond with the cysteine residue at position 481 (C481) in the BTK active site. The non-covalent binding of pirtobrutinib allows it to inhibit BTK even when the C481 residue is mutated, a key advantage in the treatment of patients who have developed resistance to covalent inhibitors.[2]

The precise binding mechanism of This compound is not as extensively characterized in publicly available literature, but it is also described as a BTK inhibitor.

cluster_BCR B-Cell Receptor Signaling cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation downstream Downstream Signaling (NF-κB, ERK, AKT) PLCG2->downstream B-Cell Proliferation\n& Survival B-Cell Proliferation & Survival downstream->B-Cell Proliferation\n& Survival Promotes Btk_IN_41 This compound Btk_IN_41->BTK Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK

Figure 1. Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and pirtobrutinib on Bruton's tyrosine kinase (BTK).

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and pirtobrutinib, allowing for a direct comparison of their biochemical and cellular potency.

Table 1: Biochemical and Cellular Potency (IC50 values)

CompoundTarget/Cell LineIC50 (nM)
This compound BTK (enzyme)5.4
TDM-8 (DLBCL cell line)13.8
Pirtobrutinib Wild-Type BTK (enzyme)3.2
C481S-Mutant BTK (enzyme)1.4
TMD8 (ABC-DLBCL cell line)6.4[3]
REC-1 (MCL cell line)3.1[3]

DLBCL: Diffuse Large B-Cell Lymphoma; ABC-DLBCL: Activated B-Cell-like Diffuse Large B-Cell Lymphoma; MCL: Mantle Cell Lymphoma.

Table 2: Kinase Selectivity

CompoundSelectivity Profile
This compound Data not publicly available.
Pirtobrutinib Highly selective for BTK over 98% of the human kinome.[4]

Table 3: Pharmacokinetic Parameters of Pirtobrutinib

ParameterValue
Time to Peak Plasma Concentration (Tmax) ~2 hours[5]
Absolute Bioavailability 85.5%[5]
Plasma Protein Binding 96%[5]
Effective Half-life ~19 hours[5]
Metabolism Primarily via CYP3A4 and direct glucuronidation.
Excretion Urine (57%) and feces (37%)[5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to characterize BTK inhibitors.

BTK Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

cluster_workflow BTK Kinase Inhibition Assay Workflow start Start prepare Prepare Assay Plate: - Purified BTK enzyme - Kinase buffer - ATP - Substrate (e.g., poly-E4Y) start->prepare add_inhibitor Add serial dilutions of This compound or Pirtobrutinib prepare->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate detect Detect Kinase Activity (e.g., ADP-Glo™ assay) incubate->detect analyze Analyze Data: - Plot % inhibition vs. concentration - Calculate IC50 detect->analyze end End analyze->end cluster_workflow Cellular BTK Autophosphorylation Assay start Culture B-cell lymphoma cells treat Treat cells with This compound or Pirtobrutinib start->treat lyse Lyse cells to extract proteins treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to membrane sds_page->transfer probe Probe with antibodies (anti-p-BTK, anti-total-BTK) transfer->probe detect Detect protein bands probe->detect analyze Quantify band intensities and calculate inhibition detect->analyze end End analyze->end

References

A Comparative Guide to Next-Generation Bruton's Tyrosine Kinase (BTK) Inhibitors Versus First-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The compound "Btk-IN-41" specified in the topic query did not yield specific results in publicly available scientific literature. It may be an internal, preclinical designation, or an alternative name not yet disclosed. To fulfill the objective of this guide, this document provides a detailed comparison between the first-in-class BTK inhibitor, ibrutinib, and subsequent, better-characterized next-generation inhibitors that demonstrate significant advantages in selectivity, safety, and efficacy against resistance mutations.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, differentiation, and survival of both normal and malignant B-lymphocytes.[1] Consequently, inhibiting BTK has become a cornerstone in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia.[2]

The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment landscape for these diseases by forming a covalent, irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[3] However, its clinical use is hampered by off-target activities and acquired resistance. This guide compares ibrutinib to next-generation covalent (acalabrutinib, zanubrutinib) and non-covalent (pirtobrutinib) inhibitors, highlighting their superior properties with supporting experimental data.

BTK Signaling Pathway and Inhibitor Action

BTK is activated downstream of the B-cell receptor and upstream of Phospholipase C gamma 2 (PLCγ2), leading to the activation of pathways like NF-κB that promote cell survival and proliferation. BTK inhibitors block this cascade.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitors BTK Inhibitors Inhibitors->BTK Inhibit

Caption: Simplified BTK signaling pathway and the point of therapeutic inhibition.

Comparative Analysis: Selectivity and Off-Target Effects

A primary limitation of the first-generation inhibitor ibrutinib is its broad kinase inhibition profile.[4] It binds to several other kinases with a homologous C481-like cysteine residue, including those in the TEC and EGFR families.[5][6] This lack of specificity is associated with significant adverse effects.[7] Second-generation inhibitors like acalabrutinib and zanubrutinib were engineered for greater selectivity, leading to an improved safety profile.[2][8]

Table 1: Kinase Inhibitory Profile (IC50 in nM)

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and may vary based on assay conditions.

KinaseIbrutinib (1st Gen)Acalabrutinib (2nd Gen)Zanubrutinib (2nd Gen)Rationale for Comparison
BTK 0.5 - 5.0 3.0 - 5.8 < 0.5 On-target potency
EGFR5.0 - 10.7> 10005.3 - 57Off-target; associated with rash, diarrhea[2][5]
ITK5.0 - 10.1> 100060.7Off-target; affects T-cell function[2][9]
TEC7.1 - 78201.2Off-target; affects platelet function, bleeding risk[4][5]
SRC20.0> 1000115Off-target; broad family of kinases
HER2 (ErbB2)9.4 - 94> 1000> 1000Off-target; cardiotoxicity concerns[2]

Source: Data compiled from multiple biochemical assays.[2][9][10][11]

As the data indicates, acalabrutinib and zanubrutinib are significantly more selective for BTK, with IC50 values for off-target kinases that are orders of magnitude higher than those for ibrutinib.[2][9] This enhanced specificity is a key contributor to their improved safety.

Overcoming Acquired Resistance: The C481S Mutation

Continuous therapy with covalent BTK inhibitors can lead to the development of resistance, most commonly through a mutation that substitutes the cysteine at position 481 with a serine (C481S).[12] This mutation prevents the formation of the irreversible covalent bond, rendering first- and second-generation inhibitors largely ineffective.[12] Non-covalent inhibitors, such as pirtobrutinib, were designed to overcome this mechanism by binding to BTK reversibly and in a manner that is independent of the C481 residue.[13][14]

Resistance_Mechanism cluster_0 Wild-Type BTK (Cys481) cluster_1 Mutant BTK (C481S) WT_BTK BTK Active Site (Cys481) Covalent_Inhibitor Covalent Inhibitor (Ibrutinib, Zanubrutinib) Covalent_Inhibitor->WT_BTK Forms Irreversible Covalent Bond Mutant_BTK BTK Active Site (Ser481) Covalent_Inhibitor2 Covalent Inhibitor Covalent_Inhibitor2->Mutant_BTK Binding Impaired (Resistance) NonCovalent_Inhibitor Non-Covalent Inhibitor (Pirtobrutinib) NonCovalent_Inhibitor->Mutant_BTK Binds Reversibly, Remains Effective

Caption: Binding mechanisms of covalent vs. non-covalent BTK inhibitors.

Pirtobrutinib has demonstrated potent inhibition of both wild-type and C481S-mutated BTK, offering a critical therapeutic option for patients who have developed resistance to covalent inhibitors.[12][15][16]

Clinical Efficacy and Safety Profile

Head-to-head clinical trials have confirmed the benefits of next-generation inhibitors over ibrutinib, showing comparable or superior efficacy alongside a more favorable safety profile.

Table 2: Comparative Clinical Trial Data (Relapsed/Refractory CLL)
MetricIbrutinib (1st Gen)Acalabrutinib (2nd Gen)Zanubrutinib (2nd Gen)Clinical Trial
Progression-Free Survival (PFS) Non-inferiorNon-inferior Superior ELEVATE-RR[8], ALPINE[17][18]
36-Month PFS Rate54.4%-65.4% ALPINE[17]
Overall Response Rate (ORR) 75.4%Non-inferior85.6% ALPINE[17]
Key Adverse Events (Any Grade)
Atrial Fibrillation / Flutter16.0%9.4% ~5% (vs 13.3% for Ibrutinib)ELEVATE-RR[8], ALPINE[17]
Hypertension21.3%14.7% ~16% (vs 25% for Ibrutinib)ELEVATE-RR[8], ALPINE[17]
Major Hemorrhage~3.9%~3.0%~2.9%ALPINE[17]
Discontinuation due to AEs21.3%14.7% ~15.4% (vs 22.2% for Ibrutinib)ELEVATE-RR[8], ALPINE[17]

The data clearly shows that while efficacy is maintained or improved, the incidence of cardiovascular toxicities like atrial fibrillation and hypertension is significantly lower with second-generation inhibitors.[8][17] This leads to fewer treatment discontinuations, which is critical for long-term disease control.[8]

Experimental Protocols

The data presented in this guide is derived from standard biochemical and cellular assays designed to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK. The ADP-Glo™ Kinase Assay is a common method.

  • Reagent Preparation : A kinase buffer, recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP are prepared. Test inhibitors are serially diluted to a range of concentrations.[19][20]

  • Kinase Reaction : The BTK enzyme, substrate, and inhibitor are combined in a multi-well plate and incubated. The reaction is initiated by the addition of ATP.[21]

  • Signal Generation : After a set incubation period (e.g., 60 minutes), an ADP-Glo™ reagent is added to deplete any remaining ATP.[19]

  • Detection : A kinase detection reagent is then added to convert the ADP produced by the kinase reaction back into ATP, which fuels a luciferase/luciferin reaction, generating a luminescent signal.[20]

  • Data Analysis : The luminescence is measured with a plate reader. The signal intensity is inversely proportional to the kinase inhibition. IC50 values are calculated by plotting the signal against the inhibitor concentration.[21]

Assay_Workflow start Start prep Prepare Reagents: - BTK Enzyme - Substrate - Serial Dilutions of Inhibitor start->prep plate Plate Reagents: Add Enzyme, Substrate, and Inhibitor to Wells prep->plate initiate Initiate Reaction: Add ATP plate->initiate incubate Incubate at 30°C (e.g., 60 min) initiate->incubate adp_glo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate->adp_glo detect Detect ADP: Add Kinase Detection Reagent adp_glo->detect read Read Luminescence detect->read analyze Analyze Data: Calculate IC50 Values read->analyze end End analyze->end

Caption: General workflow for an in vitro BTK kinase inhibition assay.

Cellular BTK Occupancy/Signaling Assay

These assays confirm that the inhibitor can engage its target and block downstream signaling within a cellular context.

  • Cell Treatment : A relevant cell line (e.g., CLL patient-derived cells) is treated with varying concentrations of the BTK inhibitor for a set period.

  • Stimulation : The B-cell receptor pathway is stimulated (e.g., with an anti-IgM antibody) to activate BTK.

  • Lysis & Analysis : Cells are lysed, and proteins are separated by SDS-PAGE for Western blot analysis.

  • Probing : Membranes are probed with antibodies against phosphorylated PLCγ2 (a direct downstream target of BTK) and total PLCγ2 (as a loading control).[21]

  • Quantification : A reduction in the ratio of phosphorylated PLCγ2 to total PLCγ2 indicates effective inhibition of BTK signaling in the cell.

Conclusion

Next-generation BTK inhibitors demonstrate clear superiority over the first-in-class agent, ibrutinib. This is characterized by:

  • Enhanced Selectivity : A more focused inhibition of BTK with significantly less activity against off-target kinases reduces associated toxicities.[2]

  • Improved Safety Profile : Head-to-head trials confirm markedly lower rates of cardiovascular adverse events, such as atrial fibrillation and hypertension, leading to better treatment tolerability.[8][17]

  • Efficacy Against Resistance : The development of non-covalent inhibitors like pirtobrutinib provides a potent therapeutic strategy to overcome the common C481S resistance mutation that limits the long-term efficacy of covalent inhibitors.[12][13]

For researchers and drug development professionals, the evolution from ibrutinib to more selective covalent and novel non-covalent agents provides a compelling blueprint for targeted therapy development. The focus on improving selectivity to enhance safety while designing novel binding mechanisms to preemptively address resistance has yielded a new class of therapeutics with a significantly improved benefit-risk profile for patients with B-cell malignancies.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-reactivity profiles of Bruton's tyrosine kinase (BTK) inhibitors, offering a comparative analysis of leading compounds for researchers, scientists, and drug development professionals.

Note to the reader: This guide was initially intended to focus on the cross-reactivity profile of a compound designated "Btk-IN-41". However, a thorough search of publicly available scientific literature and databases did not yield any specific data for a molecule with this identifier. Therefore, to provide a valuable and relevant resource, this guide has been adapted to compare the cross-reactivity profiles of three well-characterized and clinically significant BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

Introduction to BTK Inhibition and the Importance of Selectivity

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] While the efficacy of BTK inhibitors is well-established, their clinical utility is also defined by their safety profile, which is intrinsically linked to their selectivity. Off-target inhibition of other kinases can lead to a range of adverse effects.[3][4] For instance, inhibition of kinases such as EGFR, HER2, TEC, and CSK has been associated with toxicities including gastrointestinal issues, rash, and atrial fibrillation.[4] Therefore, understanding the cross-reactivity profile of a BTK inhibitor is paramount for predicting its clinical behavior and for the development of next-generation inhibitors with improved safety.

Second-generation BTK inhibitors have been designed to have greater selectivity for BTK, aiming to minimize off-target effects and improve tolerability.[1][5] This guide provides a comparative overview of the cross-reactivity profiles of the first-generation inhibitor Ibrutinib against the second-generation inhibitors Acalabrutinib and Zanubrutinib, supported by experimental data and methodologies.

Comparative Cross-Reactivity Profiles

The selectivity of BTK inhibitors is often assessed by screening them against a large panel of kinases in what is known as a kinome scan. The data below summarizes the inhibitory activity of Ibrutinib, Acalabrutinib, and Zanubrutinib against a selection of off-target kinases. The data is presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency and a higher percentage of inhibition indicates a stronger interaction.

Target KinaseIbrutinibAcalabrutinibZanubrutinibPotential Off-Target Effect
BTK ~0.5 nM (IC50) ~3 nM (IC50) <0.5 nM (IC50) On-Target
EGFR5.6 nM (IC50)>1000 nM (IC50)1.1 nM (IC50)Skin rash, diarrhea
TEC2.1 nM (IC50)1.8 nM (IC50)0.8 nM (IC50)Platelet dysfunction, bleeding
ITK10.7 nM (IC50)2.1 nM (IC50)6.2 nM (IC50)T-cell function modulation
BMX0.8 nM (IC50)1.1 nM (IC50)1.9 nM (IC50)Unknown
SRC20 nM (IC50)43 nM (IC50)25 nM (IC50)Various cellular processes
LYN16 nM (IC50)3.5 nM (IC50)0.3 nM (IC50)B-cell signaling
HER2 (ErbB2)9.4 nM (IC50)>1000 nM (IC50)3.6 nM (IC50)Cardiotoxicity
HER4 (ErbB4)3.1 nM (IC50)>1000 nM (IC50)1.8 nM (IC50)Cardiotoxicity

Note: The values presented in this table are compiled from various sources and may have been determined using different experimental methodologies. They should be considered as indicative rather than absolute comparative values.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development. A widely used method is the KINOMEscan™ assay , a competitive binding assay that quantitatively measures the interactions of a compound against a large panel of kinases.

KINOMEscan™ Competitive Binding Assay Protocol
  • Kinase-Phage Construction: Kinases are fused to a T7 bacteriophage.

  • Immobilization: An immobilized, active-site directed ligand is prepared on a solid support.

  • Competition: The kinase-phage constructs are incubated with the immobilized ligand and the test compound (e.g., a BTK inhibitor) at a fixed concentration. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Wash and Elution: Unbound phage are washed away. The amount of kinase-phage bound to the solid support is then measured.

  • Quantification: The amount of bound phage is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a stronger interaction between the test compound and the kinase.

This high-throughput screening method allows for the profiling of a single compound against hundreds of kinases in a single experiment, providing a comprehensive overview of its selectivity.[6]

Visualizing Biological Pathways and Experimental Workflows

To better understand the context of BTK inhibition and the process of evaluating inhibitor specificity, the following diagrams have been generated.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG DAG PLCg2->DAG Cleaves PIP2 into IP3 IP3 PLCg2->IP3 Cleaves PIP2 into PKC PKC DAG->PKC Activates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces NFkB NF-κB PKC->NFkB Activate Ca_Flux->NFkB Activate Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes Inhibitor BTK Inhibitor Inhibitor->BTK Blocks

Caption: BTK Signaling Pathway and Point of Inhibition.

Kinase_Profiling_Workflow Compound Test Compound (e.g., BTK Inhibitor) Assay_Plate Competitive Binding Assay Plate Compound->Assay_Plate Kinase_Library Kinase Library (~400+ kinases) Kinase_Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Quantification Quantification (e.g., qPCR, Fluorescence) Incubation->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Profile Cross-Reactivity Profile (Selectivity Score, Kinome Map) Data_Analysis->Profile

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

Conclusion

The development of BTK inhibitors has significantly advanced the treatment of B-cell malignancies. However, the therapeutic window of these agents is largely determined by their selectivity. The first-generation inhibitor, Ibrutinib, while highly effective, exhibits off-target activity against several other kinases, which can contribute to its side-effect profile. Second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, were designed with greater selectivity, which generally translates to improved tolerability.[7] A thorough understanding of the cross-reactivity profile, as determined by comprehensive experimental methodologies like kinome scanning, is essential for the rational design and clinical application of kinase inhibitors. This comparative guide provides a framework for evaluating the selectivity of BTK inhibitors and underscores the importance of this parameter in modern drug development.

References

Benchmarking Btk-IN-41: A Comparative Guide to Novel Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-41, against two leading second-generation covalent inhibitors, acalabrutinib and zanubrutinib. The information presented is intended to serve as a benchmark for evaluating novel BTK inhibitors, with supporting data from preclinical and clinical studies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, making it a key therapeutic target for B-cell malignancies.[1] Covalent inhibitors that form an irreversible bond with the Cys481 residue in the BTK active site have shown significant clinical efficacy. First-generation inhibitors, such as ibrutinib, have demonstrated this potential but are associated with off-target effects.[2] Second-generation inhibitors, including acalabrutinib and zanubrutinib, were designed for increased selectivity to minimize these off-target effects.[3] This guide evaluates the hypothetical this compound against these established second-generation inhibitors across key performance metrics.

Biochemical and Cellular Potency

The inhibitory activity of this compound, acalabrutinib, and zanubrutinib are compared based on their half-maximal inhibitory concentrations (IC50) in biochemical and cellular assays. Lower IC50 values are indicative of higher potency.

Inhibitor BTK Enzymatic IC50 (nM) Cellular BTK Autophosphorylation IC50 (nM) Reference
This compound [Data not available][Data not available]
Acalabrutinib <1011[4]
Zanubrutinib <10[Data not available][4]

Kinase Selectivity

A critical aspect of second-generation BTK inhibitors is their improved selectivity, which is anticipated to reduce off-target-related adverse events. The following table summarizes the kinase selectivity profile based on the percentage of kinases inhibited at a certain threshold from a comprehensive kinase panel (KINOMEscan). A lower percentage indicates higher selectivity.

Inhibitor Kinases Inhibited >65% at 1 µM Key Off-Targets Reference
This compound [Data not available][Data not available]
Acalabrutinib 1.5%TEC, BMX, TXK[2]
Zanubrutinib 4.3%TEC, EGFR[5]

Clinical Efficacy and Safety in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

The clinical performance of acalabrutinib and zanubrutinib has been evaluated in the pivotal Phase 3 trials, ASCEND and ALPINE, respectively. While not a head-to-head comparison, data from these trials provide insights into their efficacy and safety profiles.

Endpoint This compound Acalabrutinib (ASCEND Trial) Zanubrutinib (ALPINE Trial) Reference
Progression-Free Survival (PFS) [Data not available]Median not reached at 16.1 monthsSuperior to ibrutinib (HR 0.61 at 11.3 months)[6][7]
12-Month PFS Rate [Data not available]88%92% (investigator-assessed)[6][8]
Overall Response Rate (ORR) [Data not available]80%86.2%[3][9]
Atrial Fibrillation (All Grades) [Data not available]8%5.2%[1][3]
Hypertension (All Grades) [Data not available]8%16%[1][10]
Major Hemorrhage (All Grades) [Data not available]3%[Data not available][1]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK activates PIP2 PIP2 PIP3 PIP3 PIP3->BTK recruits PI3K->PIP3 PIP2 to PIP3 PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKCβ DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., this compound) Inhibitor->BTK

Caption: BTK's role in the B-cell receptor signaling pathway and the point of covalent inhibition.

Experimental Workflow for BTK Inhibitor Benchmarking

This diagram outlines a typical workflow for the preclinical evaluation of novel BTK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Cellular_Assay Cell-Based Assay (e.g., BTK Autophosphorylation) Biochemical_Assay->Cellular_Assay Confirms cell permeability and on-target effect Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo®) Cellular_Assay->Proliferation_Assay Links target engagement to cellular function Selectivity_Screen Kinase Selectivity Profiling (e.g., KINOMEscan) Proliferation_Assay->Selectivity_Screen PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Screen->PK_PD Candidate Selection Efficacy_Model Xenograft Efficacy Model PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity

Caption: A generalized workflow for the preclinical benchmarking of novel BTK inhibitors.

Experimental Protocols

BTK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against BTK using a TR-FRET assay.

Materials:

  • Recombinant human BTK enzyme

  • TR-FRET dilution buffer

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Test inhibitors (this compound, acalabrutinib, zanubrutinib)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in the TR-FRET dilution buffer.

  • In a 384-well plate, add the recombinant BTK enzyme and the test inhibitor dilutions.

  • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate for 1 hour at room temperature to allow for substrate phosphorylation.

  • Stop the reaction by adding a detection solution containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • Incubate for at least 30 minutes at room temperature to allow for the detection reagents to bind.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the IC50 values by plotting the TR-FRET signal against the inhibitor concentrations and fitting the data to a four-parameter logistic curve.[4][11][12][13][14]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol describes a method to assess the effect of BTK inhibitors on the viability of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, REC-1)

  • Cell culture medium

  • Test inhibitors (this compound, acalabrutinib, zanubrutinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed the B-cell lymphoma cells in an opaque-walled 96-well plate at a predetermined density in cell culture medium.

  • Prepare serial dilutions of the test inhibitors.

  • Add the inhibitor dilutions to the appropriate wells and include a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Determine the IC50 values by plotting the luminescent signal against the inhibitor concentrations and fitting the data to a four-parameter logistic curve.[2][15][16][17]

References

Comparative Analysis of BTK Inhibitor Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding kinetics of Bruton's tyrosine kinase (BTK) inhibitors. Due to the limited publicly available kinetic data for the specific inhibitor Btk-IN-41, this guide focuses on a comparative analysis of several well-characterized BTK inhibitors currently in clinical use or advanced development: ibrutinib, acalabrutinib, zanubrutinib, and rilzabrutinib. This comparison aims to provide a framework for understanding the diverse binding characteristics within this important class of therapeutic agents.

Introduction to BTK Inhibition and Binding Kinetics

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][4] BTK inhibitors are broadly classified based on their binding mechanism as either covalent or non-covalent. Covalent inhibitors form a stable bond with a specific cysteine residue (Cys481) in the BTK active site, leading to either irreversible or reversible inhibition.[1] Non-covalent inhibitors, on the other hand, bind to the active site through reversible, non-permanent interactions.[5]

The binding kinetics of a drug, which include the rates of association (k_on) and dissociation (k_off) from its target, are crucial determinants of its pharmacological effect.[6] These parameters, along with the resulting equilibrium dissociation constant (K_i) and the half-life of the drug-target complex (residence time), provide a more dynamic understanding of a drug's activity than simple potency measures like IC50.[6] A longer residence time, for instance, can lead to a more sustained pharmacodynamic effect, even with lower plasma concentrations of the drug.

Comparative Kinetic Data of BTK Inhibitors

While detailed kinetic data for this compound is scarce, it has been reported as a BTK inhibitor with an IC50 of 5.4 nM.[7] The following tables summarize the available quantitative binding kinetics for several other prominent BTK inhibitors.

InhibitorBinding TypeTargetIC50 (nM)
This compound Covalent (presumed)BTK5.4[7]
Ibrutinib Covalent IrreversibleBTK~0.5 - 7.0[8]
Acalabrutinib Covalent IrreversibleBTK~3.0 - 5.9[8]
Zanubrutinib Covalent IrreversibleBTK~0.094[8]
Rilzabrutinib Covalent ReversibleBTK1.2 (C481S mutant)[8]

Table 1: Comparative IC50 Values of Selected BTK Inhibitors. IC50 values represent the concentration of an inhibitor required to block 50% of the enzyme's activity in vitro and can vary depending on the assay conditions.

Inhibitork_on (M⁻¹s⁻¹)k_off (s⁻¹)Residence Time (1/k_off)
Ibrutinib Data not readily availableData not readily availableLong (due to irreversible binding)
Acalabrutinib Data not readily availableData not readily availableLong (due to irreversible binding)
Zanubrutinib Data not readily availableData not readily availableLong (due to irreversible binding)
Rilzabrutinib Data not readily availableData not readily availableLong (reversible covalent)

Table 2: Comparative Kinetic Parameters of Selected BTK Inhibitors. The on-rate (k_on), off-rate (k_off), and residence time provide a more detailed picture of the inhibitor-target interaction. For irreversible inhibitors, the k_off is essentially zero, leading to a very long residence time. Rilzabrutinib, as a reversible covalent inhibitor, also exhibits a long residence time.[8]

Experimental Protocols

The determination of inhibitor binding kinetics is performed using various biophysical and biochemical assays. Below are detailed methodologies for two commonly employed techniques.

LanthaScreen™ Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure inhibitor binding to the kinase active site.

Principle: The assay relies on the binding of a fluorescently labeled tracer to the kinase of interest. This tracer competes with the test inhibitor for binding to the kinase's ATP-binding site. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. When the tracer is bound to the kinase, a high FRET signal is produced. In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase buffer.

    • Prepare a solution containing the BTK enzyme and the europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a solution of the Alexa Fluor™ labeled kinase tracer in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted inhibitor solution to the assay wells.

    • Add 5 µL of the BTK enzyme/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • To determine kinetic parameters like k_on and k_off, the assay can be run in a kinetic mode, where the FRET signal is measured over time.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., BTK) immobilized on a sensor chip and an analyte (e.g., inhibitor) in solution.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte. This change is recorded in a sensorgram, a plot of response units (RU) versus time.

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified BTK protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface using ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions at different concentrations over the immobilized BTK surface at a constant flow rate.

    • Monitor the association phase as the inhibitor binds to BTK.

    • Switch back to the running buffer to monitor the dissociation phase as the inhibitor unbinds from BTK.

    • Between injections of different inhibitor concentrations, regenerate the sensor surface using a solution that removes the bound inhibitor without denaturing the immobilized BTK (e.g., a low pH glycine solution).

  • Data Analysis:

    • The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on). The residence time is calculated as the reciprocal of the k_off (1/k_off).

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade.

BCR_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca_flux->Proliferation NF_kB NF-κB Activation PKC->NF_kB NF_kB->Proliferation Btk_IN_41 BTK Inhibitors (e.g., this compound) Btk_IN_41->BTK inhibits Experimental_Workflow Start Start: Novel Inhibitor Synthesis Initial_Screen Initial Screening (e.g., IC50 determination) Start->Initial_Screen Purification Protein Expression & Purification (BTK) Purification->Initial_Screen Kinetic_Assay Kinetic Analysis (e.g., SPR or TR-FRET) Initial_Screen->Kinetic_Assay Data_Analysis Data Analysis (kon, koff, Residence Time) Kinetic_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Guide: In Vivo Efficacy of Btk-IN-41 versus Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head in vivo comparison of the Bruton's tyrosine kinase (BTK) inhibitors Btk-IN-41 and zanubrutinib is not available in the current scientific literature. Therefore, this guide provides a summary of the available preclinical data for each compound individually to offer insights into their potential efficacy.

Zanubrutinib, a second-generation BTK inhibitor, has undergone extensive preclinical and clinical evaluation, demonstrating potent anti-tumor activity in various B-cell malignancy models. In contrast, this compound is a novel BTK inhibitor with limited publicly available data, primarily focused on its in vitro activity.

Mechanism of Action

Both zanubrutinib and this compound are inhibitors of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.[2] By inhibiting BTK, these compounds disrupt the downstream signaling cascade, leading to decreased survival and growth of cancerous B-cells. Zanubrutinib is an irreversible inhibitor, forming a covalent bond with the Cys481 residue in the ATP-binding pocket of BTK.[2] The precise binding mechanism of this compound has not been detailed in the available literature.

Data Presentation

The following tables summarize the available quantitative data for this compound and zanubrutinib.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
BTK IC₅₀5.4 nMN/A[1]
TDM-8 DLBCL IC₅₀13.8 nMTDM-8[1]

Table 2: In Vivo Efficacy of Zanubrutinib in Xenograft Models

Animal ModelCell LineDosing RegimenOutcomeReference
NCG MiceTMD8 (Diffuse Large B-Cell Lymphoma)20 mg/kg, twice daily (BID)Significant tumor regression[3]
MiceREC-1 (Mantle Cell Lymphoma)Dose-dependentAntitumor effects[4]

Experimental Protocols

Zanubrutinib in a TMD8 Diffuse Large B-Cell Lymphoma Xenograft Model [3]

  • Cell Line: TMD8, a human diffuse large B-cell lymphoma cell line.

  • Animal Model: Female NCG (NOD-CRIJ G) mice.

  • Tumor Implantation: TMD8 cells expressing wild-type BTK were inoculated subcutaneously into the mice.

  • Treatment: Once tumors were established (approximately 2 weeks post-inoculation), mice were randomized into treatment groups. Zanubrutinib was administered orally at a dose of 20 mg/kg twice daily (BID).

  • Endpoint: Tumor growth was monitored regularly, and tumor growth inhibition (TGI) was calculated to assess efficacy. The study also evaluated the effect of zanubrutinib on TMD8 cells expressing a mutated form of BTK (V416L).

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB Pathway BTK->NFkB MAPK MAPK Pathway BTK->MAPK IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor Zanubrutinib / this compound Inhibitor->BTK Inhibition

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture 1. Lymphoma Cell Culture (e.g., TMD8) Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model 2. Immunocompromised Mice (e.g., NCG) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 7. Continued Tumor and Health Monitoring Treatment->Monitoring Data_Collection 8. Tumor Volume Measurement Monitoring->Data_Collection Endpoint 9. Efficacy Endpoint (e.g., TGI) Data_Collection->Endpoint

Caption: General workflow for a subcutaneous lymphoma xenograft model to evaluate the in vivo efficacy of a test compound.

References

Validating BTK Inhibition: A Comparative Guide to a Potent BTK Inhibitor and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action and validating the on-target effects of a Bruton's tyrosine kinase (BTK) inhibitor is paramount. This guide provides a comprehensive comparison of a representative potent, covalent BTK inhibitor and genetic knockdown of BTK, offering insights into their respective impacts on cellular signaling and function. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide serves as a valuable resource for validating the mechanism of novel BTK-targeting therapeutics.

Bruton's tyrosine kinase is a critical component of multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation, differentiation, and survival.[1][2][3] Its role extends to other hematopoietic cells, influencing processes such as cytokine release and phagocytosis.[1][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1]

Pharmacological inhibition and genetic knockdown are two primary methodologies used to probe the function of BTK and validate the effects of its targeted inhibition. While both aim to reduce BTK activity, they operate through distinct mechanisms that can result in differing biological outcomes.

Mechanism of Action: Pharmacological Inhibition vs. Genetic Knockdown

A potent, covalent BTK inhibitor, such as ibrutinib, functions by irreversibly binding to a cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[4] This covalent bond permanently inactivates the kinase, preventing the transfer of phosphate from ATP to its substrates and thereby blocking downstream signaling.

In contrast, genetic knockdown, typically achieved through techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing, targets the BTK mRNA or gene itself. This leads to a reduction in the overall levels of BTK protein within the cell.[5][6] While this also abrogates BTK-mediated signaling, it does so by diminishing the total amount of available enzyme rather than inhibiting the activity of the existing protein pool.

Comparative Efficacy and Phenotypic Outcomes

Both pharmacological inhibition and genetic knockdown of BTK have been shown to induce similar phenotypic effects in relevant cell types, providing strong validation for the on-target activity of BTK inhibitors.

Parameter Effect of Potent Covalent BTK Inhibitor (e.g., Ibrutinib) Effect of BTK Genetic Knockdown (siRNA/CRISPR) Supporting Evidence
Cell Proliferation Inhibition of proliferation in B-cell malignancy cell lines.[1]Decreased proliferation and colony formation in B-cell lines.Studies in Chronic Lymphocytic Leukemia (CLL) cells show that both ibrutinib treatment and BTK knockdown lead to reduced cell viability and proliferation.
Apoptosis Induction of apoptosis in malignant B-cells.Increased apoptosis in CLL cells.In CLL, both approaches have been demonstrated to induce programmed cell death.
BCR Signaling Blocks downstream signaling events, including phosphorylation of PLCγ2 and ERK.Attenuates BCR-induced calcium flux and downstream signaling.Both methods effectively disrupt the BCR signaling cascade, a key driver of B-cell survival.
Cytokine Production Reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1]Diminished cytokine release from immune cells.Consistent observations in studies involving both B-cells and myeloid cells.
Cell Migration & Adhesion Inhibits migration and adhesion of malignant B-cells.Reduced migratory capacity of B-cells.Both approaches have been shown to interfere with the processes that allow B-cells to home to and survive in protective microenvironments.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

BTK Knockdown using siRNA
  • Cell Culture: Plate target cells (e.g., TMD8, a DLBCL cell line) at a density of 2 x 10^5 cells/well in a 6-well plate 24 hours prior to transfection.

  • siRNA Preparation: Prepare a solution of BTK-targeting siRNA and a non-targeting control siRNA at a final concentration of 50 nM in serum-free media.

  • Transfection: Mix the siRNA solution with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Incubate for 20 minutes at room temperature to allow for complex formation.

  • Cell Transfection: Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and assess BTK protein levels by Western blotting to confirm successful knockdown.

Western Blotting for BTK and Phospho-BTK
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against BTK, phospho-BTK (Y223), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Treat the cells with the BTK inhibitor at various concentrations or perform siRNA-mediated knockdown.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a plate reader to determine the number of viable cells.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway, the experimental workflow for validating a BTK inhibitor, and the logical relationship between pharmacological inhibition and genetic knockdown.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Flux / PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Btk_Inhibitor Potent Covalent Inhibitor Btk_Inhibitor->BTK BTK_Knockdown Genetic Knockdown (siRNA/CRISPR) BTK_Knockdown->BTK

Caption: Simplified BTK signaling pathway downstream of the B-Cell Receptor.

Experimental_Workflow Start Start: Hypothesis Inhibitor targets BTK Inhibitor_Treatment Treat cells with BTK Inhibitor Start->Inhibitor_Treatment Knockdown Perform BTK Genetic Knockdown Start->Knockdown Western_Blot Western Blot: Assess pBTK & Total BTK Inhibitor_Treatment->Western_Blot Phenotypic_Assay Phenotypic Assays: Viability, Apoptosis, etc. Inhibitor_Treatment->Phenotypic_Assay Knockdown->Western_Blot Knockdown->Phenotypic_Assay Comparison Compare Phenotypes: Inhibitor vs. Knockdown Western_Blot->Comparison Phenotypic_Assay->Comparison Conclusion Conclusion: On-target effect validated Comparison->Conclusion

Caption: Workflow for validating the on-target effects of a BTK inhibitor.

Logic_Diagram Goal Goal: Inhibit BTK Function Pharmacological Pharmacological Inhibition (e.g., Covalent Inhibitor) Goal->Pharmacological Genetic Genetic Knockdown (e.g., siRNA) Goal->Genetic Mechanism_P Mechanism: Inactivates existing protein Pharmacological->Mechanism_P Mechanism_G Mechanism: Reduces protein expression Genetic->Mechanism_G Outcome Shared Phenotypic Outcome: - Decreased Proliferation - Increased Apoptosis - Blocked BCR Signaling Mechanism_P->Outcome Mechanism_G->Outcome

Caption: Logical comparison of pharmacological vs. genetic BTK inhibition.

References

Comparative Proteomic Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic effects of various Bruton's Tyrosine Kinase (BTK) inhibitors on cancer cells. While this guide aims to include data on Btk-IN-41, a thorough search of publicly available scientific literature and databases did not yield specific proteomic studies for this compound, also known as Compound 47 (CAS: 2251799-53-6). Therefore, this comparison focuses on well-characterized BTK inhibitors: Ibrutinib , Acalabrutinib , and CGI-1746 , for which quantitative proteomic data are available.

Introduction to BTK Inhibition and Proteomics

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of this pathway is a hallmark of many B-cell malignancies. BTK inhibitors are a class of targeted therapies that block the activity of BTK, thereby disrupting the downstream signaling cascades that promote cancer cell growth.

Comparative proteomics offers a powerful approach to understand the mechanism of action of these inhibitors, identify on-target and off-target effects, and discover potential biomarkers of response and resistance. By quantifying changes in the cellular proteome upon drug treatment, researchers can gain a comprehensive view of the molecular events modulated by these therapeutic agents.

Quantitative Proteomic Data Comparison

The following tables summarize the quantitative changes in protein expression observed in cancer cells treated with different BTK inhibitors. The data is compiled from studies employing Reverse Phase Protein Array (RPPA) and mass spectrometry-based proteomics.

Table 1: Effects of Acalabrutinib on Protein Expression in Chronic Lymphocytic Leukemia (CLL) Cells [1][2][3]

ProteinFunctionChange After 8 DaysChange After 28 Days
BCR Signaling Pathway
p-BTK (Y223)BTK activation
p-PLCγ2 (Y759)Downstream signaling
p-ERK1/2 (T202/Y204)MAPK pathway
p-AKT (S473)PI3K/AKT pathway
Apoptosis Regulation
Mcl-1Anti-apoptotic
BimPro-apoptotic
Bcl-2Anti-apoptoticNo significant changeNo significant change
Cell Cycle & Proliferation
Cyclin D1Cell cycle progression
c-MycTranscription factor

Data derived from RPPA analysis of CLL patient samples treated with acalabrutinib.[1][2][3] ↓ indicates a decrease in protein expression/phosphorylation, and ↑ indicates an increase.

Table 2: Proteomic Changes in Ibrutinib-Resistant Chronic Lymphocytic Leukemia (CLL) Cells [4][5]

Protein CategoryRepresentative ProteinsChange in Resistant Cells
Proteasome-Associated Proteins PSMA1, PSMB4, PSMC2, PSMD1
Ubiquitin Ligases UBE2N, NEDD8, UBA1
BCR Signaling BTK, LYN, SYK
Cell Proliferation PCNA, Ki-67

Data from quantitative mass spectrometry of ibrutinib-resistant CLL patient samples.[4][5] ↑ indicates an upregulation of the protein/pathway in resistant cells compared to sensitive cells.

Table 3: Off-Target Effects of CGI-1746 on the Proteasome [6]

Proteasome ActivityEffect of CGI-1746Effect of Ibrutinib
Chymotrypsin-likeInhibitionNo significant inhibition
Trypsin-likeInhibitionNo significant inhibition
Caspase-likeInhibitionNo significant inhibition
ATPase activityInhibitionNo significant inhibition

Data from in vitro enzymatic assays with purified 26S proteasome.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are representative protocols for the key experiments cited in this guide.

Reverse Phase Protein Array (RPPA) for Acalabrutinib-Treated CLL Cells[1][2][7]
  • Cell Lysate Preparation: Peripheral blood mononuclear cells (PBMCs) from CLL patients were isolated before and after acalabrutinib treatment. Cells were lysed in RPPA lysis buffer containing a mixture of detergents, buffers, and phosphatase/protease inhibitors.

  • Protein Quantification: Total protein concentration in the lysates was determined using a Bradford assay.

  • Serial Dilution and Array Printing: Lysates were serially diluted and printed onto nitrocellulose-coated slides using an Aushon 2470 arrayer to create a micro-array.

  • Antibody Incubation: Each slide (array) was incubated with a specific primary antibody that targets a protein of interest.

  • Signal Detection: A biotinylated secondary antibody was used, followed by a streptavidin-conjugated horseradish peroxidase (HRP) and a tyramide-based signal amplification system.

  • Image Acquisition and Analysis: The slides were scanned, and the signal intensities for each spot were quantified using MicroVigene software. Data were normalized to total protein content.

Quantitative Mass Spectrometry of Ibrutinib-Resistant CLL Cells[4][5]
  • Protein Extraction and Digestion: Proteins were extracted from CLL cells using a buffer containing 0.1% RapiGest SF in ammonium bicarbonate. Proteins were reduced with TCEP, alkylated with chloroacetamide, and digested overnight with trypsin.

  • Tandem Mass Tag (TMT) Labeling: Peptides from different samples (e.g., pre-treatment, during treatment, and at relapse) were labeled with distinct TMT reagents.

  • LC-MS/MS Analysis: The labeled peptide mixtures were fractionated using high-pH reversed-phase chromatography and then analyzed on an Orbitrap Fusion Lumos mass spectrometer.

  • Data Analysis: The raw mass spectrometry data were processed using software such as Proteome Discoverer or MaxQuant. Peptide and protein identification and quantification were performed against a human protein database. Statistical analysis was carried out to identify significantly regulated proteins.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative proteomics of BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NF_kB NF-κB Activation Calcium->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Btk_IN_41 BTK Inhibitors (e.g., this compound, Ibrutinib) Btk_IN_41->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture + BTK Inhibitor Treatment Lysis Cell Lysis Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC Liquid Chromatography (LC) Labeling->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Protein_ID Protein Identification MS->Protein_ID Quantification Quantification Protein_ID->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: A generalized workflow for quantitative proteomics of cells treated with kinase inhibitors.

References

Assessing the Therapeutic Window of Novel BTK Inhibitors: A Comparative Analysis of Btk-IN-41 Against Ibrutinib, Acalabrutinib, and Zanubrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies. While first-generation inhibitors like ibrutinib have shown significant efficacy, off-target effects can limit their therapeutic window. This has spurred the development of next-generation inhibitors, such as acalabrutinib and zanubrutinib, with improved selectivity. This guide provides a comparative assessment of a novel investigational inhibitor, Btk-IN-41, against these established drugs, focusing on preclinical and clinical data relevant to their therapeutic window.

Disclaimer: Publicly available data on this compound is limited. For the purpose of this guide, this compound is presented as a hypothetical early-stage investigational compound with a target profile of high potency and selectivity. The data presented for this compound is illustrative to guide the comparative assessment of a new chemical entity against established drugs.

Data Presentation: Quantitative Comparison of BTK Inhibitors

The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. For kinase inhibitors, this is often initially assessed by comparing the in vitro potency against the target kinase (e.g., IC50 for BTK) with its activity against other kinases (selectivity) and its effect on cell viability (e.g., GI50). The following tables summarize key quantitative data for this compound and other BTK inhibitors.

DrugTarget Potency (BTK IC50)Selectivity (Key Off-Target Kinase IC50)
This compound (Hypothetical) ~0.3 nM EGFR: >10,000 nM, ITK: >1000 nM, TEC: >1000 nM
Ibrutinib0.5 nM[1][2][3]EGFR: 9.5 nM, ITK: 5.1 nM, TEC: 10 nM[1]
Acalabrutinib3 nM[4]EGFR: >1000 nM, ITK: 100 nM, TEC: 47 nM[4]
Zanubrutinib<1 nMEGFR: >1000 nM, ITK: 67 nM, TEC: 2 nM

Lower IC50 values indicate higher potency. A larger ratio of off-target IC50 to BTK IC50 indicates greater selectivity.

DrugCommon Adverse Events (Any Grade) from Clinical Trials
This compound (Hypothetical) Data not available (preclinical stage)
IbrutinibDiarrhea (46%), Myalgias/Arthralgias (37%), Fatigue (33%), Bleeding/Bruising (32%), Hypertension (23%), Atrial Fibrillation (9%)[5]
AcalabrutinibHeadache (37%), Diarrhea (30%), Bleeding/Bruising (41%), Fatigue (20%)[5]
ZanubrutinibUpper respiratory tract infection (29.7%), Diarrhea (21.1%), Contusion (19.5%), Cough (18.1%)[6]

Experimental Protocols

Determining IC50 Values for Kinase Inhibition:

A common method for determining the half-maximal inhibitory concentration (IC50) is a biochemical kinase assay. A representative protocol is as follows:

  • Reagents: Recombinant human BTK enzyme, substrate peptide (e.g., a poly-Glu,Tyr peptide), ATP, and the test inhibitor at various concentrations.

  • Assay Principle: The assay measures the phosphorylation of the substrate by the kinase. This can be detected using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence.

  • Procedure:

    • The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability (GI50) Assay:

To assess the effect of the inhibitors on cell growth, a cell viability assay is performed on various cell lines, including those dependent on BTK signaling.

  • Cell Lines: B-cell lymphoma cell lines (e.g., TMD8, Ramos) and a control non-hematopoietic cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the BTK inhibitor.

    • After a set incubation period (e.g., 72 hours), cell viability is measured using a reagent such as resazurin or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: The percentage of cell growth inhibition is plotted against the logarithm of the inhibitor concentration to determine the GI50 (the concentration that causes 50% growth inhibition).

Mandatory Visualization

BTK Signaling Pathway

Therapeutic_Window_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment biochem Biochemical Assays (Kinase Panel) potency Potency (IC50) biochem->potency selectivity Selectivity Profile biochem->selectivity cell_based Cell-Based Assays (B-cell lines) efficacy Efficacy (GI50) cell_based->efficacy toxicity Cytotoxicity (LD50) cell_based->toxicity animal_models Animal Models (Xenografts) potency->animal_models selectivity->animal_models efficacy->animal_models tox_studies Toxicology Studies toxicity->tox_studies in_vivo_efficacy In Vivo Efficacy animal_models->in_vivo_efficacy pk_pd Pharmacokinetics & Pharmacodynamics pk_pd->in_vivo_efficacy in_vivo_toxicity In Vivo Toxicity (MTD) tox_studies->in_vivo_toxicity phase1 Phase I Trials (Safety & Dosing) in_vivo_efficacy->phase1 in_vivo_toxicity->phase1 rp2d Recommended Phase 2 Dose (RP2D) phase1->rp2d phase2_3 Phase II/III Trials (Efficacy & AEs) therapeutic_window Therapeutic Window phase2_3->therapeutic_window rp2d->phase2_3

References

A Comparative Guide to the Synergistic Effects of Novel BTK Inhibitors with Venetoclax Over Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synergistic potential of the next-generation Bruton's tyrosine kinase (BTK) inhibitor pirtobrutinib with the BCL-2 inhibitor venetoclax, benchmarked against the established combination of the first-generation BTK inhibitor ibrutinib and venetoclax. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted therapies for B-cell malignancies.

Due to the absence of publicly available data for a compound specifically named "Btk-IN-41," this guide will focus on pirtobrutinib as a representative next-generation, non-covalent BTK inhibitor, offering a distinct mechanistic profile compared to the covalent inhibitor ibrutinib. Preclinical and clinical data for ibrutinib and emerging data for pirtobrutinib in combination with venetoclax will be presented. Additionally, data for other next-generation covalent BTK inhibitors, acalabrutinib and zanubrutinib, are included to provide a broader context.

Executive Summary

The combination of BTK inhibitors and the BCL-2 inhibitor venetoclax has demonstrated significant synergistic activity in treating various B-cell cancers. This synergy stems from the complementary mechanisms of action of these drug classes: BTK inhibitors disrupt B-cell receptor (BCR) signaling, leading to the inhibition of proliferation and survival pathways, while venetoclax restores the intrinsic apoptotic pathway by inhibiting the anti-apoptotic protein BCL-2. Preclinical evidence has established the synergistic killing of cancer cells with the ibrutinib-venetoclax combination. Clinical trials have translated these findings into improved patient outcomes, showing deep and durable responses.

Pirtobrutinib, a highly selective, non-covalent (reversible) BTK inhibitor, offers a potential advantage over covalent inhibitors like ibrutinib, particularly in the context of resistance mutations at the C481 binding site. This guide will explore the available data to compare the synergistic efficacy of these combinations.

Comparative Data

Preclinical Synergy: Ibrutinib and Venetoclax

Preclinical studies have consistently demonstrated the synergistic activity of ibrutinib and venetoclax across various B-cell malignancy models. The synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Line (Disease Model)Drug CombinationCombination Index (CI) ValueOutcomeReference
HBL-1 (ABC-DLBCL)Ibrutinib + Venetoclax< 0.9 Synergistic[1]
Ly18 (DLBCL)Ibrutinib + Venetoclax< 0.9 Synergistic[1]
Ly1 (DLBCL)Ibrutinib + Venetoclax< 0.9 Synergistic[1]
DHL4 (DLBCL)Ibrutinib + Venetoclax< 0.9 Synergistic[1]
MOLM14 (AML)Ibrutinib + VenetoclaxSynergistic (ZIP score) Synergistic[2]

Note: Specific CI values were not always available in the referenced literature; however, the synergistic relationship was clearly stated. A ZIP score is another method to quantify synergy.

Clinical Efficacy: Ibrutinib + Venetoclax vs. Pirtobrutinib + Venetoclax

Direct head-to-head clinical trials comparing the synergy of pirtobrutinib-venetoclax and ibrutinib-venetoclax are not yet available. However, data from separate clinical trials provide insights into the efficacy of each combination.

Clinical Trial (Patient Population)Drug CombinationOverall Response Rate (ORR)Complete Response (CR) RateKey FindingsReference
Ibrutinib + Venetoclax
Phase 2 (Treatment-Naïve High-Risk CLL)Ibrutinib + Venetoclax88% (after 12 cycles)61% with undetectable MRD (after 12 cycles)High rates of deep remission in a high-risk population.[3]
Pirtobrutinib + Venetoclax
BRUIN Phase 1b (Relapsed/Refractory CLL)Pirtobrutinib + Venetoclax (PV)93.3%46.7%Promising efficacy in a heavily pretreated population, including those with prior covalent BTKi therapy.[4]
BRUIN Phase 1b (Relapsed/Refractory CLL)Pirtobrutinib + Venetoclax + Rituximab (PVR)100%30%High response rates maintained with the addition of rituximab.[4]
Next-Generation Covalent BTKi + Venetoclax
AMPLIFY (Treatment-Naïve CLL)Acalabrutinib + Venetoclax--Significantly improved progression-free survival compared to chemoimmunotherapy.[5]
SEQUOIA Arm D (Treatment-Naïve CLL with del(17p)/TP53 mut)Zanubrutinib + Venetoclax100%48%High efficacy in a high-risk patient population.[6]

Experimental Protocols

Determination of Synergy (Chou-Talalay Method)

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) based on the Chou-Talalay method.[7]

  • Cell Culture: B-cell malignancy cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with serial dilutions of each drug individually and in combination at a constant ratio for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Cell viability is assessed using an MTT or similar assay (see protocol below).

  • Data Analysis:

    • The dose-effect relationship for each drug is determined to calculate the IC50 (the concentration that inhibits 50% of cell growth).

    • The CI is calculated using software such as CompuSyn or SynergyFinder. The formula for the CI for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same x effect.[8]

    • CI values are interpreted as follows: <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.[7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with the desired concentrations of the drugs for the specified duration (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the drug combinations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Mechanisms

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB PI3K_AKT PI3K/AKT Pathway IP3_DAG->PI3K_AKT Cell_Survival Cell Proliferation, Survival, Adhesion NFkB->Cell_Survival PI3K_AKT->Cell_Survival

Caption: Simplified BTK Signaling Pathway in B-cells.

Synergy_Mechanism cluster_BTKi BTK Inhibitor Action cluster_Venetoclax Venetoclax Action BTKi BTK Inhibitor (Ibrutinib, Pirtobrutinib) BTK_inhibition Inhibition of BTK BTKi->BTK_inhibition BCR_signaling_down Downregulation of BCR Signaling BTK_inhibition->BCR_signaling_down Proliferation_inhibition Inhibition of Proliferation and Survival Signals BCR_signaling_down->Proliferation_inhibition Synergy Synergistic Cell Death Proliferation_inhibition->Synergy Venetoclax Venetoclax BCL2_inhibition Inhibition of BCL-2 Venetoclax->BCL2_inhibition Apoptosis_restoration Restoration of Apoptosis BCL2_inhibition->Apoptosis_restoration Apoptosis_restoration->Synergy

Caption: Mechanism of Synergy between BTK Inhibitors and Venetoclax.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with Single Agents and Combinations start->treatment incubation Incubate for Specified Time treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis: Calculate IC50 and Combination Index (CI) viability_assay->data_analysis apoptosis_assay->data_analysis end Conclusion: Determine Synergy, Additivity, or Antagonism data_analysis->end

Caption: Experimental Workflow for Assessing Drug Synergy.

Discussion

The combination of a BTK inhibitor and a BCL-2 inhibitor represents a powerful therapeutic strategy in B-cell malignancies. Preclinical data for the ibrutinib-venetoclax combination robustly demonstrates synergy across various cancer cell lines. This is supported by strong clinical data showing high efficacy in patients.

While direct preclinical comparative synergy data for pirtobrutinib in combination with venetoclax is not yet widely available, the early clinical data from the BRUIN study is highly encouraging. The high overall response rates in a heavily pretreated patient population, including those who have failed covalent BTK inhibitors, suggest a potent anti-tumor activity for the pirtobrutinib-venetoclax combination. The non-covalent binding mechanism of pirtobrutinib may offer an advantage in overcoming resistance to covalent BTK inhibitors, making this combination a promising option for patients with relapsed or refractory disease.

Similarly, the strong clinical data for the combinations of next-generation covalent BTK inhibitors, acalabrutinib and zanubrutinib, with venetoclax highlight the class-wide potential of this therapeutic strategy. These combinations have also shown significant efficacy, often with improved safety profiles compared to ibrutinib.

Conclusion

The synergistic combination of BTK inhibitors and venetoclax is a cornerstone of modern therapy for many B-cell malignancies. While ibrutinib in combination with venetoclax has a well-established preclinical and clinical profile of synergistic efficacy, the next-generation BTK inhibitors, including the non-covalent inhibitor pirtobrutinib and covalent inhibitors like acalabrutinib and zanubrutinib, are showing promising clinical activity in combination with venetoclax. Further preclinical studies are warranted to directly compare the synergistic potential of these newer combinations against the benchmark of ibrutinib and venetoclax. The clinical data to date suggests that these novel combinations hold great promise for improving outcomes for patients with B-cell cancers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Btk-IN-41

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the Bruton's tyrosine kinase (BTK) inhibitor Btk-IN-41, ensuring its proper disposal is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not readily found, this guide provides essential safety information and disposal procedures based on general best practices for handling potent, solid, non-volatile chemical compounds in a laboratory setting. All procedures must be conducted in accordance with institutional and local regulations.

This compound Chemical and Safety Data

Limited data is publicly available for this compound. The following table summarizes the known information. Researchers should handle this compound with care, assuming it has hazardous properties, and always consult their institution's environmental health and safety (EHS) department for specific guidance.

PropertyValueSource
Chemical Name This compound-
Synonyms Compound 47[1]
CAS Number 2251799-53-6[1]
Molecular Formula C31H29F3N8O[1]
Mechanism of Action BTK inhibitor[1]
IC50 5.4 nM[1]
Storage Temperature -20℃[1]

Experimental Protocols: General Disposal and Decontamination

The following are generalized experimental protocols for the disposal of potent, non-volatile, solid chemical compounds like this compound. These protocols should be adapted to comply with your institution's specific safety guidelines.

Personal Protective Equipment (PPE) Requirements:
  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a suitable respirator should be used.

Step-by-Step Disposal Procedure for this compound:
  • Waste Collection:

    • Collect all waste this compound, including unused or expired product, in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS department.

  • Disposal of Contaminated Materials:

    • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a designated, sealed hazardous waste bag or container.

    • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination of Surfaces and Equipment:

    • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

    • Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Collect all cleaning materials (e.g., wipes, paper towels) and the initial rinse solution as hazardous waste.

  • Labeling and Storage of Waste:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

    • Store the waste in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by trained hazardous waste personnel.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • Follow all federal, state, and local regulations for the transportation and disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_sharps Sharps Waste Path cluster_end Final Disposal start This compound Waste Generated assess_type Identify Waste Type start->assess_type solid_waste Unused Product / Contaminated Solids assess_type->solid_waste Solid liquid_waste Contaminated Solutions assess_type->liquid_waste Liquid sharps_waste Contaminated Sharps assess_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store_waste collect_sharps Dispose in Hazardous Sharps Container sharps_waste->collect_sharps collect_sharps->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Btk-IN-41

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent small molecule inhibitors like Btk-IN-41 are paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and a detailed experimental protocol for a relevant in vitro assay.

Disclaimer: As specific safety data for this compound is limited, the following guidelines are based on best practices for handling potent kinase inhibitors and information available for similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.
Cell Culture Dosing Single Gloves, Lab Coat, Safety GlassesTo be conducted in a biological safety cabinet.
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate waste containers and follow designated disposal routes.

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always handle solid this compound and its concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately follow the first aid measures outlined in the Safety Data Sheet (SDS).

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.

Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Temperature: Refer to the manufacturer's instructions for the optimal storage temperature, which is typically -20°C for long-term stability.

  • Location: Store in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Unused/Expired Solid this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.
Solutions Containing this compound Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Keep the container closed when not in use and label it with "Hazardous Waste" and the chemical contents.
Contaminated Labware (e.g., pipette tips, vials, gloves) Place all contaminated solid waste into a designated, sealed hazardous waste bag or container within the fume hood.
Sharps (e.g., needles, syringes) Dispose of in a designated sharps container for hazardous chemical waste.
Empty Containers The first rinse of a container that held this compound must be collected and disposed of as hazardous waste. After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1]

Emergency Procedures: Spill and Exposure

Spill Cleanup: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by soap and water.

Spill_Cleanup_Workflow Workflow for Handling a this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Absorbent Material ventilate->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area (e.g., 70% Ethanol, Soap & Water) collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Spill to EHS dispose->report BTK_Signaling_Pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Antigen Binding Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Btk_IN_41 This compound Btk_IN_41->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.